molecular formula C46H58N4O9 B1199706 Vinblastine CAS No. 865-21-4

Vinblastine

Cat. No.: B1199706
CAS No.: 865-21-4
M. Wt: 811.0 g/mol
InChI Key: JXLYSJRDGCGARV-JQQWJEIDSA-N
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Description

What is Vinblastine?

This compound is an alkaloid that reduces the activity of microtubules in cells.

The background of this compound

This compound was discovered in 1958. An instance of a natural herbal remedy refined into traditional medicine, this compound, originated from Madagascar periwinkle. It is listed on the WHO's List of Essential Medicines.

Pharmacology of this compound

This compound is a vinca alkaloid and a chemical analog of vincristine. It binds tubulin, thereby inhibiting the assembly of microtubules. This compound treatment causes M phase-specific cell cycle arrest by disrupting microtubule assembly and proper formation of the mitotic spindle and the kinetochore, which is necessary for the separation of chromosomes during anaphase of mitosis. Toxicities include bone marrow suppression (which is dose-limiting), gastrointestinal toxicity, potent vesicant (blister-forming) activity, and extravasation injury (which forms deep ulcers). This compound para crystals may be composed of tightly packed unpolymerized tubulin or microtubules.

Biological activity of this compound

This compound has been proven effective against hyperproliferative illnesses, including digestive disorders and brain function issues. This compound binds with the polymerase chain reaction (PCR) enzyme through the phosphorylation of c-jun and blocks DNA synthesis. This compound also blocks the activity of enzymes involved in energy metabolism, as well as other natural substances such as systems models and toxicological research. It has been demonstrated to possess antiviral properties for human herpesvirus type 1. (HHV-1).

This agent can affect amino acid, cyclic AMP, and glutathione metabolism, calmodulin-dependent Catransport activation of ATPase;  cell metabolism;  and nucleic acid and lipids biosynthesis.

Mechanism of action of this compound

This compound binds tubulin to it, blocks microtubule growth, causes disruption in the mitotic spindle, and stops tumor cells from cells in the M-phase of their cycle.

Microtubule-disruptive drugs like this compound, colcemid and nocodazole have been reported to act by two mechanisms. At deficient concentrations, they suppress microtubule dynamics, and at higher concentrations, they reduce microtubule polymer mass. Recent studies suggest that they also create microtubule fragments by activating microtubule detachment at minus-ends from their centers of organizing. Studies on dose-response correlations also suggest increased microtubule dissociation from spindle poles is most associated with the cytotoxic effect.

Uses of this compound

This compound is a treatment for certain kinds of cancer like Hodgkin's lymphoma, acute leukemia, Kaposi sarcoma, malignant Ovarian cancer, melanoma, and testicular cancer.

Properties

Key on ui mechanism of action

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death.
Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity.
Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures.
... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage.
Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect.

CAS No.

865-21-4

Molecular Formula

C46H58N4O9

Molecular Weight

811.0 g/mol

IUPAC Name

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-JQQWJEIDSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Color/Form

Solvated needles from methanol

melting_point

211-216 °C

Other CAS No.

865-21-4

physical_description

Solid

shelf_life

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/

solubility

Negligible
ODORLESS & HYGROSCOPIC;  WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether;  soluble in alcohols, acetone, ethyl acetate, chloroform

Synonyms

cellblastin
Lemblastine
Sulfate, Vinblastine
Velban
Velbe
Vinblastin Hexal
Vinblastina Lilly
Vinblastine
Vinblastine Sulfate
Vinblastinsulfat-Gry
Vincaleukoblastine

vapor_pressure

1.03X10-27 mm Hg at 25 °C (est)

Origin of Product

United States

Foundational & Exploratory

Vinblastine's Mechanism of Action on Microtubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of vinblastine, a pivotal anti-cancer agent, on its target, the microtubule network. We will delve into its binding kinetics, its profound effects on microtubule dynamics, and the cellular consequences that culminate in mitotic arrest and apoptosis. This document synthesizes key quantitative data, presents detailed experimental protocols for studying this compound's effects, and provides visual representations of the critical pathways and workflows.

Core Mechanism: Disruption of Microtubule Dynamics

This compound, a vinca alkaloid, exerts its potent cytotoxic effects not primarily by causing a massive depolymerization of microtubules at clinical concentrations, but by subtly and effectively suppressing their dynamic instability.[1][2][3][4][5] Microtubules are inherently dynamic polymers, undergoing phases of growth (polymerization) and shortening (depolymerization), a process critical for their function, particularly in the formation and operation of the mitotic spindle during cell division.[6] this compound effectively "poisons" this dynamic process, leading to a mitotic block and subsequent apoptotic cell death.[6]

At low, clinically relevant nanomolar concentrations, this compound binds to high-affinity sites at the ends of microtubules, effectively "capping" them.[1][2][5][7] This binding suppresses the rates of both microtubule growth and shortening.[2][3][4][8] Furthermore, it decreases the frequency of "catastrophe," the transition from a growing or paused state to a shortening state, while increasing the duration of the "paused" state, where microtubules exhibit attenuated dynamics.[2][3][4][8] The overall effect is a significant reduction in microtubule dynamicity, a measure of their overall dynamic activity, which can be reduced by as much as 75% at a concentration of 32 nM.[2][3][8] This kinetic stabilization of the microtubule network disrupts the delicate balance required for proper mitotic spindle function, leading to metaphase arrest.[1][2][7]

At higher micromolar concentrations, this compound can induce microtubule depolymerization and the formation of tubulin paracrystalline aggregates.[9]

The this compound Binding Site on Tubulin

This compound binds to a specific site on the β-tubulin subunit, known as the "Vinca domain."[10][11] This binding site is located at the interface between two αβ-tubulin heterodimers in a protofilament.[11][12] X-ray crystallography studies have revealed the precise location of this binding site, showing that this compound inserts itself like a wedge at this interface, physically interfering with the longitudinal association of tubulin dimers and thus inhibiting microtubule elongation.[12] This binding is distinct from that of other microtubule-targeting agents like taxanes and colchicine.[13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interaction with tubulin and its effects on microtubules and cell viability.

Table 1: this compound-Tubulin Binding and Microtubule Polymerization Inhibition

ParameterValueSpecies/SystemReference(s)
Binding Affinity (Kd)
High-Affinity Sites0.54 µMCalf brain tubulin[13]
Low-Affinity Sites14 µMCalf brain tubulin[13]
Association Constant (Ka) ~3-4 x 10³ M⁻¹To intact microtubules[10][14]
IC50 (In Vitro Tubulin Polymerization) ~1 µMPorcine tubulin[8]
2 µMCalf brain tubulin[13]
IC50 (Cellular Microtubule Depolymerization) 4.83 ± 0.17 nMHCT-116 cells[8][10]

Table 2: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines

Cell LineIC50Reference(s)
HeLa0.8 nM[1]
A2780 (Ovarian)3.92–5.39 nM[15]
MCF7 (Breast)1.72–3.13 nM[15]
0.68 nmol/l[16]
1/C2 (Rodent Mammary)7.69 nmol/l[16]

Signaling Pathways and Cellular Fate

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, primarily centered around the mitotic checkpoint, also known as the spindle assembly checkpoint (SAC).

vinblastine_pathway This compound-Induced Cellular Signaling Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Vinca Domain Microtubules Microtubules This compound->Microtubules Binds to (+) ends Tubulin->Microtubules Polymerization Dynamics Suppressed Microtubule Dynamics Microtubules->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Mitotic Arrest (G2/M) SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Prolonged Arrest Leads to

Caption: this compound's mechanism leading from tubulin binding to apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubules.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized, high-purity tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in GTB to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in water.

    • Prepare serial dilutions of this compound in GTB.

  • Assay Setup (on ice):

    • In each well of the 96-well plate, add 10 µL of the desired concentration of this compound or control.

    • Prepare a tubulin polymerization mix containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.

    • Add 90 µL of the tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for this compound by plotting the inhibition of polymerization against the log of the this compound concentration.

tubulin_polymerization_workflow Workflow for In Vitro Tubulin Polymerization Assay Reagents Prepare Reagents (Tubulin, Buffers, this compound) Setup Set up Assay Plate on Ice (Add this compound, then Tubulin Mix) Reagents->Setup Incubate Incubate at 37°C in Plate Reader Setup->Incubate Measure Measure Absorbance (350 nm) Every Minute Incubate->Measure Analyze Analyze Data (Plot Curves, Calculate IC50) Measure->Analyze

References

The Serendipitous Spindle Poison: A Technical History of Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the Discovery and Development of a Foundational Chemotherapy Agent

Abstract

Vinblastine, a cornerstone of combination chemotherapy for decades, represents a triumph of natural product drug discovery born from serendipity. Originally investigated for putative anti-diabetic properties, extracts of the Madagascar periwinkle (Catharanthus roseus) were found to possess potent cytotoxic and myelosuppressive effects. This observation initiated a cascade of research that led to the isolation, characterization, and clinical development of this compound by researchers at the University of Western Ontario and Eli Lilly. This technical guide details the history of this discovery, delineates the experimental methodologies for its isolation and preclinical evaluation, presents its mechanism of action as a microtubule destabilizing agent, and summarizes key quantitative data from its evaluation.

A Serendipitous Discovery from Folklore

The journey of this compound from a traditional botanical remedy to a globally utilized chemotherapy agent began in the 1950s. Extracts of the Madagascar periwinkle, Catharanthus roseus, were used in folklore medicine, notably in Jamaica, for the treatment of diabetes.[1] Intrigued by these reports, two independent research groups began to investigate the plant's properties.

A team at the pharmaceutical company Eli Lilly and a Canadian group at the University of Western Ontario, led by Dr. Robert Noble and Dr. Charles Beer, began testing plant extracts.[2][3] Both teams serendipitously observed that while the extracts had a negligible effect on blood sugar levels in animal models, they induced a dramatic decrease in white blood cell counts—a state of leukopenia.[3][4] This potent myelosuppression immediately suggested that the active compound could be effective against cancers of the white blood cells, such as lymphomas and leukemias.[3] This pivotal observation shifted the entire research focus from diabetes to oncology. Dr. Noble's team, in collaboration with Eli Lilly, successfully isolated the active alkaloid, initially named vincaleukoblastine, which was later shortened to this compound.[4][5][6]

This discovery highlights a classic case of serendipity in science, where an unexpected experimental result, when pursued with insight, leads to a breakthrough in an entirely different field.

Early Experimental Protocols

The isolation and preclinical testing of this compound relied on established mid-20th-century natural product chemistry and pharmacology techniques.

Alkaloid Extraction and Isolation from Catharanthus roseus

The initial isolation of this compound was a laborious process, requiring a large mass of dried leaves to yield a small amount of the pure compound; approximately 500 kg of dried leaves are needed to produce 1 gram of this compound.[3][7] The general methodology involves a multi-stage acid-base extraction and chromatographic purification.

Methodology:

  • Preparation of Plant Material: Dried leaves of C. roseus are collected and ground into a fine powder to maximize the surface area for solvent extraction.[8]

  • Solvent Extraction: The powdered leaf material is subjected to extraction with a solvent such as methanol or a benzene/tartaric acid mixture to draw out the alkaloids and other organic compounds.[8][9]

  • Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) and an immiscible organic solvent (e.g., chloroform).[9][10] The alkaloids, being basic, form salts and dissolve preferentially in the acidic aqueous layer, separating them from many neutral and acidic impurities.

  • Basification and Re-extraction: The acidic aqueous layer is collected, and its pH is raised with a base (e.g., ammonia solution) to neutralize the alkaloid salts, converting them back to their free-base form.[9][10] This solution is then re-extracted with an organic solvent like chloroform or methylene chloride, which now selectively dissolves the free-base alkaloids.[9]

  • Purification: The resulting crude alkaloid mixture is concentrated, and the individual alkaloids are separated using column chromatography, typically with an alumina or silica gel stationary phase.[8] Fractions are collected and analyzed to isolate pure this compound.

The workflow for this process can be visualized as follows:

G cluster_prep Plant Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification p1 Dried C. roseus Leaves p2 Ground Leaf Powder p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Acid-Base Partitioning e1->e2 e3 Basification & Re-extraction (Organic Solvent) e2->e3 f1 Crude Alkaloid Mixture e3->f1 f2 Column Chromatography f1->f2 f3 Pure this compound f2->f3

Figure 1: Generalized workflow for the extraction and isolation of this compound.
Preclinical Antitumor Activity Screening

The discovery of this compound's myelosuppressive effects prompted its evaluation in preclinical cancer models. A standard model used during this era was the P-1534 leukemia line in DBA/2 mice, which was also used by Eli Lilly for screening.

Methodology:

  • Tumor Implantation: A standardized number of P-1534 leukemia cells are implanted into a cohort of mice, typically via intraperitoneal (i.p.) injection.

  • Treatment Protocol: A control group receives a placebo (vehicle), while test groups receive varying doses of the isolated this compound, often administered intraperitoneally on a defined schedule.

  • Efficacy Endpoint: The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (% ILS) of the treated mice compared to the control group.

  • Toxicity Assessment: Animal weight loss and mortality are monitored as indicators of the compound's toxicity.

  • Dose-Response Analysis: The experiment is repeated with different doses to establish a dose-response relationship and determine the optimal therapeutic dose versus toxicity. Early studies demonstrated that this compound produced significant therapeutic effects, including "cures" in the P-1534 leukemia model.[11]

Mechanism of Action: The Mitotic Spindle as a Target

This compound exerts its cytotoxic effects by targeting one of the most fundamental processes in cellular proliferation: mitosis.[12] It belongs to the Vinca alkaloid class of drugs, which are known as "spindle poisons" or microtubule-targeting agents.[6][13]

The primary molecular target of this compound is tubulin , the protein subunit that polymerizes to form microtubules.[12] Microtubules are dynamic cytoskeletal structures essential for forming the mitotic spindle, which is responsible for segregating chromosomes during cell division.[12][13]

The mechanism proceeds as follows:

  • Binding to Tubulin: this compound binds to the β-tubulin subunit at a specific site (the "Vinca domain"), which is located at the interface between two tubulin heterodimers.[12][14]

  • Inhibition of Polymerization: This binding event disrupts the addition of new tubulin dimers to the growing end of microtubules.[15] It effectively "caps" the microtubule ends, suppressing the dynamic instability required for proper spindle function.[16]

  • Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents the chromosomes from aligning correctly at the metaphase plate.[12]

  • Metaphase Arrest: This disruption activates the spindle assembly checkpoint, causing the cell cycle to halt at the metaphase (M-phase) stage.[12][17]

  • Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12] This selective killing of rapidly dividing cells is the basis of its efficacy against cancer.[12]

G VBL This compound Tubulin αβ-Tubulin Dimers VBL->Tubulin Binds to β-subunit MT_Poly Microtubule Polymerization VBL->MT_Poly Inhibits Tubulin->MT_Poly Spindle Functional Mitotic Spindle Formation MT_Poly->Spindle Meta Metaphase Spindle->Meta Anaphase Anaphase Arrest M-Phase Arrest Spindle->Arrest Disruption leads to Meta->Anaphase Normal Progression Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: this compound's mechanism of action leading to mitotic arrest and apoptosis.

Quantitative Efficacy and Clinical Data

This compound quickly proved its value in clinical settings, particularly for hematological malignancies and testicular cancer. Its approval by the U.S. Food and Drug Administration in the 1960s marked a significant step forward in cancer treatment.[3]

Preclinical Cytotoxicity

The potency of this compound is evident in its low nanomolar activity in cell culture. Its effect on mitotic arrest and cell division inhibition has been quantified in various cell lines.

ParameterCell LineValueReference
Half-maximal inhibition of cell division (Kdiv)HeLa0.45 nM[16]
EC50 reduction of ABT-737 (Bcl-2 inhibitor)Primary CLL Cells>30-fold[18]

Table 1: Selected preclinical quantitative data for this compound.

Clinical Efficacy in Hodgkin Lymphoma

This compound became a key component of curative combination chemotherapy regimens for Hodgkin lymphoma, such as ABVD (Adriamycin, Bleomycin, this compound, Dacarbazine). More recent trials have explored its use with newer agents like checkpoint inhibitors.

Trial NameTreatment RegimenPatient PopulationKey OutcomeValueReference
NIVAHL (Phase II)N-AVD (Nivolumab + AVD)Early-Stage Unfavorable Hodgkin Lymphoma3-Year Progression-Free Survival99%[19][20]
NIVAHL (Phase II)N-AVD (Nivolumab + AVD)Early-Stage Unfavorable Hodgkin Lymphoma3-Year Overall Survival100%[19][21]
SWOG S1826 (Phase III)N-AVD (Nivolumab + AVD)Advanced-Stage Classic Hodgkin Lymphoma3-Year Remission Rate91%[22]

Table 2: Efficacy data from modern clinical trials incorporating this compound for Hodgkin Lymphoma.

The standard clinical dose is typically 6 mg/m2, adjusted based on hepatic function and hematological tolerance.[23]

Conclusion

The discovery of this compound is a landmark event in the history of cancer pharmacology. It transformed a plant from traditional medicine into a source of life-saving medication, established microtubule dynamics as a valid therapeutic target, and underscored the immense value of natural products in drug discovery. Though newer targeted therapies have since been developed, this compound remains a clinically relevant and effective agent, particularly in combination regimens for lymphomas and other cancers. Its story serves as a powerful example of how curiosity-driven research and the scientific investigation of unexpected findings can yield profound benefits for human health.

References

The Vinblastine Biosynthetic Pathway in Catharanthus roseus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vinblastine biosynthetic pathway in the medicinal plant Catharanthus roseus. This compound, a dimeric terpenoid indole alkaloid (TIA), is a crucial chemotherapeutic agent, and understanding its complex biosynthesis is paramount for metabolic engineering and drug development efforts. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to the this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving over 30 enzymatic steps, compartmentalized across different cell types and subcellular organelles within the plant.[1][2] The pathway originates from primary metabolism, utilizing precursors from the shikimate and the methylerythritol phosphate (MEP) pathways. The intricate network of reactions culminates in the synthesis of two monomeric alkaloids, catharanthine and vindoline, which are then coupled to form this compound.[3][4]

Core Biosynthetic Pathway

The formation of this compound can be broadly divided into three major stages:

  • Formation of Strictosidine: The common precursor to all TIAs, strictosidine, is formed through the condensation of tryptamine (derived from the shikimate pathway) and secologanin (derived from the MEP pathway).

  • Divergent Synthesis of Catharanthine and Vindoline: From strictosidine, the pathway branches to produce the two monomeric precursors. The biosynthesis of catharanthine involves a series of reactions including deglycosylation, cyclization, and oxidation. The vindoline pathway is more complex, involving the conversion of tabersonine through a six-step enzymatic process.[3][5]

  • Coupling of Monomers: Finally, catharanthine and vindoline are coupled in an oxidative reaction catalyzed by a peroxidase enzyme to form an intermediate, α-3′,4′-anhydrothis compound, which is subsequently reduced to this compound.[6][7]

Signaling Pathways and Regulatory Control

The regulation of the this compound biosynthetic pathway is multifaceted, involving a network of transcription factors that respond to developmental cues and environmental stimuli. Jasmonate signaling plays a crucial role in upregulating the expression of many pathway genes.

Regulatory_Pathway Jasmonate Jasmonate Signal ORCA3 ORCA3 (Transcription Factor) Jasmonate->ORCA3 activates STR_Gene Strictosidine Synthase Gene (STR) ORCA3->STR_Gene upregulates TDC_Gene Tryptophan Decarboxylase Gene (TDC) ORCA3->TDC_Gene upregulates Pathway_Enzymes Other Pathway Enzyme Genes ORCA3->Pathway_Enzymes upregulates TIA_Biosynthesis TIA Biosynthesis STR_Gene->TIA_Biosynthesis TDC_Gene->TIA_Biosynthesis Pathway_Enzymes->TIA_Biosynthesis

A simplified diagram of the jasmonate signaling cascade regulating TIA biosynthesis.

Quantitative Data

This section presents a summary of available quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeSubstrate(s)KmVmaxSource
Strictosidine SynthaseTryptamine0.83 mM5.85 nkat/mg[8]
Secologanin0.46 mM[8]
Tabersonine 16-Hydroxylase (CYP71D12/T16H1)Tabersonine350 ± 100 nM1.8 ± 0.05 µM min-1[3]
Table 2: Concentration of Key Alkaloids in Catharanthus roseus Leaves
CompoundConcentration (mg/g Dry Weight)ConditionsSource
Vindoline~1.17 (Control)Untreated leaves[5]
1.880.1 µg/mL 3 kDa chitooligosaccharides[5]
Catharanthine~0.5 (Control)Untreated leaves[5]
1.220.1 µg/mL 3 kDa chitooligosaccharides[5]
This compoundVaries significantly, often in trace amountsDifferent cultivars and conditions[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Monomeric Alkaloids

This protocol describes the extraction and subsequent quantification of catharanthine and vindoline from C. roseus leaf tissue using High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Start Start: Freeze-dried Leaf Powder Extraction Extract with Dichloromethane Start->Extraction Concentration Concentrate under Vacuum Extraction->Concentration Dissolution Dissolve in HPLC Mobile Phase Concentration->Dissolution HPLC HPLC Analysis Dissolution->HPLC End End: Quantification HPLC->End

Workflow for the extraction of TIAs for HPLC analysis.
  • Sample Preparation: Freeze-dry fresh leaf material and grind into a fine powder.

  • Extraction:

    • To approximately 50 mg of dried leaf powder, add 5 mL of dichloromethane.

    • Vortex thoroughly and sonicate for 15 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 5 mL of dichloromethane.

    • Combine the supernatants.[4]

  • Concentration: Evaporate the combined dichloromethane extracts to dryness under a stream of nitrogen or using a rotary evaporator.

  • Sample Reconstitution: Dissolve the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.[4]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4][10]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v; pH 3.5) can be used.[10]

    • Flow Rate: 1.2 mL/min.[10]

    • Detection: UV detection at 254 nm.[10]

    • Quantification: Create a standard curve using authentic standards of catharanthine and vindoline to quantify their concentrations in the samples.

Enzyme Assay for Strictosidine Synthase

This protocol outlines a method to assay the activity of strictosidine synthase, which catalyzes the condensation of tryptamine and secologanin.

Enzyme_Assay_Workflow Start Start: Prepare Reaction Mixture Incubation Incubate at 30°C Start->Incubation Quench Stop Reaction (e.g., add base) Incubation->Quench Analysis Analyze by HPLC Quench->Analysis End End: Determine Product Formation Analysis->End

General workflow for an enzyme assay.
  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 6.8).

    • 5 mM tryptamine.

    • 5 mM secologanin.

    • Purified strictosidine synthase enzyme or a crude protein extract.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a small volume of a strong base (e.g., 2 M NaOH) to raise the pH and denature the enzyme.

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of strictosidine formed. The decrease in tryptamine can also be monitored.

Peroxidase-Catalyzed Coupling of Catharanthine and Vindoline

This protocol describes the in vitro enzymatic coupling of the monomeric precursors to form α-3′,4′-anhydrothis compound.

  • Reaction Buffer: Prepare a 0.1 M MES buffer at pH 6.0.[6]

  • Substrate Preparation: Prepare stock solutions of catharanthine and vindoline in methanol (e.g., 10 mM).

  • Reaction Setup:

    • In a glass vial, add the MES buffer.

    • Add catharanthine and vindoline to a final concentration of 0.15 mM each.[6]

    • Add a peroxidase enzyme, such as horseradish peroxidase (HRP), to a final concentration of 20-40 µg/mL.[6]

  • Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 0.15 mM.[6]

  • Incubation: Incubate the reaction at room temperature for 60 minutes with gentle stirring.[6]

  • Analysis: The formation of α-3′,4′-anhydrothis compound can be monitored by HPLC or LC-MS.

Visualization of the Core Biosynthetic Pathway

The following diagram illustrates the central steps in the biosynthesis of this compound from the key intermediate strictosidine.

Vinblastine_Biosynthesis Strictosidine Strictosidine Intermediate1 Series of Intermediates Strictosidine->Intermediate1 SGD, GS, GO, Redox1, Redox2, SAT Tabersonine Tabersonine Intermediate1->Tabersonine TS Catharanthine Catharanthine Intermediate1->Catharanthine CS Vindoline_Pathway 6 Enzymatic Steps Tabersonine->Vindoline_Pathway T16H, 16OMT, T3O, T3R, NMT, D4H, DAT Anhydrothis compound α-3',4'-Anhydrothis compound Catharanthine->Anhydrothis compound Peroxidase (PRX1) Vindoline Vindoline Vindoline_Pathway->Vindoline Vindoline->Anhydrothis compound This compound This compound Anhydrothis compound->this compound Reductase

Core enzymatic steps from strictosidine to this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway in Catharanthus roseus represents a significant achievement in plant biochemistry and natural product research. While many of the core enzymes have been identified and characterized, further research is needed to fully understand the intricate regulatory networks and to obtain a complete set of kinetic parameters for all enzymes. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further investigate this important metabolic pathway, with the ultimate goal of improving the production of this vital anticancer drug through metabolic engineering and synthetic biology approaches.

References

A Technical Guide to Structural Analogues and Derivatives of Vinblastine for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of vinblastine, a potent Vinca alkaloid used in cancer chemotherapy. We will delve into their core mechanism of action, showcase key structural modifications that enhance efficacy, present quantitative biological data, and outline relevant experimental protocols and signaling pathways.

Introduction to this compound

This compound is a dimeric indole alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1][2] It is a cornerstone of several chemotherapy regimens, notably for treating Hodgkin's lymphoma, testicular cancer, and breast cancer.[3][4] Structurally, it consists of two distinct monomeric units: catharanthine and vindoline.[2][5] Its potent anticancer activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division.[6][7] However, its clinical utility is often hampered by dose-limiting toxicities, such as myelosuppression, and the development of multidrug resistance (MDR).[3][8] These limitations have spurred extensive research into synthesizing structural analogues and derivatives with improved therapeutic indices.[9][10]

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for this compound and its derivatives is the inhibition of microtubule polymerization.[7] They bind to β-tubulin at the "Vinca domain," near the GTP-binding site, which prevents the assembly of tubulin heterodimers into microtubules.[4][6] This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells:

  • Suppression of Microtubule Dynamics: At low concentrations, Vinca alkaloids suppress the dynamic instability of microtubules.

  • Depolymerization: At higher concentrations, they lead to a net reduction in microtubule polymer mass, causing their depolymerization.[3]

  • Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle in the M phase (metaphase), preventing chromosome segregation.[6][7]

  • Apoptosis: This prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), eliminating the cancer cells.[7]

vinblastine_moa VBL This compound / Analogue Tubulin β-Tubulin Heterodimers VBL->Tubulin Inhibition Inhibition of Polymerization Tubulin->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest Mitotic Arrest (M-Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Primary mechanism of action for this compound and its analogues.

Key Structural Analogues and Derivatives

Modifications to the this compound scaffold have been explored to enhance potency, reduce toxicity, and overcome resistance. These efforts have focused on both the vindoline (lower) and catharanthine (upper) moieties.

3.1. Semisynthetic Analogues in Clinical Use Semisynthetic analogues like vinorelbine, vindesine, and vinflunine were among the first successful derivatives and are used clinically.[5] For instance, vinorelbine, synthesized from anhydrothis compound, is a key agent in treating non-small cell lung cancer.[2]

3.2. Modifications at the C20' Position (Catharanthine Unit) The C20' position has been identified as a critical site for modification. Research has shown that this area can tolerate a wide variety of substituents, remarkably enhancing potency.[5]

  • C20' Urea Derivatives: A series of C20' urea derivatives have been synthesized that match or substantially exceed the potency of this compound.[11] The introduction of a hydrogen-bond donor at this position proved to be a crucial feature for high activity. Analogues bearing small N-alkyl substituents on the urea moiety were found to be 10-fold more potent than this compound.[11]

  • Overcoming Resistance: Significantly, certain C20' modifications have demonstrated the ability to overcome Pgp-mediated drug efflux, a common mechanism of resistance. For example, analogue 49 (a C20' urea derivative with additional modification) showed a sub-nanomolar IC50 and was nearly 10-fold more active against a this compound-resistant cell line.[11][12]

3.3. Modifications of the Vindoline Core Systematic, deep-seated modifications to the vindoline ring system, which are not accessible from natural sources, have also been explored. This includes altering the DE ring system, which has yielded analogues with interesting and potent cytotoxic profiles.[13]

Quantitative Data on Biological Activity

The cytotoxic activity of this compound and its analogues is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Key Analogues

Compound Cell Line Description IC50 (nM) Reference
This compound L1210 Mouse Leukemia 4.4 [14]
HL-60 Human Leukemia 5.3 [14]
HCT116 Human Colon Cancer ~10 [8][13]
HCT116/VM46 This compound-Resistant >1000 [8][11]
Vincristine L1210 Mouse Leukemia 4.0 [14]
HL-60 Human Leukemia 4.1 [14]
C20' Urea (11) HCT116 Human Colon Cancer ~15 [11]
C20' Urea (15) HCT116 Human Colon Cancer <1 [11]
C20' Urea (49) HCT116 Human Colon Cancer 0.62 [11]
HCT116/VM46 This compound-Resistant 70 [11]

| Vindoline Analogue (19) | L1210 | Mouse Leukemia | Potent |[13] |

Note: IC50 values are approximate and can vary based on experimental conditions. HCT116/VM46 is a cell line that overexpresses the Pgp drug exporter, conferring resistance.

Apoptosis-Related Signaling Pathways

Beyond mitotic arrest, this compound modulates specific intracellular signaling pathways to induce apoptosis, particularly in leukemia and lymphoma cells.[15] Disruption of microtubules acts as a cellular stress signal that can activate pathways independent of cell cycle phase.

  • JNK Activation: this compound-mediated stress leads to the activation of c-Jun-NH(2)-terminal kinase (JNK).[16]

  • Mcl-1 Suppression: The drug can suppress the anti-apoptotic protein Mcl-1, often via inhibition of the ERK signaling pathway which normally stabilizes Mcl-1.[15][16]

  • NOXA Induction: In Chronic Lymphocytic Leukemia (CLL) cells, this compound potently induces the pro-apoptotic BH3-only protein NOXA, which is required for cell death.[17][18]

These signaling events converge to activate the intrinsic apoptotic pathway, leading to the execution of cell death.

vinblastine_signaling cluster_0 Upstream Event cluster_1 Signaling Cascades cluster_2 Bcl-2 Family Regulation cluster_3 Cellular Outcome Microtubule Microtubule Disruption JNK JNK Activation Microtubule->JNK ERK ERK Inhibition Microtubule->ERK NOXA NOXA Induction (Pro-apoptotic) Microtubule->NOXA Apoptosis Apoptosis JNK->Apoptosis MCL1 Mcl-1 Suppression (Anti-apoptotic) ERK->MCL1 MCL1->Apoptosis NOXA->Apoptosis

Caption: Key signaling pathways modulated by this compound to induce apoptosis.

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of this compound analogues, based on common practices cited in the literature.

6.1. General Synthesis and Evaluation Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Coupling Fe(III)-Promoted Coupling (Catharanthine + Vindoline Analogue) Oxidation In Situ Oxidation / Functionalization Coupling->Oxidation Purification Purification (e.g., HPLC) Oxidation->Purification CellCulture Cell Culture (e.g., HCT116, L1210) Purification->CellCulture Treatment Analogue Treatment (Dose-Response) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity DataAnalysis IC50 Calculation Cytotoxicity->DataAnalysis AnimalModel Tumor Xenograft Model DataAnalysis->AnimalModel Lead Compound TreatmentInVivo Systemic Administration AnimalModel->TreatmentInVivo Monitoring Tumor Growth Monitoring TreatmentInVivo->Monitoring Toxicity Toxicity Assessment Monitoring->Toxicity

Caption: Generalized workflow for the synthesis and evaluation of this compound analogues.

6.2. Protocol: Fe(III)-Promoted Coupling for Analogue Synthesis

This protocol is a generalized adaptation of the biomimetic coupling method used to synthesize the dimeric structure.[8]

  • Reactant Preparation: Dissolve the catharanthine analogue and the vindoline analogue (typically 1:1.2 molar ratio) in an appropriate solvent (e.g., aqueous acetonitrile).

  • Coupling Reaction: Add a solution of Iron(III) chloride (FeCl3) dropwise to the reactant mixture at a controlled temperature (e.g., -40°C).

  • In Situ Oxidation/Functionalization: Following the coupling to form the anhydrothis compound intermediate, introduce an oxidizing agent or a nucleophile along with a reducing agent (e.g., NaBH4) to achieve the desired C20' functionalization.[12]

  • Quenching: Quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product using column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the desired analogue.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

6.3. Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard method for determining the IC50 of a compound against cancer cells.[19]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound analogue in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the analogue. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve. Determine the IC50 value using non-linear regression analysis.

Clinical Significance and Future Directions

The development of novel this compound analogues remains a critical area of cancer research. Current clinical trials continue to evaluate this compound in new combination therapies for various cancers, including lymphoma and histiocytosis.[20][21] The future of this drug class lies in the development of next-generation analogues designed to:

  • Exhibit Higher Potency: Achieve efficacy at lower, less toxic concentrations.

  • Overcome Multidrug Resistance: Circumvent Pgp-mediated efflux to treat resistant tumors.

  • Possess an Improved Safety Profile: Reduce side effects like neurotoxicity and myelosuppression.

The synthetic methodologies developed allow for systematic exploration of the this compound structure, paving the way for derivatives with significantly enhanced therapeutic properties that could become valuable additions to the clinical arsenal against cancer.[12]

References

Vinblastine's Impact on Mitotic Arrest: A Technical Guide to Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying vinblastine-induced mitotic arrest, with a primary focus on its key protein targets. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental protocols, and visualizes complex biological pathways to offer a comprehensive understanding of this compound's cytotoxic effects.

Executive Summary

This compound, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent chemotherapeutic agent used in the treatment of various cancers, including lymphomas and solid tumors.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are fundamental to cell division.[3] By targeting the protein tubulin, this compound effectively halts the cell cycle in the M phase (mitosis), leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2] This guide details the interaction of this compound with its primary target, tubulin, and explores the downstream signaling cascades that result in mitotic arrest.

Primary Protein Target: β-Tubulin

The principal target of this compound is the tubulin protein, specifically the β-tubulin subunit of the α/β-tubulin heterodimer, which is the fundamental building block of microtubules.[4]

Mechanism of Action:

This compound binds to the vinca domain on β-tubulin, a site distinct from other microtubule-targeting agents like taxanes and colchicine.[5][6] This binding has several profound consequences on microtubule dynamics:

  • Inhibition of Polymerization: At higher concentrations, this compound binds to tubulin dimers and prevents their polymerization into microtubules.[1][3] This action disrupts the formation of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during mitosis.[4]

  • Suppression of Microtubule Dynamics: Even at low concentrations, this compound suppresses the dynamic instability of microtubules.[7] It reduces the rates of both microtubule growth and shortening and decreases the frequency of "catastrophe" events (the transition from growth to shortening).[7] This "kinetic capping" of microtubule ends is sufficient to disrupt their function and trigger mitotic arrest.[7]

  • Induction of Tubulin Aggregates: this compound promotes the self-association of tubulin dimers into non-functional spiral aggregates and paracrystals, effectively sequestering tubulin and preventing its incorporation into microtubules.[8][9]

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[4] The SAC halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle, and a prolonged arrest due to this compound's action ultimately triggers the intrinsic apoptotic pathway.[4]

Quantitative Analysis of this compound-Tubulin Interaction

The efficacy of this compound is concentration-dependent. Its interaction with tubulin has been quantified through various biophysical methods.

ParameterValueCell Line / ConditionsReference
Binding Affinity (Ka) ~3-4 x 10³ M⁻¹Bovine brain microtubules[10]
Binding Sites 1.4-1.7 per tubulin moleculeBovine brain microtubules[10]
IC50 (Polymerization) 0.54 µMPurified tubulin[11]
IC50 (Polymerization) ~1 µMPurified tubulin[12]
Binding Energy -11.23 kJ/molVirtual screening against tubulin[6]

Signaling Pathway to Mitotic Arrest and Apoptosis

The interaction between this compound and tubulin initiates a signaling cascade that culminates in cell death. The disruption of microtubule function leads to the activation of the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key mitotic proteins, leading to a sustained mitotic arrest.[4] Prolonged arrest activates downstream apoptotic pathways, often involving the JNK pathway and modulation of Bcl-2 family proteins, ultimately leading to caspase activation and cell death.[4][13]

Vinblastine_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to MT_Polymerization Microtubule Polymerization This compound->MT_Polymerization Inhibits MT_Dynamics Microtubule Dynamics This compound->MT_Dynamics Suppresses Spindle Mitotic Spindle Formation MT_Polymerization->Spindle MT_Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates APC Anaphase-Promoting Complex (APC/C) SAC->APC Inhibits Arrest Mitotic Arrest (M-Phase) APC->Arrest Prevents Exit From Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: this compound-induced signaling pathway to mitotic arrest.

Key Experimental Protocols

Verifying the effects of this compound on its protein targets involves several key experimental techniques.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Objective: To quantify the inhibition of tubulin polymerization by this compound.

  • Principle: Microtubule polymerization scatters light, which can be measured as an increase in optical density (OD) at 340 nm over time in a spectrophotometer.[14]

  • Methodology:

    • Reagent Preparation: Reconstitute purified porcine or bovine tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[12][14] Prepare a GTP solution (final concentration 1 mM) and various concentrations of this compound.

    • Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and either this compound or a vehicle control (DMSO).[12]

    • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[14] Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[15]

    • Analysis: Plot OD versus time. A decrease in the polymerization rate and the final plateau OD in the presence of this compound indicates inhibition.[14] Calculate the IC50 value from a dose-response curve.[12]

This technique visualizes the microtubule network within cells to observe the structural changes induced by this compound.

  • Objective: To qualitatively and quantitatively assess the disruption of the microtubule cytoskeleton.

  • Principle: Specific primary antibodies bind to tubulin within fixed and permeabilized cells. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the microtubule network to be visualized with a fluorescence microscope.[16]

  • Methodology:

    • Cell Culture and Treatment: Seed adherent cells (e.g., HeLa, A549) on glass coverslips and allow them to attach.[9][12] Treat the cells with various concentrations of this compound for a desired duration (e.g., 6-24 hours).[16]

    • Fixation and Permeabilization: Gently wash cells with PBS. Fix the cells using ice-cold methanol (-20°C for 10 minutes) or 4% paraformaldehyde (15 minutes at room temperature).[17] If using paraformaldehyde, follow with a permeabilization step using 0.1-0.2% Triton X-100 in PBS for 10 minutes.[9][18]

    • Blocking: Incubate cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[17]

    • Antibody Incubation: Incubate with a primary anti-α-tubulin or anti-β-tubulin antibody (e.g., 1:200 to 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.[16][17] After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[9][16]

    • Mounting and Imaging: Counterstain nuclei with DAPI, mount the coverslip onto a slide with anti-fade medium, and visualize using a fluorescence or confocal microscope.[17][18]

This method quantifies the proportion of cells in each phase of the cell cycle, providing a robust measure of mitotic arrest.

  • Objective: To determine the percentage of cells arrested in the G2/M phase following this compound treatment.

  • Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. Cells in G2 or mitosis (G2/M) have twice the DNA content (4n) of cells in G0/G1 (2n), allowing for their quantification by flow cytometry.[19][20]

  • Methodology:

    • Cell Treatment and Harvesting: Treat cells in suspension or adherent cells with this compound for a specified time (e.g., 12-24 hours).[13][21] Harvest the cells (using trypsin for adherent cells).

    • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.[4][19] Incubate for at least 2 hours at 4°C (or overnight at -20°C).[20]

    • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also stain.[19][20]

    • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature.[18] Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 single-cell events.[19]

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13] An accumulation of cells in the G2/M peak indicates mitotic arrest.

Experimental_Workflow cluster_0 cluster_1 Start Seed Cells in Culture Plates/Coverslips Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat Control Vehicle Control (e.g., DMSO) Start->Control Path1 Cell Cycle Analysis Treat->Path1 Path2 Immunofluorescence Treat->Path2 Harvest1 Harvest & Fix (70% Ethanol) Path1->Harvest1 Stain1 Stain with Propidium Iodide & RNase A Harvest1->Stain1 Analyze1 Analyze via Flow Cytometry Stain1->Analyze1 Result1 Quantify G2/M Arrest Analyze1->Result1 Harvest2 Fix, Permeabilize & Block Path2->Harvest2 Stain2 Incubate with Anti-Tubulin & Fluorescent 2° Antibodies Harvest2->Stain2 Analyze2 Image with Fluorescence Microscopy Stain2->Analyze2 Result2 Visualize Microtubule Disruption Analyze2->Result2

References

Early-Stage Research on Vinblastine's Anti-Tumor Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), was one of the earliest natural compounds to be developed into a potent chemotherapeutic agent.[1][2][3] Its discovery in the 1950s and subsequent approval by the U.S. Food and Drug Administration in the 1960s marked a significant milestone in cancer treatment.[2][4] This technical guide provides an in-depth overview of the foundational, early-stage research that elucidated the anti-tumor properties of this compound. It covers its core mechanism of action, associated signaling pathways, quantitative efficacy data from early studies, and the experimental protocols used to uncover these findings. This document is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental biology of microtubule-targeting agents.

Core Mechanism of Action: Microtubule Disruption

Early research established that the primary anti-tumor effect of this compound stems from its interaction with tubulin, the protein subunit of microtubules.[5][6] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, specifically in the formation of the mitotic spindle required for chromosome segregation.[4][6]

This compound exerts its cytotoxic effects by:

  • Binding to Tubulin: It binds to the β-tubulin subunit at a specific site, known as the vinca-binding domain.[7]

  • Inhibiting Polymerization: This binding prevents the assembly (polymerization) of tubulin dimers into microtubules.[5][6][8]

  • Disrupting Spindle Formation: The inhibition of microtubule assembly prevents the formation of a functional mitotic spindle during cell division.[6][7][9]

  • Inducing Metaphase (M-Phase) Arrest: Without a proper mitotic spindle, chromosomes cannot be segregated into daughter cells, leading to an arrest of the cell cycle in the metaphase (M-phase) stage.[5][6][9]

  • Triggering Apoptosis: Prolonged metaphase arrest activates intrinsic cellular pathways that lead to programmed cell death, or apoptosis.[5][6]

This mechanism is particularly effective against rapidly dividing cells, a hallmark of cancer, as they are more frequently undergoing mitosis.[6] Research also indicates a dual mechanism based on concentration: at very low concentrations, this compound suppresses microtubule dynamics, while at higher concentrations, it leads to a significant reduction in microtubule polymer mass.[1][9]

G Tubulin αβ-Tubulin Dimers MT Microtubules (Dynamic Polymers) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms CellCycle Cell Cycle Progression (G2 -> M -> Anaphase) Spindle->CellCycle Enables Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Arrest Leads to VBL This compound VBL->Tubulin VBL->MT Inhibits Assembly

This compound's core mechanism of action.

Key Signaling Pathways in this compound-Induced Apoptosis

Beyond the direct mechanical disruption of mitosis, this compound's efficacy is mediated by complex intracellular signaling cascades that culminate in apoptosis. Early research identified the crucial role of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.

  • Bcl-2 Family Proteins: Cancer cells often have elevated levels of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1, which prevent cell death.[10][11] Studies showed that this compound treatment can induce changes in these proteins. For instance, in some leukemia cell lines, this compound rapidly induces the anti-apoptotic protein Mcl-1, which can act as a resistance mechanism.[10][11]

  • BH3-Only Proteins: The pro-apoptotic effects of this compound are linked to the activation of BH3-only proteins, such as NOXA. This compound has been shown to potently induce NOXA expression, which is required to sensitize cells to apoptosis, particularly when combined with inhibitors of anti-apoptotic proteins like Bcl-2.[12]

  • MAPK Pathways (ERK and JNK): The Mitogen-Activated Protein Kinase (MAPK) pathways are also involved. The Extracellular signal-Regulated Kinase (ERK) pathway is often critical for cell survival. Inhibiting the ERK pathway can dramatically accelerate this compound-mediated apoptosis, causing cell death to occur rapidly across all phases of the cell cycle.[10][11] Conversely, the Jun N-terminal Kinase (JNK) pathway appears to be a necessary component for this rapid induction of apoptosis.[11]

These findings suggest that the cellular response to this compound is not merely a passive result of mitotic arrest but an active process governed by a balance of pro- and anti-apoptotic signals.

Quantitative Data from Early In Vitro Studies

Quantitative analysis of this compound's effect on cancer cell lines was crucial for understanding its potency and spectrum of activity. The half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit cell growth by 50%, was a key metric.

Table 1: IC50 Values for this compound Under Continuous Exposure

Cell LineTypeIC50 (nM)Reference
L1210Mouse Leukemia4.0[13]
S49Mouse Lymphoma3.5[13]
HeLaHuman Cervical Cancer2.6[13]
HL-60Human Leukemia5.3[13]
Mouse NeuroblastomaMouse Neuroblastoma15[13]
U2OS (Mitotic Accumulation)Human Osteosarcoma6.1[14]

Table 2: IC50 Values for this compound After Short-Term (4-Hour) Exposure

Cell LineTypeIC50 (nM)Reference
L1210 (Proliferation)Mouse Leukemia380[13]
HL-60 (Proliferation)Human Leukemia900[13]
L1210 (Colony Formation)Mouse Leukemia>600[13]
HeLa (Colony Formation)Human Cervical Cancer62[13]

These early data highlighted that this compound is potent in the low nanomolar range under continuous exposure. The difference in IC50 values between continuous and short-term exposure suggested complex pharmacodynamics related to drug uptake and retention by the cells.[13]

Experimental Protocols

The characterization of this compound's anti-tumor activity relied on a set of foundational in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity and Cell Proliferation Assays

These assays were fundamental to determining the dose-dependent effect of this compound on cancer cells.

  • Objective: To quantify the concentration of this compound required to inhibit cell growth or kill cancer cells.

  • Methodology:

    • Cell Culture: Human or animal cancer cell lines (e.g., HeLa, L1210, A549) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[15][16]

    • Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5x10⁴ cells/well) and allowed to adhere and grow for 24 hours.[15][17]

    • Drug Treatment: A range of this compound concentrations (typically from nanomolar to micromolar) is added to the wells. A vehicle control (e.g., DMSO) is also included.[16][18]

    • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the drug to exert its effect.[18][19]

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. A common early method was the MTT assay, where a reagent is converted by metabolically active cells into a colored formazan product, which is then measured spectrophotometrically.[15] Another method involves measuring ³H-thymidine incorporation, which quantifies DNA synthesis and thus cell proliferation.[17]

    • Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to the untreated control. These data are then plotted against the drug concentration to determine the IC50 value.[20]

G Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Treat Add this compound (Serial Dilutions) Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate Assay Add Viability Reagent (e.g., MTT) Incubate->Assay Read Measure Signal (Spectrophotometer) Assay->Read Analyze Data Analysis: Calculate IC50 Read->Analyze End End Analyze->End

Workflow for an in vitro cytotoxicity assay.
In Vivo Tumor Xenograft Models

Animal models were essential for evaluating the anti-tumor efficacy of this compound in a living system. The nude mouse xenograft model was a standard.

  • Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude athymic mice) are used to prevent rejection of human tumor cells.[17][19]

    • Tumor Cell Implantation: Human tumor cells (e.g., neuroblastoma GI-LI-N, lung cancer A549) are injected subcutaneously or orthotopically (into the relevant organ, such as the adrenal gland for neuroblastoma) into the mice.[17][19]

    • Tumor Growth: Tumors are allowed to grow to a palpable or measurable size (e.g., over 14 days).[17][21]

    • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound, often administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specific dose and schedule (e.g., 0.5 mg/kg every 7 days).[17][19][21] The control group receives a saline or vehicle solution.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The animals' body weight and general health are also monitored to assess toxicity.[19]

    • Endpoint: The experiment concludes after a set period or when tumors in the control group reach a predetermined size. The therapeutic efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.[17] Increased life span of the treated animals is another key metric.[17]

G Start Start: Select Animal Model (e.g., Nude Mouse) Implant Implant Human Tumor Cells Start->Implant Growth Allow Tumor Growth to Palpable Size Implant->Growth Randomize Randomize into Control & Treatment Groups Growth->Randomize Treat Administer this compound (i.p. or i.v.) Randomize->Treat Control Administer Vehicle (Saline) Randomize->Control Monitor Monitor Tumor Volume & Animal Weight Treat->Monitor Control->Monitor Analyze Endpoint: Analyze Tumor Growth Inhibition & Toxicity Monitor->Analyze After set period End End Analyze->End

Workflow for an in vivo xenograft study.

Conclusion

The early-stage research on this compound laid the critical groundwork for its decades-long use in clinical oncology. Foundational studies successfully identified its primary mechanism of action as a potent inhibitor of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Researchers meticulously quantified its efficacy across various cell lines, establishing its activity in the nanomolar range. Furthermore, the development and application of standardized in vitro and in vivo protocols enabled a robust evaluation of its anti-tumor properties and provided a model for the preclinical assessment of future anti-cancer agents. This pioneering work not only delivered a life-saving drug but also validated tubulin as a key therapeutic target, paving the way for the development of an entire class of microtubule-targeting chemotherapeutics.

References

Unraveling the Cytotoxic Mechanisms of Vinblastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has been a cornerstone of cancer chemotherapy for decades. Its potent cytotoxic effects are primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. This technical guide provides an in-depth exploration of the foundational studies that have elucidated the cytotoxic mechanisms of this compound. It summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, offering a deeper understanding of this compound's core cytotoxic functionalities.

Introduction

This compound's journey from a traditional medicinal plant to a vital chemotherapeutic agent is a landmark in natural product drug discovery.[1] Its clinical efficacy against a range of malignancies, including lymphomas, testicular cancer, and breast cancer, stems from its ability to interfere with the fundamental process of cell division.[2][3][4] This guide delves into the molecular underpinnings of this compound's cytotoxicity, focusing on its impact on microtubule dynamics, cell cycle progression, and the induction of programmed cell death.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The principal mechanism of this compound's cytotoxicity lies in its interaction with tubulin, the protein subunit of microtubules.[2][5] Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2]

This compound binds to β-tubulin at the vinca domain, inhibiting its polymerization into microtubules.[1][2][5] This action has a dual effect depending on the concentration:

  • At low concentrations: this compound suppresses microtubule dynamics, essentially "capping" the ends of microtubules and inhibiting their growth and shortening.[6][7] This kinetic stabilization disrupts the delicate balance required for proper spindle function.

  • At higher concentrations: this compound leads to the depolymerization and disassembly of microtubules, causing a net loss of microtubule polymer mass.[1][5]

This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2][3]

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. The following table summarizes IC50 values for this compound in a range of human cancer cell lines, illustrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
AMO-1Multiple Myeloma0.000536
NCI-H446Small Cell Lung Cancer0.000565
SUP-M2Anaplastic Large Cell Lymphoma0.000678
IM-9Multiple Myeloma0.000722
NCI-H2122Lung Adenocarcinoma0.000805
WSU-DLCL2Diffuse Large B-Cell Lymphoma0.000823
U-698-MB-Cell Leukemia0.000907
NCCITTesticular Cancer0.000962
P30-OHKAcute Lymphoblastic Leukemia0.000994
ALL-SILT-Cell Leukemia0.001186
BC-1B-Cell Lymphoma0.001212
JiyoyeP-2003Burkitt Lymphoma0.001234
JVM-3B-Cell Leukemia0.001310
JurkatT-Cell Leukemia0.001316
NCI-H847Small Cell Lung Cancer0.001331
MDST8Colorectal Adenocarcinoma0.001354
SU-DHL-5Diffuse Large B-Cell Lymphoma0.001380
NCI-H69Small Cell Lung Cancer0.001436
MV-4-11Leukemia0.001441
RPMI-8402Acute Lymphoblastic T-Cell Leukemia0.001472
MOG-G-UVWGlioma0.001506
CML-T1Chronic Myeloid Leukemia0.001581
P32-ISHBurkitt Lymphoma0.001631
BL-41Burkitt Lymphoma0.001648
EoL-1-cellHematopoietic Neoplasm0.001656
MCF-7Breast Carcinoma0.00068 (nmol/l)
1/C2Rodent Mammary Carcinoma0.00769 (nmol/l)

Data compiled from the Genomics of Drug Sensitivity in Cancer Project and a study on antineoplastic agents.[8][9]

Experimental Protocols for Assessing this compound's Cytotoxicity

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to quantify the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The DNA content of individual cells is measured, allowing for the discrimination of cells in G0/G1 (2n DNA), S (intermediate DNA), and G2/M (4n DNA) phases. This compound treatment is expected to cause an accumulation of cells in the G2/M phase.

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat the cells with the desired concentrations of this compound for a specified duration.

  • Cell Harvesting:

    • Adherent cells: Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Gate the single-cell population and generate a histogram of the PI fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V Staining

The Annexin V assay is a common method for detecting early apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells by flow cytometry. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (1 mg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against tubulin (e.g., anti-α-tubulin or anti-β-tubulin) diluted in blocking buffer.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.

  • Visualization: Observe the microtubule organization using a fluorescence microscope.

Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key apoptotic regulatory proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax) and their phosphorylated forms. A recommended dilution for anti-Mcl-1 antibody is 1:1000.[10]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound-induced cytotoxicity is not solely a consequence of mitotic arrest but also involves the activation of complex signaling pathways that culminate in apoptosis.

The Role of JNK and ERK Signaling

The c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways are key regulators of cell fate in response to cellular stress.

  • JNK Pathway: this compound is a potent activator of the JNK signaling pathway.[1][11] Activated JNK can promote apoptosis through multiple mechanisms, including the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, and the activation of pro-apoptotic proteins.[5][9]

  • ERK Pathway: The ERK pathway is often associated with cell survival.[1] Studies have shown that this compound can induce the expression of the anti-apoptotic protein Mcl-1 in an ERK-dependent manner, representing a protective response by the cell.[1] Inhibition of the ERK pathway can sensitize cancer cells to this compound-induced apoptosis.[1]

Regulation by the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determines the cell's susceptibility to apoptosis.

This compound treatment leads to:

  • Phosphorylation of Bcl-2 and Bcl-xL: This phosphorylation, mediated by JNK, is thought to inactivate their anti-apoptotic function.[5]

  • Upregulation of Mcl-1: As a survival response, cells can upregulate the anti-apoptotic protein Mcl-1.[1]

  • Translocation and Oligomerization of Bax: this compound induces the translocation of the pro-apoptotic protein Bax to the mitochondria, where it oligomerizes and initiates the apoptotic cascade.[3]

Visualizations of Key Processes

Signaling Pathways

Vinblastine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest JNK_Pathway JNK Pathway Microtubule_Disruption->JNK_Pathway Activates ERK_Pathway ERK Pathway Microtubule_Disruption->ERK_Pathway Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bax_translocation Bax Translocation & Oligomerization JNK_Pathway->Bax_translocation Promotes Bcl2_BclxL Bcl-2 / Bcl-xL JNK_Pathway->Bcl2_BclxL Phosphorylates & Inactivates Mcl1 Mcl-1 ERK_Pathway->Mcl1 Upregulates Bax_translocation->Apoptosis Bcl2_BclxL->Bax_translocation Mcl1->Apoptosis Inhibits MTT_Assay_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells treat_this compound Treat with this compound (serial dilutions) seed_cells->treat_this compound incubate Incubate (24-72h) treat_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase A fix_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze DNA Content Histogram acquire_data->analyze_data end End analyze_data->end

References

Unraveling the Molecular Dance: A Technical Guide to the Vinblastine-Tubulin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular interactions between the anticancer drug vinblastine and its target, tubulin. This whitepaper provides a detailed examination of the binding kinetics, structural basis, and functional consequences of this crucial interaction, paving the way for the rational design of next-generation microtubule-targeting agents.

This compound, a vinca alkaloid derived from the Madagascar periwinkle, is a potent antimitotic agent used in the treatment of various cancers, including lymphomas, and breast, and testicular cancers.[1][2] Its therapeutic effect stems from its ability to disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][3] This guide delves into the precise molecular mechanisms that underpin this compound's potent cytotoxic activity.

The this compound Binding Site: A Wedge in the Works

At the heart of this compound's mechanism of action is its specific binding to tubulin, the protein subunit that polymerizes to form microtubules. X-ray crystallography and cryo-electron microscopy studies have revealed that this compound binds at the "vinca domain," a unique site located at the interface between two α,β-tubulin heterodimers.[4][5][6] This strategic positioning allows this compound to act as a molecular "wedge," physically interfering with the longitudinal association of tubulin dimers required for microtubule elongation.[4][5]

The binding pocket is characterized by a network of interactions with key amino acid residues from both α- and β-tubulin subunits. Notably, the catharanthine moiety of this compound interacts with one tubulin heterodimer, while the vindoline moiety interacts with the adjacent one, effectively cross-linking the two dimers.[7][8] This cross-linking action is thought to be a key determinant of this compound's high affinity and potent inhibitory activity.[9] Molecular modeling and simulation studies have further elucidated the specific residues involved, highlighting the importance of hydrophobic and hydrogen bonding interactions in stabilizing the this compound-tubulin complex.[7][10]

Quantitative Analysis of the this compound-Tubulin Interaction

The binding of this compound to tubulin is a high-affinity interaction, characterized by dissociation constants (Kd) in the micromolar to nanomolar range. The precise affinity can vary depending on the experimental conditions and the specific tubulin isoform. The following tables summarize key quantitative data from various studies.

ParameterValueMethodReference
Binding Affinity (Ka) ~3-4 x 10³ M⁻¹Binding to stabilized microtubules[11]
Inhibition Constant (IC50) 4.8 µMInhibition of rat brain tubulin polymerization[12]
Binding Affinity (Free Energy) -60.8 kJ mol⁻¹ (CM mode)Molecular Docking[7]
-96.3 kJ mol⁻¹ (VM mode)Molecular Docking[7]
Intrinsic Association Equilibrium Constant (for dimerization of this compound-liganded tubulin) 1.8 x 10⁵ M⁻¹Sedimentation Velocity[13]

Table 1: Binding Affinity and Inhibition Constants of this compound-Tubulin Interaction. CM and VM refer to Catharanthine Moiety and Vindoline Moiety binding modes, respectively.

ParameterThis compoundVincristineVinorelbineReference
Overall Affinity for Tubulin (K₁K₂) IntermediateHighestLowest[14][15]
Affinity of Drug for Tubulin Heterodimers (K₁) IdenticalIdenticalIdentical[15]
Affinity of Liganded Heterodimers for Spiral Polymers (K₂) VariesVariesVaries[15]

Table 2: Comparative Affinity of Vinca Alkaloids for Tubulin.

Disruption of Microtubule Dynamics: From Spirals to Suppression

The binding of this compound to tubulin has profound consequences on microtubule dynamics. Instead of promoting the formation of normal, straight protofilaments, this compound induces tubulin to self-associate into spiral aggregates.[4][5][14] This aberrant self-assembly sequesters tubulin dimers, making them unavailable for microtubule polymerization.[4]

Furthermore, even at low, substoichiometric concentrations, this compound can effectively "cap" the ends of existing microtubules, suppressing their dynamic instability.[16] This kinetic stabilization of microtubules disrupts the delicate balance of polymerization and depolymerization required for proper mitotic spindle function, leading to a metaphase arrest of dividing cells and ultimately, apoptosis.[1][3][16]

Experimental Methodologies for Studying the this compound-Tubulin Interaction

A variety of sophisticated biophysical and biochemical techniques have been employed to elucidate the intricacies of the this compound-tubulin interaction.

X-Ray Crystallography

This technique has been instrumental in determining the high-resolution three-dimensional structure of the this compound-tubulin complex.[4][5][17]

Detailed Protocol:

  • Protein Expression and Purification: Expression of recombinant α- and β-tubulin in an appropriate system (e.g., insect or mammalian cells) followed by purification using ion-exchange and size-exclusion chromatography.

  • Complex Formation: Incubation of purified tubulin heterodimers with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization: Screening of a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals of the this compound-tubulin complex.

  • Data Collection: Exposure of the crystals to a high-intensity X-ray beam and collection of diffraction data.

  • Structure Determination and Refinement: Processing of the diffraction data to determine the electron density map and subsequent model building and refinement to obtain the final atomic coordinates of the complex.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for visualizing the structure of this compound-induced tubulin spirals and for studying the conformational changes in tubulin upon drug binding.[18][19]

Detailed Protocol:

  • Sample Preparation: Application of a small volume of the this compound-tubulin complex solution to an EM grid, followed by rapid plunge-freezing in liquid ethane to vitrify the sample.

  • Data Acquisition: Imaging of the frozen-hydrated sample in a transmission electron microscope at cryogenic temperatures.

  • Image Processing: Computational processing of the collected images to reconstruct a three-dimensional map of the complex.

  • Model Building and Analysis: Fitting of atomic models of tubulin and this compound into the cryo-EM density map to analyze the structure and interactions.

Sedimentation Velocity Analytical Ultracentrifugation

This technique is used to study the hydrodynamic properties of macromolecules in solution and has been employed to characterize the this compound-induced self-association of tubulin into spiral aggregates.[14][15]

Detailed Protocol:

  • Sample Preparation: Preparation of tubulin solutions at various concentrations in the presence and absence of this compound.

  • Data Collection: Centrifugation of the samples in an analytical ultracentrifuge and monitoring of the sedimentation of the tubulin species over time using optical detection systems.

  • Data Analysis: Analysis of the sedimentation profiles to determine the sedimentation coefficients and to model the self-association behavior of tubulin in the presence of this compound.

Fluorescence Spectroscopy

Fluorescence-based assays are utilized to determine the binding affinity of this compound for tubulin.

Detailed Protocol:

  • Fluorophore Labeling: Use of a fluorescently labeled this compound analog or monitoring the intrinsic tryptophan fluorescence of tubulin.

  • Titration: Titration of a solution of tubulin with increasing concentrations of this compound (or vice versa).

  • Fluorescence Measurement: Measurement of the change in fluorescence intensity or anisotropy upon binding.

  • Data Analysis: Fitting of the binding data to an appropriate binding model to determine the dissociation constant (Kd).

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-tubulin interaction.

Vinblastine_Binding_Site cluster_tubulin Tubulin Heterodimer Interface cluster_interaction Binding Interactions alpha_tubulin α-Tubulin beta_tubulin β-Tubulin This compound This compound catharanthine Catharanthine Moiety This compound->catharanthine interacts with vindoline Vindoline Moiety This compound->vindoline interacts with catharanthine->alpha_tubulin vindoline->beta_tubulin

Caption: this compound binding at the α-β tubulin interface.

Microtubule_Disruption_Pathway This compound This compound tubulin Free Tubulin Dimers This compound->tubulin binds to vin_tubulin This compound-Tubulin Complex tubulin->vin_tubulin spirals Tubulin Spiral Aggregates vin_tubulin->spirals induces microtubule Microtubule Polymerization vin_tubulin->microtubule inhibits mitotic_arrest Mitotic Arrest spirals->mitotic_arrest contributes to depolymerization Microtubule Depolymerization microtubule->depolymerization leads to depolymerization->mitotic_arrest

Caption: Pathway of microtubule disruption by this compound.

Caption: Workflow for structural analysis of the complex.

Conclusion and Future Directions

The interaction between this compound and tubulin is a cornerstone of our understanding of microtubule-targeting chemotherapy. This technical guide has provided a comprehensive overview of the molecular basis of this interaction, from the atomic details of the binding site to the profound effects on microtubule dynamics. The integration of structural, biochemical, and cellular data has painted a clear picture of how this natural product exerts its potent anticancer activity.

Future research will likely focus on leveraging this detailed molecular understanding to design novel vinca alkaloid derivatives with improved therapeutic indices, including enhanced potency, reduced toxicity, and the ability to overcome drug resistance. The experimental methodologies outlined herein will continue to be invaluable tools in this endeavor, enabling the precise characterization of next-generation microtubule inhibitors.

References

Methodological & Application

Optimal Dosage of Vinblastine for Non-Small Cell Lung Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal dosage of vinblastine in non-small cell lung cancer (NSCLC) cell lines. This compound, a vinca alkaloid, is a chemotherapeutic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Understanding its efficacy across different NSCLC cell lines is crucial for preclinical studies and drug development. This guide summarizes the cytotoxic effects of this compound on a panel of NSCLC cell lines, provides detailed protocols for key in vitro assays, and illustrates the underlying molecular mechanisms.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. This compound is a microtubule-interfering agent that inhibits the polymerization of tubulin, leading to a disruption of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent apoptosis.[1] The sensitivity to this compound can vary significantly among different NSCLC cell lines, influenced by factors such as histological subtype and the presence of specific genetic mutations. These application notes provide a framework for researchers to assess the optimal dosage of this compound in relevant NSCLC cell line models.

Data Presentation: this compound Cytotoxicity in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic effect of this compound. The following table summarizes the IC50 values of this compound for a panel of human NSCLC cell lines, along with their histological subtypes and key genetic mutations. This data has been compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other cited sources.

Cell LineHistological SubtypeKey MutationsThis compound IC50 (µM)
NCI-H2122AdenocarcinomaKRAS (G12C), TP530.000805
NCI-H358Adenocarcinoma, BronchioloalveolarKRAS (G12C)Data not consistently reported; noted to be resistant in some studies
NCI-H460Large Cell CarcinomaKRAS (Q61H), PIK3CA0.002
A549AdenocarcinomaKRAS (G12S)0.0023
NCI-H1975AdenocarcinomaEGFR (L858R, T790M), TP530.003
NCI-H1299AdenocarcinomaNRAS (Q61K), TP53-null0.004
SK-LU-1AdenocarcinomaKRAS (G12D)0.005
NCI-H522AdenocarcinomaTP530.007
COR-L23Large Cell CarcinomaKRAS0.011
HCC827AdenocarcinomaEGFR (del E746-A750)0.015
NCI-H1650AdenocarcinomaEGFR (del E746-A750), PTEN5.657
NCI-H441AdenocarcinomaKRAS (G12V)4.507
NCI-H2347AdenocarcinomaNRAS (Q61L)5.040
Calu-3AdenocarcinomaKRAS (G13D), TP538.544
NCI-H2405AdenocarcinomaNot specified24.912

IC50 values are derived from the GDSC database unless otherwise specified and should be considered as a guide. Experimental conditions can influence these values.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on NSCLC cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • NSCLC cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound sulfate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend adherent cells in complete medium.

    • Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow_MTT_Assay cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed NSCLC cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in this compound-treated NSCLC cells using flow cytometry with Annexin V-FITC and PI staining.

Materials:

  • NSCLC cell line of interest

  • Complete cell culture medium

  • This compound sulfate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the cell culture supernatant (contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set up compensation and gates.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental_Workflow_Apoptosis_Assay cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry seed Seed NSCLC cells in 6-well plate treat Treat with this compound seed->treat harvest Collect floating & adherent cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze on flow cytometer incubate->analyze quantify Quantify apoptotic populations analyze->quantify

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated NSCLC cells using PI staining and flow cytometry.

Materials:

  • NSCLC cell line of interest

  • Complete cell culture medium

  • This compound sulfate

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with desired concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in Protocol 2.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow_Cell_Cycle_Analysis cluster_prep Cell Culture & Treatment cluster_fix Harvesting & Fixation cluster_stain Staining cluster_analysis Flow Cytometry seed Seed NSCLC cells treat Treat with this compound seed->treat harvest Harvest cells treat->harvest fix Fix with 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase A wash->stain incubate Incubate 30 min stain->incubate analyze Analyze on flow cytometer incubate->analyze quantify Quantify cell cycle phases analyze->quantify

Signaling Pathways

This compound's primary mechanism of action is the inhibition of microtubule polymerization, which leads to mitotic arrest. This arrest triggers a cascade of signaling events culminating in apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of this process. Mitotic arrest can also lead to the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, such as the translocation of Bax to the mitochondria. Furthermore, this compound-induced mitotic arrest can stimulate the extrinsic apoptotic pathway via the upregulation of death receptor 3 (DR3) and its ligand TL1A.

Vinblastine_Signaling_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits mitotic_spindle Mitotic Spindle Formation tubulin->mitotic_spindle g2m_arrest G2/M Arrest (Mitotic Catastrophe) mitotic_spindle->g2m_arrest Disruption leads to jnk_pathway JNK Pathway Activation bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax translocation) dr3_pathway DR3/TL1A Pathway Activation caspase_activation Caspase Activation apoptosis Apoptosis

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to determine the optimal dosage and evaluate the efficacy of this compound in NSCLC cell lines. The significant variability in IC50 values across different NSCLC cell lines underscores the importance of empirical determination of optimal dosages for specific cell models. The detailed protocols for MTT, apoptosis, and cell cycle analysis provide a robust framework for these investigations. Furthermore, the elucidation of the key signaling pathways involved in this compound-induced apoptosis will aid in the interpretation of experimental results and the design of future studies.

References

In Vivo Administration Protocol for Vinblastine in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinblastine is a vinca alkaloid chemotherapeutic agent that functions as a mitotic inhibitor by disrupting microtubule assembly.[1][2] This mechanism leads to cell cycle arrest in the M phase and subsequent apoptosis, making it an effective treatment for various cancers.[1][3] In preclinical research, mouse xenograft models are crucial for evaluating the in vivo efficacy and toxicity of anticancer agents like this compound. These models involve the transplantation of human tumor cells into immunodeficient mice. This document provides detailed protocols and application notes for the in vivo administration of this compound in such models.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by binding to tubulin dimers, which prevents their polymerization into microtubules.[3] This disruption of microtubule dynamics is critical for the formation of the mitotic spindle during cell division.[3] The inability to form a functional mitotic spindle leads to arrest at the metaphase stage of mitosis.[3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] Additionally, studies have shown that this compound can activate the SAPK/JNK signaling pathway, which contributes to its apoptotic effects through the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][4]

Signaling Pathway of this compound-Induced Apoptosis

vinblastine_pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to JNK_Pathway SAPK/JNK Pathway Activation This compound->JNK_Pathway Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces Bcl2_p Bcl-2/Bcl-xL Phosphorylation JNK_Pathway->Bcl2_p Leads to Bcl2_p->Apoptosis Contributes to

Caption: Signaling pathway of this compound leading to apoptosis.

Data Presentation: this compound Dosage in Mouse Xenograft Models

The following tables summarize various in vivo administration protocols for this compound in different mouse xenograft models. Dosages are presented in both mg/m² and mg/kg for ease of comparison. The conversion factor used is based on standard allometric scaling for mice (mg/m² = mg/kg * 3).

Xenograft Model Mouse Strain This compound Dosage (mg/m²) This compound Dosage (mg/kg) Administration Route Treatment Schedule Observed Effects Reference
Neuroepithelioma (SK-N-MC) & Neuroblastoma (SK-N-AS)CB-17 SCID0.75 (bolus) + 1/day (infusion) then 1.5~0.25 (bolus) + ~0.33/day (infusion) then ~0.5IP (bolus) + SC (infusion) then IPBolus at start, then 3-week infusion, then every 3 daysTumor regression[5][6]
Neuroblastoma (SK-N-AS)CB-17 SCID1~0.33IPEvery 3 daysTumor growth inhibition[6]
Neuroblastoma (GI-LI-N)Nude1.50.5IPEvery 3 days for 5 weeksInhibition of tumor growth, increased apoptosis[7]
General (Toxicity Study)Swiss1.5, 3.0, 4.50.5, 1.0, 1.5IPSingle injectionDose-dependent increase in micronuclei[8]
Ehrlich Ascites TumorCBA0.0180.006IP3 days post-transplantationAdditive antitumor effect when combined with cisplatin[9]
Sarcoma (SA-1)A/JN/A50 µ g/mouse (split dose)IPTwo injections 4 hours apartPositive antitumor effect when combined with irradiation[10]

Experimental Protocols

Preparation of this compound for Injection

This compound sulfate is typically supplied as a lyophilized powder.[2]

Materials:

  • This compound sulfate powder

  • Sterile 0.9% Sodium Chloride Injection (Saline)[11][12]

  • Sterile syringes and needles

Protocol:

  • To prepare a 1 mg/mL stock solution, reconstitute a 10 mg vial of this compound sulfate with 10 mL of sterile 0.9% sodium chloride.[12]

  • Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear and colorless.[12]

  • For administration, this stock solution can be further diluted with 0.9% sodium chloride to achieve the desired final concentration for injection.[11][13]

  • It is recommended to prepare the diluted solution fresh for each use. If a preservative-containing saline is used for reconstitution, the stock solution may be stored at 2-8°C for up to 28 days.[12]

Caution: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a designated chemotherapy preparation area.[14]

In Vivo Administration Workflow

The following diagram outlines a typical workflow for an in vivo this compound efficacy study using a mouse xenograft model.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous/Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization VBL_Prep Prepare this compound Injection Solution Randomization->VBL_Prep Administration Administer this compound (e.g., IP, IV) VBL_Prep->Administration Monitoring Monitor Body Weight, Tumor Volume, and Clinical Signs Administration->Monitoring Repeated according to schedule Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia Tumor_Excision Tumor Excision and Measurement Euthanasia->Tumor_Excision Tissue_Harvest Harvest Tissues for Further Analysis Euthanasia->Tissue_Harvest

Caption: General workflow for a mouse xenograft study with this compound.

Detailed Administration Protocol (Intraperitoneal Injection)

This protocol is a general guideline and should be adapted based on the specific experimental design.

Materials:

  • Tumor-bearing mice

  • Prepared this compound solution

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal scale

  • Calipers

Protocol:

  • Animal Handling: Acclimatize mice to handling prior to the start of the experiment.

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of this compound solution to be injected based on its body weight and the target dose in mg/kg.

  • Injection Procedure:

    • Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, ruffled fur, lethargy, or diarrhea.[6] Body weight should be recorded at least three times a week.

    • Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

Important Considerations:

  • Route of Administration: this compound is for intravenous use in humans and must never be administered intrathecally, as this is fatal.[11][15][16][17] For mouse studies, intraperitoneal (IP) injection is a common and effective route.[5][7][8] Intravenous (IV) administration via the tail vein is also possible but requires more technical skill.[18][19]

  • Toxicity: The dose-limiting toxicity of this compound is typically myelosuppression, specifically granulocytopenia (a type of leukopenia).[1][20] Monitor for signs of infection in treated animals. Gastrointestinal toxicity can also occur.[1]

  • Extravasation: If administering intravenously, be extremely careful to avoid leakage of the drug into the surrounding tissue, as it can cause severe irritation and necrosis.[12][17]

This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Utilizing Vinblastine to Study Microtubule-Dependent Cellular Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of cells in the M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][2]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate microtubule-dependent cellular processes. Detailed protocols for key experiments are provided, along with data presentation in a clear, tabular format and visualizations of the underlying signaling pathways.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer~0.8[3]
A549Lung Carcinoma3.2[4]
MCF7Breast Cancer0.68[5]
MDA-MB-231Breast Cancer6[5]
HT-29Colorectal Adenocarcinoma2.5
K-562Chronic Myelogenous Leukemia3.1
JurkatAcute T-cell Leukemia1.5
PC-3Prostate Cancer4.8[6]
LNCaPProstate Cancer10.27
SH-SY5YNeuroblastoma5[2]
Table 2: Effect of this compound on Cell Cycle Distribution in ML-1 Leukemia Cells

This compound's disruption of microtubule dynamics leads to a potent arrest of the cell cycle at the G2/M phase. The following table quantifies this effect in ML-1 human myeloid leukemia cells following treatment with 2.2 µM this compound.[7]

Treatment% Sub-G1 (Apoptosis)% G1% S% G2/M
Control2453518
This compound (24h)5301550
This compound + PD98059 (6h)40251025
This compound + SP600125 (6h)10352035

PD98059 is a MEK inhibitor, and SP600125 is a JNK inhibitor.

Table 3: Quantification of Apoptosis in 4T1 Breast Cancer Cells Treated with this compound

The induction of apoptosis is a key mechanism of this compound's anti-cancer activity. The table below shows the percentage of apoptotic 4T1 mouse breast cancer cells after treatment with this compound, as measured by Annexin V/PI staining.[8]

Treatment% Apoptotic Cells
Control5.2
This compound (10 nM, 96h)28.5
This compound (20 nM, 96h)45.1

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (absorbance).[9][10][11]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare serial dilutions of this compound in G-PEM buffer. Also, prepare a vehicle control (DMSO).

  • In a pre-chilled 96-well plate on ice, add the following to each well:

    • 85 µL of tubulin solution

    • 5 µL of this compound dilution or vehicle control

  • To initiate polymerization, add 10 µL of 10 mM GTP to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the initial rates of polymerization and the maximal polymer mass.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.[12][13]

Materials:

  • Cells cultured on sterile glass coverslips

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the appropriate duration (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Antibody Staining:

    • Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, using propidium iodide (PI) staining.[1][14][15]

Materials:

  • Cells in suspension or harvested from culture plates

  • This compound stock solution

  • PBS

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, using fluorophore-conjugated Annexin V. Propidium iodide is used as a counterstain to identify necrotic cells.[16][17]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound to induce apoptosis. Include both negative (untreated) and positive controls.

    • Harvest the cells and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Visualizations

This compound-induced microtubule disruption triggers complex signaling cascades that culminate in cell cycle arrest and apoptosis. The following diagrams illustrate key pathways involved.

Vinblastine_Mechanism_of_Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to Disruption of M_Phase_Arrest M-Phase Arrest Spindle->M_Phase_Arrest Triggers Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: this compound's primary mechanism of action.

Vinblastine_Apoptosis_Signaling This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption JNK_Activation JNK Activation Microtubule_Disruption->JNK_Activation ERK_Inhibition ERK Inhibition Microtubule_Disruption->ERK_Inhibition TL1A_Secretion TL1A Secretion Microtubule_Disruption->TL1A_Secretion cJun_Phosphorylation c-Jun Phosphorylation JNK_Activation->cJun_Phosphorylation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Mcl1_Downregulation Mcl-1 Downregulation ERK_Inhibition->Mcl1_Downregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway cJun_Phosphorylation->Mitochondrial_Pathway Mcl1_Downregulation->Mitochondrial_Pathway Bcl2_Inactivation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis DR3_Activation DR3 Activation DISC_Formation DISC Formation (FADD, Caspase-8) DR3_Activation->DISC_Formation TL1A_Secretion->DR3_Activation Extrinsic_Pathway Extrinsic Apoptotic Pathway DISC_Formation->Extrinsic_Pathway Extrinsic_Pathway->Apoptosis Experimental_Workflow Cell_Culture Cell Culture Vinblastine_Treatment This compound Treatment Cell_Culture->Vinblastine_Treatment Microscopy Immunofluorescence Microscopy Vinblastine_Treatment->Microscopy Flow_Cytometry Flow Cytometry Vinblastine_Treatment->Flow_Cytometry Microtubule_Analysis Microtubule Morphology Analysis Microscopy->Microtubule_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis Quantification Flow_Cytometry->Apoptosis_Analysis Data_Interpretation Data Interpretation Microtubule_Analysis->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation Apoptosis_Analysis->Data_Interpretation

References

Application Notes and Protocols for Vinblastine-Induced Mitotic Arrest in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antimitotic agent used in cancer chemotherapy.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation and function of the mitotic spindle during cell division.[2] By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[2] This interference with microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3][4] Activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase, specifically in metaphase, which can ultimately trigger apoptosis (programmed cell death).[2]

These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest in cell culture, a fundamental technique for studying cell cycle regulation, apoptosis, and the efficacy of potential anticancer drugs.

Data Presentation

The efficacy of this compound in inducing mitotic arrest is dependent on the cell line, drug concentration, and duration of treatment. The following table summarizes quantitative data from various studies.

Cell LineThis compound ConcentrationTreatment DurationPercentage of Cells in G2/M Phase (Mitotic Arrest)Reference(s)
HeLa 1.1 nMNot Specified50% accumulation of cells at metaphase[5]
HeLa 20 ng/mL (~22 nM)Not SpecifiedArrest with a bipolar spindle[3]
HeLa 1.5 µg/mL (~1.65 µM)Not SpecifiedComplete microtubule depolymerization and arrest[3]
BS-C-1 32 nM20 hours11.5 ± 3.9% of cells in mitosis (four-fold increase)[6]
BS-C-1 300 nM20 hours40 ± 9% of cells in mitosis (14-fold increase)[6]
MOLT-4 (Human ALL) 0.05 µg/mL (~55 nM)0 - 12 hoursTime-dependent increase in M phase arrest[7][8]
GI-LI-N (Neuroblastoma) 1 nM24 hours56 ± 5% of cells in G2/M phase[9]
K562 (Chronic Myeloid Leukemia) 0.6 µM8, 18, and 24 hoursSignificant G2/M phase arrest observed at all time points[10]
MCF-7 (Breast Cancer) 0.68 nMNot SpecifiedIC50 for growth inhibition
MDA-MB231 (Breast Cancer) Not SpecifiedNot SpecifiedIC50 of 6 µmol/L for HECNU, this compound data not specified

Note: The conversion from ng/mL or µg/mL to nM assumes a molecular weight of approximately 909.0 g/mol for this compound sulfate.

Experimental Protocols

Protocol 1: Induction of Mitotic Arrest using this compound

This protocol provides a general guideline for treating cultured cells with this compound to induce mitotic arrest. Optimization of concentration and incubation time for specific cell lines is recommended.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound sulfate (powder or stock solution)

  • Dimethyl sulfoxide (DMSO) or sterile water for reconstitution

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Stock Solution:

    • If starting from a powder, reconstitute this compound sulfate in DMSO or sterile water to create a high-concentration stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Drug Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of working concentrations by diluting the stock solution in complete cell culture medium. Typical working concentrations range from 1 nM to 1 µM.

    • Include a vehicle-treated control group (medium containing the same concentration of DMSO or water as the highest this compound concentration).

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound.

    • Incubate the cells for a predetermined period (e.g., 12-24 hours). The optimal incubation time will vary depending on the cell line and the desired level of mitotic arrest.

  • Cell Harvesting:

    • Following incubation, harvest the cells. For adherent cells, this typically involves washing with PBS and then detaching with trypsin-EDTA. For suspension cells, centrifugation is sufficient.

Protocol 2: Assessment of Mitotic Arrest by Flow Cytometry

This protocol describes the use of flow cytometry with propidium iodide (PI) staining to quantify the percentage of cells in the G2/M phase of the cell cycle.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in Protocol 1.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells for at least 2 hours at 4°C or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.

Visualization of Pathways and Workflows

Vinblastine_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Mitotic Progression This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Dynamics Dynamic Instability (Polymerization/Depolymerization) This compound->Dynamics Inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Dynamics Spindle Mitotic Spindle Formation Dynamics->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Dynamics->SAC Disruption Activates Spindle->SAC Monitored by Anaphase Anaphase Progression SAC->Anaphase Inhibits Arrest Mitotic Arrest (G2/M Phase) SAC->Arrest Leads to

Caption: this compound's mechanism of action leading to mitotic arrest.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Preparation cluster_2 Analysis start Seed Cells treat Treat with this compound (various concentrations & control) start->treat incubate Incubate (e.g., 12-24 hours) treat->incubate harvest Harvest Cells (Trypsinization/Centrifugation) incubate->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with 70% Cold Ethanol wash_pbs->fix stain Stain with Propidium Iodide (contains RNase A) fix->stain flow Analyze by Flow Cytometry stain->flow analyze_data Quantify G2/M Population flow->analyze_data

References

Application Notes and Protocols: Determining IC50 Values of Vinblastine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine is a well-established chemotherapeutic agent used in the treatment of various malignancies, including lymphomas, testicular cancer, and breast cancer. As a vinca alkaloid, its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of cytotoxic compounds like this compound. It represents the concentration of the drug required to inhibit the growth of a cell population by 50%. This document provides detailed protocols for determining the IC50 value of this compound in different cancer cell lines using the MTT assay, along with a summary of reported IC50 values and an overview of the key signaling pathways involved in its cytotoxic effects.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, providing a comparative overview of its potency across different cancer types. The data is curated from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[2]

Cell Line NameTCGA ClassificationTissueTissue Sub-typeIC50 (µM)
AMO-1MMBloodMyeloma0.000536
NCI-H446SCLCLungSmall Cell Carcinoma0.000565
SUP-M2UNCLASSIFIEDBloodAnaplastic Large Cell Lymphoma0.000678
IM-9MMBloodMyeloma0.000722
NCI-H2122LUADLungNSCLC Adenocarcinoma0.000805
WSU-DLCL2DLBCBloodB Cell Lymphoma0.000823
U-698-MUNCLASSIFIEDBloodB Cell Leukemia0.000907
NCCIT-Urogenital SystemTestis0.000962
P30-OHKALLBloodLymphoblastic Leukemia0.000994
ALL-SILALLBloodT Cell Leukemia0.001186
BC-1DLBCBloodB Cell Lymphoma0.001212
JiyoyeP-2003UNCLASSIFIEDBloodBurkitt Lymphoma0.001234
JVM-3CLLBloodLymphoid Neoplasm Other0.001310
JurkatALLBloodT Cell Leukemia0.001316
NCI-H847SCLCLungSmall Cell Carcinoma0.001331
MDST8COREADDigestive SystemLarge Intestine0.001354
SU-DHL-5DLBCBloodB Cell Lymphoma0.001380
NCI-H69SCLCLungSmall Cell Carcinoma0.001436
MV-4-11UNCLASSIFIEDBloodLeukemia0.001441
RPMI-8402ALLBloodLymphoblastic T Cell Leukemia0.001472
MOG-G-UVWLGGNervous SystemGlioma0.001506
CML-T1LCMLBloodChronic Myeloid Leukemia0.001581
P32-ISHUNCLASSIFIEDBloodBurkitt Lymphoma0.001631
BL-41UNCLASSIFIEDBloodBurkitt Lymphoma0.001648
EoL-1-cellUNCLASSIFIEDBloodHaematopoietic Neoplasm Other0.001656

Experimental Protocols

Determining this compound IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3]

Materials:

  • This compound sulfate

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various this compound dilutions to the designated wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). Each concentration should be tested in triplicate.

    • Incubate the plate for 48 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve. The IC50 is the concentration of this compound that corresponds to 50% cell viability.[4][5]

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G cluster_0 Cell Culture and Seeding cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Cancer Cell Culture B Cell Harvesting and Counting A->B C Seeding in 96-well Plate B->C D Preparation of this compound Dilutions C->D E Treatment of Cells D->E F Incubation (e.g., 48h) E->F G Addition of MTT Reagent F->G H Incubation (4h) G->H I Formazan Solubilization (DMSO) H->I J Absorbance Measurement (570nm) I->J K Calculation of % Cell Viability J->K L IC50 Determination (Non-linear Regression) K->L

Caption: Workflow for determining the IC50 of this compound.

This compound-Induced Signaling Pathway

This compound's cytotoxic effects are primarily initiated by its interaction with tubulin, leading to the disruption of microtubule polymerization. This interference with the cytoskeleton triggers a cascade of signaling events culminating in apoptosis. A key pathway activated by this compound is the c-Jun N-terminal kinase (JNK) pathway.[6] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[6][7] This relieves the inhibition of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic program.

G This compound This compound Microtubules Microtubule Disruption This compound->Microtubules JNK JNK Activation Microtubules->JNK Bcl2_BclxL Phosphorylation of Bcl-2 / Bcl-xL JNK->Bcl2_BclxL inactivation Bax_Bak Bax / Bak Activation JNK->Bax_Bak Bcl2_BclxL->Bax_Bak inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Assessing Vinblastine-Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a vinca alkaloid microtubule-disrupting agent, is a widely used chemotherapeutic for various malignancies, including leukemias. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death. For researchers and drug development professionals, accurately assessing the extent and pathways of this compound-induced apoptosis in leukemia cells is crucial for understanding its efficacy, developing combination therapies, and identifying potential mechanisms of resistance.

These application notes provide a comprehensive overview of the key methods used to evaluate this compound-induced apoptosis in leukemia cells. Detailed protocols for the most common assays are provided, along with guidance on data interpretation and visualization of the underlying signaling pathways.

Key Methods for Assessing Apoptosis

Several well-established methods can be employed to detect and quantify apoptosis in leukemia cells following treatment with this compound. These techniques target different hallmark features of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.

1. Morphological Assessment: The visualization of morphological changes is a fundamental method for identifying apoptotic cells. Hallmarks include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][2]

2. Flow Cytometry-Based Assays: Flow cytometry offers a high-throughput and quantitative approach to analyze large cell populations.

  • Annexin V/Propidium Iodide (PI) Staining: This is the most common flow cytometry assay to detect apoptosis.[3] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[4] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3]
  • Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Fluorogenic substrates for executioner caspases, such as caspase-3 and caspase-7, can be used to quantify apoptotic cells by flow cytometry.[5]
  • Cell Cycle Analysis: this compound can induce cell cycle arrest, typically at the G2/M phase.[6] Flow cytometric analysis of DNA content can reveal this arrest and also identify a "sub-G1" peak, which represents apoptotic cells with fragmented DNA.[7]

3. Biochemical Assays:

  • Fluorometric/Colorimetric Caspase Activity Assays: These plate-based assays provide a quantitative measure of the activity of specific caspases, such as caspase-3, in cell lysates.[8][9]
  • Western Blotting: This technique is essential for investigating the molecular machinery of apoptosis. It allows for the detection of key apoptotic markers, including the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, and changes in the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bcl-XL, and NOXA).[10][11][12][13]

4. DNA Fragmentation Analysis:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.[14][15] This can be analyzed by flow cytometry or fluorescence microscopy.[14][16]
  • DNA Laddering: When genomic DNA from apoptotic cells is separated by agarose gel electrophoresis, a characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs is observed.[17]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments assessing this compound-induced apoptosis in a leukemia cell line (e.g., ML-1 or Jurkat).

Table 1: Apoptosis Induction by this compound (Annexin V/PI Staining)

TreatmentConcentration (µM)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-242.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound0.12415.4 ± 2.15.2 ± 1.020.6 ± 3.1
This compound1.02445.8 ± 4.518.7 ± 2.864.5 ± 7.3
This compound10.02468.2 ± 5.925.3 ± 3.493.5 ± 9.3

Table 2: Caspase-3 Activity in Response to this compound

TreatmentConcentration (µM)Incubation Time (h)Relative Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)-121.0 ± 0.1
This compound0.1122.5 ± 0.4
This compound1.0125.8 ± 0.9
This compound10.0129.2 ± 1.5

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

Materials:

  • Leukemia cells (e.g., Jurkat, ML-1)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Seed leukemia cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[4]

    • Use unstained and single-stained controls to set up compensation and gates.

Protocol 2: Caspase-3 Fluorometric Activity Assay

Materials:

  • Leukemia cells treated with this compound

  • Cell Lysis Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Reaction Buffer

  • Fluorometric microplate reader

Procedure:

  • Induce Apoptosis: Treat cells as described in Protocol 1.

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Assay:

    • Transfer the supernatant (cytosolic extract) to a new microfuge tube.

    • Determine the protein concentration of the lysate.

    • Add 50 µL of 2X Reaction Buffer to each sample.

    • Add 5 µL of the 1 mM Caspase-3 substrate (final concentration 50 µM).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the samples in a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[9]

Protocol 3: Western Blotting for Cleaved PARP and Bcl-2 Family Proteins

Materials:

  • Leukemia cells treated with this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-Bcl-2, anti-NOXA, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Induce Apoptosis and Prepare Lysates: Treat cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Protocol 4: TUNEL Assay by Flow Cytometry

Materials:

  • Leukemia cells treated with this compound

  • TUNEL assay kit (containing TdT enzyme, BrdUTP or fluorescently labeled dUTP, and buffers)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells as described in Protocol 1.

  • Fixation and Permeabilization: Follow the manufacturer's protocol for cell fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with ethanol or a detergent-based buffer).

  • TUNEL Reaction:

    • Wash the permeabilized cells.

    • Resuspend the cells in the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Incubate for 60 minutes at 37°C in a humidified, dark chamber.[18]

    • Include a positive control (cells treated with DNase I) and a negative control (reaction mixture without TdT enzyme).[18]

  • Staining (if necessary): If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Analysis: Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive cells.

Signaling Pathways and Visualization

This compound-induced apoptosis in leukemia cells involves a complex interplay of signaling pathways. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which can be triggered by microtubule disruption.[7][10] This can lead to the modulation of Bcl-2 family proteins, tipping the balance towards apoptosis. For instance, this compound has been shown to induce the pro-apoptotic protein NOXA, which can neutralize the anti-apoptotic protein Mcl-1.[11][19] The subsequent activation of the intrinsic (mitochondrial) apoptotic pathway leads to caspase activation and cell death.[10]

Vinblastine_Apoptosis_Pathway This compound-Induced Apoptosis Signaling in Leukemia Cells This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption NOXA_Induction Induction of NOXA This compound->NOXA_Induction can induce JNK_Activation JNK Activation Microtubule_Disruption->JNK_Activation Bcl2_Family_Modulation Bcl-2 Family Modulation JNK_Activation->Bcl2_Family_Modulation Mitochondrial_Pathway Intrinsic (Mitochondrial) Apoptotic Pathway Bcl2_Family_Modulation->Mitochondrial_Pathway Mcl1_Inhibition Inhibition of Mcl-1 NOXA_Induction->Mcl1_Inhibition neutralizes Mcl1_Inhibition->Mitochondrial_Pathway promotes Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow General Experimental Workflow for Assessing Apoptosis Cell_Culture Leukemia Cell Culture Treatment Treatment with this compound (and Controls) Cell_Culture->Treatment Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Apoptosis_Assay Apoptosis Assay Cell_Harvesting->Apoptosis_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI, Caspase, TUNEL) Apoptosis_Assay->Flow_Cytometry Biochemical_Assay Biochemical Assays (Caspase Activity, Western Blot) Apoptosis_Assay->Biochemical_Assay DNA_Analysis DNA Fragmentation Analysis (TUNEL, DNA Laddering) Apoptosis_Assay->DNA_Analysis Data_Analysis Data Analysis and Quantification Flow_Cytometry->Data_Analysis Biochemical_Assay->Data_Analysis DNA_Analysis->Data_Analysis Logical_Relationships Logical Relationships of Apoptotic Events Early_Events Early Events PS_Externalization PS Externalization (Annexin V) Early_Events->PS_Externalization MMP_Loss Mitochondrial Membrane Potential Loss Early_Events->MMP_Loss Mid_Events Mid Events Caspase_Activation Caspase Activation Mid_Events->Caspase_Activation Late_Events Late Events DNA_Fragmentation DNA Fragmentation (TUNEL, DNA Ladder) Late_Events->DNA_Fragmentation Membrane_Compromise Membrane Compromise (PI Staining) Late_Events->Membrane_Compromise Caspase_Activation->Late_Events MMP_Loss->Mid_Events

References

application of vinblastine in combination with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinblastine in combination with other chemotherapeutic agents for the treatment of various cancers. The information compiled herein is intended to guide researchers and drug development professionals in designing and conducting both preclinical and clinical studies.

Introduction

This compound, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent that disrupts the formation of microtubules, leading to cell cycle arrest in the M phase and subsequent apoptosis.[1] To enhance its therapeutic efficacy, reduce toxicity, and overcome drug resistance, this compound is frequently used in combination with other chemotherapeutic drugs that have different mechanisms of action.[2][3] This document details several key this compound-based combination regimens, providing both clinical and preclinical protocols and mechanistic insights.

I. Clinically Established this compound Combination Regimens

Several combination therapies incorporating this compound are standard-of-care for various malignancies. The synergistic or additive effects of these combinations arise from the diverse mechanisms of action of the constituent drugs, targeting different cellular processes to maximize cancer cell death.[3][4]

A. ABVD Regimen for Hodgkin's Lymphoma

The ABVD regimen is a first-line treatment for Hodgkin's lymphoma.[5][6] The combination of doxorubicin, bleomycin, this compound, and dacarbazine targets cancer cells through multiple mechanisms, including DNA intercalation, DNA strand scission, microtubule disruption, and DNA alkylation.[5]

Table 1: ABVD Regimen Dosing and Administration [6]

DrugDosageRoute of AdministrationAdministration Schedule
Doxorubicin (Adriamycin)25 mg/m²Intravenous (IV)Days 1 and 15 of a 28-day cycle
Bleomycin10 units/m²Intravenous (IV)Days 1 and 15 of a 28-day cycle
This compound6 mg/m²Intravenous (IV)Days 1 and 15 of a 28-day cycle
Dacarbazine375 mg/m²Intravenous (IV)Days 1 and 15 of a 28-day cycle

Clinical Protocol: ABVD Administration

  • Patient Evaluation: Before each cycle, a complete blood count (CBC) with differential and a comprehensive metabolic panel should be performed.

  • Premedication: Administer antiemetics prior to chemotherapy to manage nausea and vomiting.

  • Drug Administration:

    • Administer doxorubicin as an IV push or short infusion.

    • Administer bleomycin as an IV bolus or short infusion.

    • Administer this compound as an IV push or short infusion.

    • Administer dacarbazine as a short IV infusion.

  • Monitoring: Monitor the patient for infusion-related reactions and signs of toxicity.

  • Cycle Repetition: Repeat the cycle every 28 days for a total of 2-6 cycles, depending on the stage and response of the disease.[7]

Mechanism of Synergy

The synergy of the ABVD regimen is attributed to the distinct and complementary mechanisms of action of its components, which target different phases of the cell cycle and various cellular processes.

ABVD_Synergy cluster_dna DNA Damage cluster_mitosis Mitotic Arrest Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation Bleomycin Bleomycin DNA_Strand_Breaks DNA Strand Breaks Bleomycin->DNA_Strand_Breaks This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Dacarbazine Dacarbazine DNA_Alkylation DNA Alkylation Dacarbazine->DNA_Alkylation Apoptosis Apoptosis DNA_Intercalation->Apoptosis DNA_Strand_Breaks->Apoptosis DNA_Alkylation->Apoptosis Microtubule_Disruption->Apoptosis

ABVD regimen's multi-targeted approach to inducing apoptosis.
B. M-VAC Regimen for Urothelial Carcinoma

The M-VAC regimen is a combination chemotherapy used for advanced or metastatic urothelial carcinoma, including bladder cancer.[4][8] It consists of methotrexate, this compound, doxorubicin (Adriamycin), and cisplatin.

Table 2: M-VAC Regimen Dosing and Administration [9][10]

DrugDosageRoute of AdministrationAdministration Schedule (Standard 28-day cycle)
Methotrexate30 mg/m²Intravenous (IV)Days 1, 15, 22
This compound3 mg/m²Intravenous (IV)Days 2, 15, 22
Doxorubicin (Adriamycin)30 mg/m²Intravenous (IV)Day 2
Cisplatin70 mg/m²Intravenous (IV)Day 2

Clinical Protocol: M-VAC Administration

  • Hydration: Administer pre- and post-hydration with intravenous fluids to minimize cisplatin-induced nephrotoxicity.

  • Antiemetics: Administer prophylactic antiemetics.

  • Drug Administration: Administer drugs intravenously as per the schedule.

  • Leucovorin Rescue: Leucovorin may be administered following methotrexate to reduce toxicity.

  • Monitoring: Closely monitor renal function, electrolytes, and complete blood counts.

  • Cycle Repetition: Repeat the cycle every 28 days.[9]

C. This compound and Carboplatin for Pediatric Low-Grade Gliomas

The combination of this compound and carboplatin has shown activity in pediatric low-grade gliomas.[11][12]

DrugDosageRoute of AdministrationAdministration Schedule
Carboplatin400 mg/m²Intravenous (IV)Day 1 of a 28-day cycle
This compound4 mg/m²Intravenous (IV)Weekly for 3 weeks in a 28-day cycle

Clinical Protocol: this compound and Carboplatin Administration

  • Patient Monitoring: Conduct regular audiology and ophthalmology exams, in addition to standard blood work.

  • Drug Administration: Administer carboplatin as an IV infusion on day 1, followed by weekly this compound infusions for three weeks.

  • Cycle Repetition: Repeat the cycle every 4 weeks.[12]

II. Preclinical this compound Combination Protocols

The following protocols are based on preclinical studies and are intended for laboratory research.

A. This compound and Docetaxel in Non-Small Cell Lung Cancer

This combination has shown synergistic effects in non-small cell lung cancer cell lines, potentially by overcoming P-glycoprotein (P-gp) mediated drug resistance.[13][14]

Table 4: In Vitro Concentrations for this compound and Docetaxel Synergy Studies [13]

Cell LineDrugIC50 (48h)Combination Concentration for Synergy
H1299This compound30 ± 5.9 nM5.0 ± 5.6 nM (in combination with Docetaxel IC50)
H1299Docetaxel30 ± 3.1 nM15.0 ± 2.6 nM (in combination with this compound IC50)

Experimental Protocol: In Vitro Synergy Assessment (Chou-Talalay Method)

  • Cell Culture: Culture H1299 cells in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and docetaxel in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.

  • Cell Viability Assay (MTT):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, docetaxel alone, and in combination at a constant ratio.

    • Incubate for 48 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][16]

Chou_Talalay_Workflow start Start cell_culture Culture Cells (e.g., H1299) start->cell_culture drug_prep Prepare Drug Solutions (this compound & Docetaxel) cell_culture->drug_prep treatment Treat Cells: - Drug A alone - Drug B alone - Combination (constant ratio) drug_prep->treatment mtt_assay Perform MTT Assay (48h) treatment->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq calc_fa Calculate Fraction Affected (Fa) data_acq->calc_fa compusyn Analyze with CompuSyn Software calc_fa->compusyn ci_calc Calculate Combination Index (CI) compusyn->ci_calc interpretation Interpret Results: CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism) ci_calc->interpretation

Workflow for assessing drug synergy using the Chou-Talalay method.

Signaling Pathway: Overcoming P-glycoprotein Mediated Resistance

P-glycoprotein is an ATP-dependent efflux pump that can confer multidrug resistance by actively transporting chemotherapeutic agents out of cancer cells.[12][17] Co-treatment with this compound and docetaxel has been shown to downregulate P-gp expression, thereby increasing the intracellular concentration and efficacy of both drugs.[13][14]

Pgp_Inhibition cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp downregulate expression Drug_Accumulation Intracellular Drug Accumulation This compound->Drug_Accumulation enters Docetaxel Docetaxel Docetaxel->Pgp downregulate expression Docetaxel->Drug_Accumulation enters Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp inhibits Pgp->this compound pumps out Pgp->Docetaxel pumps out Apoptosis Apoptosis Drug_Accumulation->Pgp efflux Drug_Accumulation->Apoptosis

Mechanism of synergy between this compound and docetaxel via P-gp.
B. This compound and Everolimus in Neuroblastoma

The combination of this compound with the mTOR inhibitor everolimus (or its analog, rapamycin) has demonstrated synergistic antitumor activity in neuroblastoma models.[13]

Table 5: In Vivo Dosing for this compound and Rapamycin in a Neuroblastoma Mouse Model

DrugDosageRoute of AdministrationAdministration Schedule
This compound0.5 mg/kgIntraperitoneal (i.p.)Every 3 days
Rapamycin1.5 mg/kgIntraperitoneal (i.p.)5 consecutive days per week

Experimental Protocol: In Vivo Antitumor Efficacy

  • Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies.

  • Tumor Implantation: Orthotopically implant human neuroblastoma cells (e.g., GI-LI-N) into the adrenal gland.

  • Treatment: Once tumors are established, randomize mice into four groups: vehicle control, this compound alone, rapamycin alone, and the combination. Administer drugs as per the schedule in Table 5.

  • Monitoring: Monitor tumor growth using calipers or imaging techniques. Record animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, sacrifice the animals and excise tumors for histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers).

Signaling Pathway: Dual Targeting of Mitosis and mTOR Pathway

This compound induces mitotic arrest, while everolimus inhibits the mTOR pathway, which is crucial for cell growth, proliferation, and survival. The combined inhibition of these two distinct pathways leads to enhanced apoptosis. This compound can also activate the JNK pathway, which can contribute to apoptosis, while everolimus's inhibition of mTORC1 can prevent the feedback activation of Akt, a pro-survival kinase.

Vinblastine_Everolimus_Pathway cluster_this compound This compound Effects cluster_everolimus Everolimus Effects This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules disrupts JNK_Pathway JNK Pathway This compound->JNK_Pathway activates Everolimus Everolimus mTORC1 mTORC1 Everolimus->mTORC1 inhibits Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest leads to Apoptosis Enhanced Apoptosis Mitotic_Arrest->Apoptosis JNK_Pathway->Apoptosis S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K_4EBP1->Protein_Synthesis regulates Protein_Synthesis->Apoptosis reduced survival signals

Dual targeting of mitosis and the mTOR pathway by this compound and everolimus.

III. Mechanistic Insights into this compound Combinations

A. This compound and JNK/Mcl-1 Signaling

This compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.[11][18] However, some cancer cells can evade this compound-induced apoptosis by upregulating the anti-apoptotic protein Mcl-1.[11] Combining this compound with inhibitors of Mcl-1 or its upstream regulators (e.g., MEK inhibitors) can sensitize resistant cells to apoptosis.[11][19]

JNK_Mcl1_Pathway This compound This compound JNK JNK Activation This compound->JNK Mcl1 Mcl-1 (Anti-apoptotic) This compound->Mcl1 can upregulate (resistance mechanism) Mcl1_Inhibitor Mcl-1 Inhibitor Mcl1_Inhibitor->Mcl1 inhibits Apoptosis Apoptosis JNK->Apoptosis promotes Mcl1->Apoptosis inhibits

Interplay between this compound, JNK, and Mcl-1 in apoptosis regulation.

Conclusion

The combination of this compound with other chemotherapeutic agents remains a cornerstone of treatment for several cancers. The rational design of these combinations, based on their distinct mechanisms of action, has led to significant improvements in patient outcomes. The preclinical protocols and mechanistic insights provided here offer a framework for further research into novel this compound-based combination therapies, with the ultimate goal of developing more effective and less toxic cancer treatments.

References

Application Notes and Protocols: Live-Cell Imaging of Vinblastine's Effects on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinblastine, a vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent widely used in cancer chemotherapy.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, particularly mitotic spindle formation during cell division.[1][3][4] Live-cell imaging is a powerful technique to visualize and quantify the real-time effects of this compound on the microtubule cytoskeleton. These application notes provide a detailed guide for setting up and conducting live-cell imaging experiments to study the impact of this compound on microtubule dynamics.

Mechanism of Action

This compound exerts its effects by binding to β-tubulin subunits, thereby interfering with microtubule polymerization.[1][3] At low concentrations, this compound suppresses the dynamic instability of microtubules without causing significant net depolymerization.[5][6][7][8][9] This suppression includes a reduction in both the growth and shortening rates of microtubules, a decrease in the frequency of "catastrophes" (transitions from growth to shortening), and an increase in the time microtubules spend in a paused state.[5][6][8][9] At higher concentrations, this compound can lead to the depolymerization of microtubules and the formation of tubulin paracrystals.[2][10][11] This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on microtubule dynamics and its cytotoxic activity.

Table 1: Effect of this compound on Microtubule Dynamic Instability in Live Cells

ParameterControl32 nM this compoundReference
Growth Rate (µm/min)7.2 ± 2.53.6 ± 1.2[5]
Shortening Rate (µm/min)17.1 ± 5.67.8 ± 2.9[5]
Catastrophe Frequency (events/s)0.019 ± 0.0080.007 ± 0.004[5]
Percentage of Time in Pause33 ± 1168 ± 10[5]
Dynamicity (µm/min)2.4Reduced by 75%[5][7][8][9]

Data from BS-C-1 cells.

Table 2: this compound IC50 Values

ParameterCell Line/ConditionIC50Reference(s)
Tubulin Polymerization InhibitionIn vitro32 µM[3]
Cell ProliferationOVCA4299.45 nM[2]
Microtubule DepolymerizationBS-C-1 cells650 nM[6]
Mitotic Arrest (Metaphase Accumulation)HeLa cells~1-2 nM[12]

Experimental Protocols

Protocol 1: Live-Cell Staining of Microtubules

This protocol describes the staining of microtubules in living cells using a cell-permeant fluorescent probe.

Materials:

  • Adherent cell line (e.g., HeLa, A549, BS-C-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or chamber slides

  • Live-cell microtubule stain (e.g., ViaFluor® Live Cell Microtubule Stains, Tubulin Tracker™ Green)[13][14]

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: 24-48 hours before the experiment, seed the cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of imaging.

  • Stain Preparation: Prepare the live-cell microtubule staining solution in pre-warmed complete culture medium according to the manufacturer's instructions.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional): Some probes may require a wash step to reduce background fluorescence. If necessary, gently aspirate the staining solution and replace it with pre-warmed complete culture medium. Many modern probes are no-wash formulations.[13]

Protocol 2: this compound Treatment and Live-Cell Imaging

This protocol outlines the procedure for treating stained cells with this compound and acquiring time-lapse images.

Materials:

  • Cells with fluorescently labeled microtubules (from Protocol 1)

  • This compound stock solution (e.g., 1 mM in DMSO or sterile water)

  • Pre-warmed complete culture medium

  • Inverted fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C, 5% CO₂, and humidity)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

Procedure:

  • This compound Dilution: Prepare serial dilutions of this compound in pre-warmed complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).

  • Drug Addition:

    • Gently aspirate the medium from the stained cells.

    • Add the pre-warmed medium containing the desired concentration of this compound or the vehicle control.

  • Equilibration: Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 15-30 minutes before starting image acquisition.

  • Image Acquisition:

    • Locate a field of view with healthy, well-stained cells.

    • Set the appropriate fluorescence excitation and emission filters for the chosen probe.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.

    • Acquire time-lapse images at appropriate intervals (e.g., every 2-5 seconds for dynamic instability measurements) for the desired duration.

Protocol 3: Quantitative Analysis of Microtubule Dynamics

This protocol provides a general workflow for analyzing the acquired time-lapse images.

Materials:

  • Time-lapse image sequences

  • Image analysis software with tracking capabilities (e.g., ImageJ/Fiji with plugins like MTrackJ, or commercial software like Imaris)

Procedure:

  • Kymograph Generation: Create kymographs from the time-lapse series to visualize the history of individual microtubule ends over time.

  • Tracking Microtubule Ends: Manually or semi-automatically track the plus-ends of individual microtubules to obtain their positional coordinates over time.

  • Parameter Calculation: From the tracking data, calculate the following parameters:

    • Growth Rate: The slope of the line during periods of microtubule elongation.

    • Shortening Rate: The slope of the line during periods of microtubule shrinkage.

    • Catastrophe Frequency: The number of transitions from a growth or paused state to a shortening state, divided by the total time spent in growth and pause.

    • Rescue Frequency: The number of transitions from a shortening state to a growth or paused state, divided by the total time spent shortening.

    • Time in Pause: The percentage of time a microtubule end is not undergoing significant growth or shortening.

  • Statistical Analysis: Perform statistical analysis on the collected data from multiple microtubules and experiments to determine the significance of this compound's effects.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging of this compound's Effects cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_imaging Imaging & Analysis cell_seeding Seed cells on glass-bottom dish cell_staining Stain microtubules with live-cell fluorescent probe cell_seeding->cell_staining drug_addition Add this compound or vehicle control to cells cell_staining->drug_addition vinblastine_prep Prepare this compound dilutions vinblastine_prep->drug_addition live_imaging Time-lapse fluorescence microscopy drug_addition->live_imaging data_analysis Quantitative analysis of microtubule dynamics live_imaging->data_analysis vinblastine_mechanism Mechanism of this compound's Action on Microtubules This compound This compound tubulin β-tubulin subunits This compound->tubulin binds to mt_polymerization Inhibition of Microtubule Polymerization tubulin->mt_polymerization dynamic_instability Suppression of Dynamic Instability tubulin->dynamic_instability mitotic_spindle Disruption of Mitotic Spindle Formation mt_polymerization->mitotic_spindle dynamic_instability->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for Vinblastine Dosage Determination in Hodgkin's Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent widely used in the treatment of various cancers, most notably Hodgkin's lymphoma.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division.[1][3] By binding to β-tubulin and inhibiting its polymerization into microtubules, this compound induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][3]

These application notes provide a comprehensive guide for researchers investigating the dosage, efficacy, and mechanisms of this compound in the context of Hodgkin's lymphoma. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key cellular pathways and experimental workflows.

Data Presentation

Table 1: Clinical Dosage of this compound in Hodgkin's Lymphoma (ABVD Regimen)

The ABVD regimen (Adriamycin, Bleomycin, this compound, Dacarbazine) is a standard first-line treatment for Hodgkin's lymphoma.[2][4] The typical dosage and administration of this compound within this regimen are outlined below.

ParameterValueReference
Dosage 6 mg/m²[4][5]
Maximum Single Dose 10 mg[4]
Administration Intravenous (IV) infusion[4]
Infusion Details 50 mL Sodium Chloride 0.9% over 10 minutes[4]
Frequency Days 1 and 15 of a 28-day cycle[4][5]
Number of Cycles Typically up to 6 cycles[4]
Table 2: this compound Dose Adjustments in Clinical Settings

Dose adjustments for this compound are crucial to manage toxicity, particularly myelosuppression and hepatotoxicity.

ConditionRecommendationReference
Leukocyte Count The dose should not be increased after it reduces the white cell count to approximately 3,000 cells/mm³. If the leukocyte count is below 4,000/mm³ before the next scheduled dose, the dose should be withheld until the count recovers.[6]
Hepatic Impairment If serum bilirubin is between 1.5 to 3 mg/dL, give 50% of the dose. Do not administer if serum bilirubin is greater than 3 times the upper limit of normal.[6]
Table 3: Preclinical In Vitro Efficacy of Vinca Alkaloids in Lymphoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the related vinca alkaloid, vincristine, in a mouse lymphoma cell line under continuous exposure.

Cell LineDrugIC50 (Continuous Exposure)Reference
Mouse Lymphoma S49This compound3.5 nM[7]
Mouse Lymphoma S49Vincristine5.0 nM[7]

Experimental Protocols

Protocol for In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

  • Lyophilized tubulin

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • This compound sulfate

  • Vehicle control (e.g., DMSO or saline)

  • Positive control (e.g., paclitaxel for polymerization promotion)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice and keep the tubulin on ice at all times.

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP and 10% glycerol.

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C.

    • Pipette 10 µL of the 10x this compound dilutions, vehicle control, or positive control into the wells.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.

    • The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to quantify this compound-induced cell cycle arrest in Hodgkin's lymphoma cell lines.

Materials:

  • Hodgkin's lymphoma cell line (e.g., L-428, KM-H2)

  • Complete cell culture medium

  • This compound sulfate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A Solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the Hodgkin's lymphoma cells at an appropriate density in culture plates.

    • Allow the cells to attach (if adherent) or stabilize for 24 hours.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells) at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence at approximately 600 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution based on DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition. An accumulation of cells in the G2/M phase is indicative of this compound's effect.

Protocol for Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Hodgkin's lymphoma cell line

  • Complete cell culture medium

  • This compound sulfate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat the cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining:

    • Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use a 488 nm laser for excitation and detect FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis) in the appropriate channels.

  • Data Analysis:

    • Create a quadrant plot to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Mandatory Visualization

Vinblastine_Mechanism_of_Action This compound This compound Tubulin β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to Disruption of CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Causes Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Cell_Cycle Start Start: Seed Hodgkin's Lymphoma Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest and Fix Cells with 70% Ethanol Treatment->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Analysis Analyze by Flow Cytometry Stain->Analysis Data Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analysis->Data

Caption: Experimental workflow for cell cycle analysis.

References

Troubleshooting & Optimization

overcoming vinblastine resistance in chemoresistant cancer cell models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Vinblastine Resistance

Welcome to the technical support center for researchers investigating this compound resistance. This resource provides practical answers to common questions, troubleshooting guidance for experiments, detailed protocols, and key data to support your research in overcoming chemoresistance in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cellular resistance to this compound?

A1: this compound resistance is multifactorial. The most common mechanisms are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), is a dominant mechanism.[1][2][3] These transporters function as pumps that actively remove this compound from the cell, preventing it from reaching its target, the microtubules.[4] Other transporters like multidrug-resistance proteins (MRP1, MRP2, MRP3) can also play a role.[5]

  • Alterations in Microtubule Dynamics: Since this compound targets tubulin, changes in the microtubule network can confer resistance. This includes mutations in the α- or β-tubulin genes that can stabilize microtubules, making them less susceptible to this compound's depolymerizing effects.[6][7][8] Additionally, altered expression of different β-tubulin isotypes (e.g., class III) can impact drug binding and microtubule stability.[5][9]

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (like Bcl-2 or Mcl-1) or downregulating pro-apoptotic proteins, thereby preventing programmed cell death that would normally be triggered by this compound-induced mitotic arrest.[4][10]

  • Metabolic Reprogramming: Recent studies suggest that alterations in cellular metabolism, such as changes in amino acid uptake, may contribute to the acquisition of this compound resistance.[11]

Q2: How do I establish a this compound-resistant cell line in the lab?

A2: A this compound-resistant cell line is typically generated by continuous, long-term exposure of a parental (sensitive) cell line to gradually increasing concentrations of this compound.[12] The process involves starting with a low concentration (e.g., the IC10 or IC20) and incrementally raising the dose as the surviving cells recover and begin proliferating steadily.[12][13] This selection process can take several months. It is crucial to cryopreserve cells at various stages.[13]

Q3: What is a typical fold-resistance I should expect in a this compound-resistant cell line?

A3: The fold-resistance (calculated as IC50 of resistant line / IC50 of parental line) can vary widely depending on the cell type and the selection pressure (i.e., the final this compound concentration used). However, it is common to see fold-resistance ranging from 10-fold to over 100-fold in well-established resistant models.

Troubleshooting Experimental Issues

Q4: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A4: Inconsistent IC50 values are a common issue. Consider the following factors:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and have a low passage number. High cell density can reduce the effective drug concentration per cell, leading to a higher apparent IC50.[4]

  • Drug Integrity: this compound sulfate solutions can degrade. Ensure the stock solution is stored correctly (typically 2-8°C, protected from light) and that working dilutions are prepared fresh for each experiment.[4]

  • Assay Variability: The metabolic assays used to determine viability (e.g., MTT, XTT, CellTiter-Blue) can be influenced by cell number and metabolic rate. Ensure consistent seeding density and incubation times.

  • Resistant Phenotype Stability: Some resistant cell lines can lose their resistance if cultured for extended periods without the selective pressure of the drug.[14] It is good practice to periodically culture the resistant line in a maintenance dose of this compound.

Q5: I am using a known P-gp inhibitor (like verapamil or cyclosporin A), but I'm not seeing a significant reversal of resistance. Why?

A5: This is a critical troubleshooting point that can reveal important aspects of your cell model:

  • Non-P-gp Mechanisms: Your cells may have developed resistance through mechanisms other than or in addition to P-gp overexpression.[1] Consider investigating alterations in tubulin (mutations or isotype expression) or defects in apoptotic pathways.[5][6][8]

  • Inhibitor Concentration and Toxicity: The concentration of the P-gp inhibitor may be suboptimal. Perform a dose-response curve for the inhibitor alone to ensure you are using a non-toxic concentration that is effective for P-gp inhibition.

  • P-gp Inhibitor Potency: First-generation inhibitors like verapamil have lower potency and may require higher concentrations. Consider using more potent and specific third-generation inhibitors like Tariquidar if available.

  • Functional Confirmation: You must confirm that P-gp is indeed the primary resistance mechanism. Use a functional assay, such as a Rhodamine 123 efflux assay, to directly measure P-gp activity.[4]

Q6: My western blot for β-tubulin shows no change in total expression between my sensitive and resistant cells. Does this rule out tubulin-mediated resistance?

A6: Not necessarily. Resistance may not stem from a change in the total amount of β-tubulin but rather from more subtle changes:

  • Mutations: A point mutation in a β-tubulin gene can alter this compound binding or microtubule stability without changing the protein's expression level.[6][9] You would need to perform DNA sequencing of the tubulin genes to identify such mutations.[8]

  • Isotype Switching: The expression of specific β-tubulin isotypes may have changed.[5] For example, a decrease in class III β-tubulin has been observed in some vinca alkaloid-resistant lines.[9] Use isotype-specific antibodies to probe for these changes.

  • Post-Translational Modifications: Alterations in the post-translational modification of tubulin can also affect microtubule dynamics and drug sensitivity.[9]

Data Summary Tables

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells

Cell Line Drug Parental IC50 Resistant IC50 Fold Resistance Reference
H1299 (Lung Carcinoma) This compound 30 ± 5.9 nM N/A* N/A [15]
H1299 (Lung Carcinoma) Docetaxel 30 ± 3.1 nM N/A* N/A [15]

| In this study, resistance was induced by single-drug treatment, leading to P-gp upregulation. Combination therapy was then used to overcome this induced resistance. |

Table 2: Reversal of Resistance with Combination Therapy

Cell Line Treatment IC50 Value Fold Decrease in IC50 Reference
H1299 This compound + Docetaxel (5 nM) 5 ± 5.6 nM (for this compound) 6-fold [15]
H1299 Docetaxel + this compound (IC50) 15 ± 2.6 nM (for Docetaxel) 2-fold [15]

| H1299 | this compound (30 nM) + Verapamil (10 µM) | Apoptosis increased from 52% to 74% | N/A |[15] |

Visualized Workflows and Pathways

P_gp_Mechanism P-glycoprotein (P-gp) Mediated this compound Efflux cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-gp (ABCB1) VBL_out This compound (VBL) Pgp->VBL_out ATP-dependent Efflux VBL_in VBL VBL_out->VBL_in Passive Diffusion Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux VBL_in->Pgp Binding Target Microtubules (Target) VBL_in->Target Inhibits Polymerization Experimental_Workflow Workflow: Validating a Resistance-Reversing Agent cluster_treatment 24-72h Treatment cluster_analysis Data Analysis start Seed Parental (P) & Resistant (R) Cells treat_p Parental Cells: 1. Vehicle 2. This compound (VBL) start->treat_p treat_r Resistant Cells: 1. Vehicle 2. VBL 3. Reversing Agent (RA) 4. VBL + RA start->treat_r assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Blue) treat_p->assay treat_r->assay calc_ic50 Calculate IC50 Values for VBL in P and R cells assay->calc_ic50 calc_reversal Calculate IC50 for VBL + RA in R cells calc_ic50->calc_reversal compare Compare IC50s: Does RA restore sensitivity? calc_reversal->compare confirm Confirm Mechanism (e.g., Rhodamine Efflux Assay, Western Blot for P-gp) compare->confirm Troubleshooting_Flow Troubleshooting: P-gp Inhibitor Fails to Reverse Resistance start Experiment: P-gp inhibitor (P-gp-i) does not sensitize resistant cells to this compound (VBL) q1 Is P-gp functionally active in the resistant line? start->q1 q2 Is the P-gp-i used at an effective, non-toxic concentration? q1->q2 Yes conclusion2 Conclusion: Resistance is NOT mediated by P-gp. q1->conclusion2 No a1_yes Yes a1_no No conclusion1 Conclusion: Resistance is likely mediated by non-P-gp mechanisms. q2->conclusion1 Yes action2 Action: Determine optimal P-gp-i concentration. Perform dose-response for toxicity and re-test VBL combination. q2->action2 No a2_yes Yes a2_no No action1 Action: - Sequence tubulin genes - Check tubulin isotype expression - Assess apoptosis pathway proteins (Bcl-2, Mcl-1) conclusion1->action1 conclusion2->action1

References

Technical Support Center: Vinblastine Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinblastine. Below you will find information on improving solubility, preparing solutions, and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound sulfate for in vitro experiments?

A1: The optimal solvent depends on your experimental requirements.

  • Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions, dissolving this compound sulfate at approximately 10 mg/mL to as high as 100 mg/mL.[1][2] For cell culture, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

  • Water can also be used, with this compound sulfate being freely soluble.[4][5] However, aqueous solutions are not recommended for storage for more than one day.[1]

  • Phosphate-buffered saline (PBS) at pH 7.2 can dissolve this compound sulfate at approximately 0.5 mg/mL.[1]

  • Dimethylformamide (DMF) is another organic solvent option, with a solubility of about 6 mg/mL.[1]

Q2: I am having trouble dissolving this compound sulfate in an aqueous buffer. What can I do?

A2: If you encounter solubility issues in aqueous buffers, consider the following:

  • pH Adjustment: this compound sulfate's stability is highest in acidic conditions, with maximum stability observed between pH 2 to 4.[6] Adjusting the pH of your buffer may improve solubility, but be mindful of how this might affect your experimental system.

  • Gentle Warming and Sonication: Gentle warming and brief sonication can aid in the dissolution of the compound in aqueous solutions.[7]

  • Start with an Organic Solvent: For higher concentrations, it is recommended to first dissolve the this compound sulfate in a small amount of DMSO and then make further dilutions in your aqueous buffer or cell culture medium.[1]

Q3: How should I store my this compound sulfate solutions?

A3: Proper storage is critical to maintaining the potency of your this compound solutions.

  • Powder: The crystalline solid should be stored at -20°C and is stable for at least four years.[1]

  • DMSO Stock Solutions: Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. When stored correctly, they can be stable for several months.[8]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to potential instability.[1] If you must store them, refrigeration may preserve potency for up to 30 days.[9] Diluted solutions in 0.9% NaCl are reported to be stable for up to 24 hours at room temperature or 14 days when refrigerated.[10]

Q4: My this compound solution has precipitated after dilution in my cell culture medium. What happened?

A4: Precipitation upon dilution into aqueous media can occur if the concentration of the organic solvent in the final solution is too high, or if the final concentration of this compound exceeds its solubility in the aqueous medium. To avoid this, ensure that the volume of the stock solution added to your medium is minimal. It is also important to add the stock solution to the medium while vortexing to ensure rapid and even dispersion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve Inappropriate solvent or insufficient volume.Use a recommended solvent like DMSO for high concentrations. Ensure you are using a sufficient volume of solvent for the amount of powder. Gentle warming or sonication may also help.
Solution appears cloudy or has particulates Incomplete dissolution or precipitation.Filter the solution through a 0.22 µm sterile filter. If precipitation occurs after dilution, try a more gradual dilution process with constant mixing.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh aqueous solutions for each experiment.[1] Aliquot stock solutions to minimize freeze-thaw cycles.[8] Protect solutions from light.
Cell death observed in vehicle control group High concentration of organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent in your experimental setup is non-toxic to your cells (typically below 0.5%).[3]

Quantitative Data Summary

The solubility and stability of this compound sulfate can vary depending on the solvent and storage conditions. The following table summarizes key quantitative data for experimental use.

Solvent Concentration Storage Temperature Stability Citation
DMSO~10 mg/mL - 100 mg/mL-20°C>2 years (properly stored)[1][2][3]
Water~50 mg/mLRoom TemperatureNot recommended for storage >1 day[1][2]
PBS (pH 7.2)~0.5 mg/mLRoom TemperatureNot recommended for storage >1 day[1]
Dimethylformamide (DMF)~6 mg/mLRoom TemperatureN/A[1]
0.9% NaCl1 mg/mLRoom TemperatureUp to 24 hours[10]
0.9% NaCl1 mg/mLRefrigeratedUp to 14 days[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Sulfate Stock Solution in DMSO

Materials:

  • This compound sulfate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen) (optional)

Procedure:

  • Bring the this compound sulfate powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution from 5 mg of this compound sulfate (MW: 909.05 g/mol ), reconstitute in 550 µL of DMSO.[8]

  • For other quantities, calculate the required volume of DMSO based on the desired concentration and the molecular weight of this compound sulfate.

  • If desired, purge the vial with an inert gas before sealing to minimize oxidation.[1]

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound sulfate stock solution in DMSO

  • Complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound sulfate stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[3] For example, to achieve a 10 nM final concentration of this compound, you can add 1 µL of a 10 µM intermediate dilution to 1 mL of cell culture medium.

  • Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as your treated samples.

Visualizations

Vinblastine_Workflow Experimental Workflow for this compound Treatment cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis dissolve Dissolve this compound in DMSO (10 mM Stock) dilute Dilute in Culture Medium (e.g., 10-1000 nM) dissolve->dilute Prepare Working Solution seed Seed Cells in Plates treat Treat Cells with This compound Solution seed->treat incubate Incubate (12-48h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data (e.g., IC50 Calculation) assay->analyze Vinblastine_Pathway Simplified Signaling Pathway of this compound Action This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubules Microtubule Assembly tubulin->microtubules Inhibits spindle Mitotic Spindle Disruption microtubules->spindle mitotic_arrest Mitotic Arrest (M-Phase) spindle->mitotic_arrest jnk SAPK/JNK Pathway Activation mitotic_arrest->jnk apoptosis Apoptosis mitotic_arrest->apoptosis bcl2 Bcl-2/Bcl-xL Phosphorylation jnk->bcl2 bcl2->apoptosis Leads to

References

minimizing off-target effects of vinblastine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vinblastine in cellular assays. The focus is on practical strategies to minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a vinca alkaloid chemotherapy agent derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2] Its primary mechanism involves the disruption of microtubule dynamics, which are essential for various cellular functions, most critically for forming the mitotic spindle during cell division.[3][4] this compound binds to tubulin dimers, inhibiting their polymerization into microtubules.[3] This action leads to the disruption of the mitotic spindle, causing cell cycle arrest in the metaphase stage of mitosis and ultimately inducing programmed cell death (apoptosis).[1][3][5] At very low concentrations, this compound suppresses microtubule dynamics, while at higher concentrations, it leads to microtubule depolymerization.[6]

Q2: What are the potential off-target effects of this compound that can confound experimental results?

While potent as a microtubule inhibitor, this compound can cause several off-target effects, especially at higher concentrations or with prolonged exposure. These can include:

  • Activation of Stress-Activated Protein Kinase (SAPK/JNK) Pathway: This can lead to the phosphorylation of downstream targets like c-Jun.[1]

  • Phosphorylation of Anti-Apoptotic Proteins: this compound treatment has been shown to induce the phosphorylation of Bcl-2 and Bcl-xL, which can complicate the interpretation of apoptosis data.[1]

  • Induction of Multidrug Resistance: Prolonged exposure to this compound can lead to the upregulation of P-glycoprotein (Pgp), a transporter protein that actively pumps the drug out of cells, conferring resistance.[2]

  • Inhibition of Nicotinic Acetylcholine Receptors (nAChR): this compound sulfate has been shown to suppress nAChR with an IC₅₀ of 8.9 μM.[7]

  • Increased Malignancy at Sub-lethal Doses: In some cancer cell lines, very low concentrations of this compound have been observed to increase malignant potential and invasiveness in vitro.[8]

Q3: How do I select an appropriate starting concentration and duration for my this compound experiments?

The optimal concentration and duration are highly dependent on the cell line and the desired biological effect.

  • Concentration: A thorough dose-response curve is essential. Working concentrations typically range from 10 nM to 1000 nM.[1] IC₅₀ values can vary dramatically between cell lines, from the low nanomolar to the micromolar range.[7][9] It is critical to determine the lowest effective concentration that produces the desired on-target effect (e.g., mitotic arrest) while minimizing general cytotoxicity.

  • Duration: Treatment times often range from 12 to 48 hours.[1] However, the cellular response can differ significantly between short-term (pulse) exposure (e.g., 4 hours) and continuous exposure.[6][9] Differential toxicity is often more apparent with short-term exposures.[9]

Q4: What are the essential controls to include in my this compound cellular assays?

To ensure that the observed phenotype is a direct result of this compound's on-target activity, the following controls are critical:

  • Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve the this compound.

  • Untreated Control: A population of cells that receives no treatment serves as a baseline for health and proliferation.

  • Positive Control for Mitotic Arrest: Use another microtubule-targeting agent with a different chemical structure or mechanism (e.g., paclitaxel, a microtubule stabilizer) to confirm that the phenotype is related to microtubule disruption.[10]

  • Genetic Controls: Where feasible, use siRNA or CRISPR-Cas9 to knock down or knock out a key protein in the pathway of interest. If the phenotype is on-target, depleting the target protein should abolish or mimic the drug's effect.[11][12][13]

Troubleshooting Guide

Issue 1: I'm observing high levels of cytotoxicity across all concentrations in my dose-response curve.

  • Possible Cause: The concentration range may be too high for your specific cell line, or the cells may be unhealthy. High sensitivity to this compound can vary significantly between cell types.[7][9]

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much broader range of concentrations, starting from the low picomolar or nanomolar range.

    • Assess Cell Health: Before seeding, ensure your cells have high viability (>95%), are in the logarithmic growth phase, and are free from contamination.

    • Reduce Exposure Time: Shorten the incubation period. Some cell lines may undergo rapid apoptosis following mitotic arrest.

    • Check Compound Integrity: Ensure your this compound stock has been stored correctly (typically at -20°C, desiccated) and prepare fresh dilutions for each experiment.[1]

Issue 2: The observed phenotype (e.g., cell death) does not correlate well with mitotic arrest.

  • Possible Cause: You may be observing off-target cytotoxic effects that are independent of cell cycle progression. This compound can induce apoptosis in non-dividing cells, and its effects are not limited to mitosis.[14]

  • Troubleshooting Steps:

    • Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to quantify the percentage of cells in the G2/M phase. This directly measures mitotic arrest.

    • Visualize Microtubules: Use immunofluorescence to stain for α-tubulin. On-target this compound activity will show disrupted microtubule networks and aberrant mitotic spindles.

    • Use a Secondary, Structurally Unrelated Inhibitor: Confirm that another microtubule-destabilizing agent (e.g., colchicine) produces a similar phenotype, strengthening the evidence for an on-target effect.[12][13]

Issue 3: My results are inconsistent between experiments.

  • Possible Cause: Variability in cellular assays can stem from inconsistent cell density, passage number, or reagent preparation.[13][15]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a narrow passage number range. Ensure consistent cell seeding density for every experiment.

    • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.

    • Automate Where Possible: Use automated cell counters and liquid handlers to reduce human error.

    • Monitor Controls: Pay close attention to your vehicle and untreated controls. High variability in these groups points to underlying issues with cell health or assay conditions.

Quantitative Data Summary

Table 1: Example IC₅₀ and Working Concentrations of this compound in Various Cell Lines

Cell Line Assay Type Duration IC₅₀ / Working Concentration Reference
General Use N/A 12-48 hr 10 - 1000 nM (Working Range) [1]
LNCaP (Prostate) SRB Assay 48 hr 29.3 µM [7]
MCF7 (Breast) MTT Assay 72 hr 0.007 µM (7 nM) [7]
MDA-MB-231 (Breast) MTT Assay 72 hr 0.0083 µM (8.3 nM) [7]
L1210 (Mouse Leukemia) Growth Inhibition Continuous 4.0 nM [9]
HeLa (Cervical) Growth Inhibition Continuous 2.6 nM [9]
HL-60 (Human Leukemia) Growth Inhibition Continuous 5.3 nM [9]

| HUVEC (Endothelial) | ³H-Thymidine Uptake | 72 hr | ~1 nM (IC₅₀) |[16] |

Table 2: Examples of Drug Combinations to Potentiate this compound's Effects or Mitigate Off-Target Issues

Combination Agent Effect Mechanism / Rationale Reference
Rapamycin Synergistic Targets different phases of the cell cycle; rapamycin induces G1 arrest. [16]
ABT-263 / ABT-737 Synergistic Bcl-xL/Bcl-2 inhibitors that lower the threshold for apoptosis, enhancing this compound-induced cell death. [14][15]
Paclitaxel Antagonistic (Simultaneous), Synergistic (Sequential) Opposing mechanisms on tubulin (stabilizer vs. destabilizer). Sequential VBL -> PTX is synergistic. [10]

| VEGF Receptor-2 Antibody | Synergistic | Combines cytotoxic effects with anti-angiogenic therapy, allowing for lower, less toxic doses of this compound. |[17][18] |

Visualizations and Workflows

G cluster_0 This compound On-Target Pathway vb This compound tubulin β-Tubulin Dimers vb->tubulin Binds to poly Microtubule Polymerization vb->poly Inhibits tubulin->poly spindle Mitotic Spindle Formation poly->spindle arrest Mitotic Arrest (G2/M Phase) spindle->arrest apoptosis Apoptosis arrest->apoptosis Leads to G cluster_0 Pharmacological Validation cluster_1 Genetic Validation start Start: Suspected Off-Target Effect q1 Is phenotype dose-dependent and correlated with IC50? start->q1 p_val Treat with structurally different inhibitor for the same target q1->p_val Yes off_target Conclusion: Phenotype is likely OFF-TARGET q1->off_target No p_res Same Phenotype? p_val->p_res g_val Use siRNA/CRISPR to knockdown/knockout target p_res->g_val Yes p_res->off_target No g_res Phenotype Abolished or Mimicked? g_val->g_res on_target Conclusion: Phenotype is likely ON-TARGET g_res->on_target Yes g_res->off_target No

References

optimizing vinblastine concentration to reduce cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing vinblastine concentration to reduce cytotoxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound is a vinca alkaloid chemotherapeutic agent that functions by interfering with microtubule dynamics, which are essential for various cellular functions, particularly cell division.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2][3] This disruption prevents the formation of a functional mitotic spindle, a structure necessary for chromosome separation during mitosis.[1] Consequently, the cell cycle is arrested in the M phase (metaphase), which triggers a cascade of events leading to programmed cell death, or apoptosis.[1][4]

Q2: Why does this compound also exhibit cytotoxicity towards normal, non-cancerous cells?

This compound's mechanism targets rapidly dividing cells.[1] While this is effective against cancer cells, which are characterized by high rates of proliferation, it also affects normal, healthy cells that undergo rapid division.[1] This includes cells in the bone marrow, which can lead to myelosuppression (a decrease in blood cell production), as well as cells in the gastrointestinal tract and hair follicles, resulting in common chemotherapy side effects.[5]

Q3: How can I determine the optimal concentration of this compound for my experiment while minimizing off-target effects?

The optimal concentration is typically determined by performing a dose-response assay to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. It is crucial to determine the IC50 for both your target cancer cell line and a relevant normal (non-cancerous) cell line to establish a therapeutic window. The goal is to find a concentration that is highly cytotoxic to cancer cells but minimally affects normal cells.

Q4: What advanced strategies can be employed to protect normal cells from this compound's cytotoxic effects?

Several strategies are being explored to enhance the therapeutic index of this compound:

  • Combination Therapy: Combining this compound with other agents can enhance its anti-cancer efficacy or protect normal cells.

    • Cyclotherapy: Using p53-activating drugs can cause a temporary cell cycle arrest in normal cells that have a functional p53 gene, making them less susceptible to M-phase-specific drugs like this compound.[6]

    • Targeted Apoptosis Induction: Combining this compound with BCL-2 inhibitors (like ABT-737) can markedly sensitize leukemia cells to apoptosis without increasing toxicity to normal lymphocytes.[7]

  • Targeted Drug Delivery Systems: Encapsulating this compound in carriers like nanoparticles, liposomes, or niosomes can help target the drug to tumor tissues, thereby increasing its local concentration at the desired site and reducing systemic exposure to normal tissues.[8][9][10]

  • Prodrugs: Using a prodrug form of this compound, such as one that is activated only under the hypoxic (low oxygen) conditions often found in solid tumors, can offer selective targeting.[11]

Troubleshooting Guide

Problem: High variability in cytotoxicity assay results.

Possible CauseSuggested SolutionCitation
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between plating wells to maintain consistency. Avoid using the outermost wells of the plate, as they are prone to evaporation; instead, fill them with sterile PBS to maintain humidity.[12]
Drug Integrity Issues This compound solutions can degrade. Ensure the drug has been stored correctly (typically at 2-8°C, protected from light) and that working dilutions are prepared fresh for each experiment.[12]
Bubbles in Wells Air bubbles can interfere with absorbance readings in plate-based assays. Check wells for bubbles and carefully break them with a sterile syringe needle if present.[13]

Problem: Cells are not responding to this compound treatment as expected.

Possible CauseSuggested SolutionCitation
Cell Health and Density Use cells that are healthy and within a low passage number. Cells that are not actively dividing will be less sensitive to this compound. High cell density can also reduce the effective drug concentration per cell.[12]
Cellular Resistance The cell line may have intrinsic or acquired resistance. Common mechanisms include the overexpression of drug efflux pumps (like P-glycoprotein), alterations in tubulin structure, or dysregulated apoptotic pathways.[12]
Incorrect Assay Endpoint The cytotoxic effects of this compound are time-dependent. Ensure the incubation time (e.g., 24, 48, or 72 hours) is appropriate for your cell line to manifest the effects of mitotic arrest and subsequent apoptosis.[14][15]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines (Continuous Exposure)

Cell LineCell TypeIC50 Concentration (nM)Citation
L1210Mouse Leukemia4.0[16]
S49Mouse Lymphoma3.5[16]
NeuroblastomaMouse15[16]
HeLaHuman Cervical Cancer2.6[16]
HL-60Human Leukemia5.3[16]
A375Human Malignant Melanoma~2,200 (2.2 µg/mL)

Note: IC50 values can vary significantly based on experimental conditions, such as exposure time and the specific assay used.

Table 2: Summary of Strategies to Mitigate this compound Cytotoxicity in Normal Cells

StrategyMechanismKey AdvantageCitation
Cyclotherapy Arrests normal cells with functional p53 in a non-vulnerable cell cycle phase.Selectively protects normal tissues from M-phase specific agents.[6]
Nanoparticle Delivery Encapsulates this compound, enhancing accumulation in tumor tissue while reducing systemic distribution.Increases tumor-targeting efficacy and decreases toxicity to normal organs.[8][9]
Prodrug Activation Utilizes a this compound N-oxide prodrug that is converted to its active form in the hypoxic tumor microenvironment.Selectively targets cancer cells in solid tumors.[11]
Combination with BCL-2 Inhibitors This compound induces the pro-apoptotic protein NOXA, which sensitizes cancer cells to BCL-2 inhibition.Enhances apoptosis in malignant lymphocytes with no additional toxicity to normal lymphocytes.[7]

Experimental Protocols & Visualizations

This compound's Mechanism of Action

This compound's primary mode of action involves the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis.

G cluster_cell Inside a Proliferating Cell VBL This compound Tubulin Free Tubulin Dimers VBL->Tubulin Binds to MT Microtubule Polymerization VBL->MT Inhibits Tubulin->MT Assembly Spindle Mitotic Spindle Formation MT->Spindle Arrest M-Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Adherent cells (cancer and normal) in logarithmic growth phase

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Dimethyl sulfoxide (DMSO)[18]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[17][18]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used for dilution).[18]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17][18]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[17][18]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[17][18]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[19]

G start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h) for cell attachment seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate (24, 48, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent & Incubate (4h) incubate2->add_mtt dissolve 6. Remove medium, add DMSO to dissolve formazan add_mtt->dissolve read 7. Read Absorbance on plate reader dissolve->read calculate 8. Calculate % Viability & Determine IC50 read->calculate end End calculate->end

Caption: Experimental workflow for determining IC50 values.

Protocol 2: Assessing Apoptosis using a Caspase-3/7 Assay

This assay quantifies the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells treated with this compound in a 96-well white-walled, clear-bottom plate

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Cell Treatment: Seed cells (e.g., 500 cells/well) in a 96-well plate and treat with the desired concentrations of this compound for the appropriate time (e.g., 48 hours).[20]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., 100 µL of reagent for 100 µL of medium).[20]

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.[20]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity and, therefore, apoptosis.

"Cyclotherapy" Strategy for Protecting Normal Cells

This diagram illustrates the logic behind using a p53 activator to selectively protect normal cells from this compound.

G cluster_normal Normal Cell (p53 Wild-Type) cluster_cancer Cancer Cell (p53 Deficient) p53_act p53 Activator (e.g., Nutlin-3) p53_path p53 Pathway Activated p53_act->p53_path arrest_norm Cell Cycle Arrest (G1/G2) p53_path->arrest_norm survival Cell Survival (Protected) arrest_norm->survival vbl_norm This compound vbl_norm->arrest_norm No effect on arrested cells p53_act_can p53 Activator no_arrest No Cell Cycle Arrest p53_act_can->no_arrest p53 pathway is deficient apoptosis_can Apoptosis (Cell Death) vbl_can This compound vbl_can->no_arrest Induces M-phase arrest in cycling cells vbl_can->apoptosis_can

Caption: Logic of "Cyclotherapy" to protect normal cells.[6]

References

troubleshooting inconsistent results in vinblastine-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinblastine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the disruption of microtubule dynamics. It binds to β-tubulin and inhibits the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1] At low concentrations, this compound can suppress microtubule dynamics without causing significant depolymerization, while at higher concentrations, it leads to microtubule disassembly.[2]

Q2: How should I prepare and store my this compound stock solution?

A2: this compound sulfate is typically dissolved in sterile water or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mg vial can be reconstituted with 10 mL of 0.9% NaCl to yield a 1 mg/mL solution.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to 6 months. Aqueous solutions are less stable and should be prepared fresh or stored at 2-8°C for a limited time, protected from light.[4] One study indicated that this compound sulfate in 0.9% sodium chloride solution (1 mg/mL) stored in polypropylene syringes at 25°C and protected from light is stable for up to one month.[5] Another study reported that in aqueous solution, this compound sulfate is relatively stable at or below room temperature, with estimated t90 values (time to reach 90% of the initial concentration) of 150 days at 25°C and 10.7 years at 5°C.[6]

Q3: What are the common causes of inconsistent results in my cell viability assays?

A3: Inconsistent results in cell viability assays (e.g., MTT, XTT, CellTiter-Glo) can arise from several factors:

  • Cell Seeding and Health: Uneven cell seeding, using cells with a high passage number, or unhealthy cell populations can lead to high variability. Ensure a single-cell suspension and consistent cell density across all wells.[4]

  • Drug Preparation and Stability: Improperly prepared or degraded this compound solutions will lead to variable effects. Always use freshly prepared dilutions from a properly stored stock solution.

  • Incubation Time: The duration of drug exposure can significantly impact the outcome. Ensure consistent incubation times across all experiments.

  • Assay Protocol: Inconsistent incubation times with the assay reagent or incomplete solubilization of formazan crystals (in MTT assays) can introduce errors.[4]

  • Cell Line-Specific Factors: Different cell lines exhibit varying sensitivities to this compound due to intrinsic differences in factors like drug efflux pump expression or tubulin isotype composition.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
Possible Cause Solution
Uneven Cell SeedingEnsure a homogenous single-cell suspension before and during plating. Mix the cell suspension between plating each set of replicates. Avoid letting cells settle in the tube or reservoir.[4]
Edge EffectsAvoid using the outermost wells of the microplate as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.[4]
Pipetting ErrorsUse calibrated pipettes and consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette to reduce variability between wells.
Cell ClumpingSome cell lines are prone to clumping, leading to uneven seeding. If this occurs, gently triturate the cell suspension or pass it through a cell strainer before plating.
Issue 2: My Cells Are Not Responding to this compound Treatment (Apparent Resistance)
Possible Cause Solution
Drug InactivityVerify the integrity of your this compound stock. Prepare fresh dilutions for each experiment. If possible, test the activity of your stock on a known sensitive cell line.
Sub-optimal Drug ConcentrationPerform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.
Cellular Resistance MechanismsYour cells may have intrinsic or acquired resistance. The most common mechanisms include overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in β-tubulin isotypes that reduce drug binding, or defects in apoptotic pathways.[4][7]
Low Cell Proliferation RateThis compound primarily targets actively dividing cells. If your cells are quiescent or have a very slow doubling time, their sensitivity to the drug will be reduced. Ensure cells are in the logarithmic growth phase during the experiment.[4]
Issue 3: Poor Quality or High Background in Immunofluorescence Staining of Microtubules
Possible Cause Solution
Sub-optimal FixationInappropriate fixative or fixation time can lead to poor preservation of microtubule structures or mask the tubulin epitope. A common protocol involves fixing with ice-cold methanol or a formaldehyde-based solution. Optimize the fixation time for your cell line.
Insufficient PermeabilizationIf using a formaldehyde-based fixative, ensure adequate permeabilization (e.g., with Triton X-100) to allow the antibody to access the intracellular microtubules.
Inappropriate Antibody DilutionTitrate your primary anti-tubulin antibody to find the optimal concentration that gives a strong signal with low background.
Insufficient BlockingInadequate blocking of non-specific binding sites can lead to high background. Use a suitable blocking buffer, such as 5% BSA or serum from the same species as the secondary antibody, for at least 1 hour.

Data Presentation

Table 1: Stability of this compound Sulfate in Aqueous Solution

TemperatureEstimated t90 (Time to 90% Potency)
5°C10.7 years[6]
25°C150 days[6]
37°C16.6 days[6]

Table 2: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
AMO-1Multiple Myeloma0.000536[8]
NCI-H446Small Cell Lung Cancer0.000565[8]
IM-9Multiple Myeloma0.000722[8]
NCI-H2122Lung Adenocarcinoma0.000805[8]
HeLaCervical Cancer1.4 nM (as Vincristine)[9]
L1210Mouse Leukemia4.0 nM[10]
S49Mouse Lymphoma3.5 nM[10]
HL-60Human Leukemia5.3 nM[10]

Note: IC50 values can vary significantly based on the experimental conditions, such as the cell viability assay used and the duration of drug exposure.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture cells to 60-70% confluency and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in cold PBS, and then add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate on the single-cell population and generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence Staining of Microtubules
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

  • Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α- or β-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS, counterstain the nuclei with DAPI if desired, and mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.[3]

Visualizations

Vinblastine_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify this compound Stock & Dilutions Start->Check_Reagents Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Check_Protocol Review Assay Protocol Steps Start->Check_Protocol Optimize_Concentration Perform Dose-Response Experiment Check_Reagents->Optimize_Concentration Check_Cells->Optimize_Concentration Check_Protocol->Optimize_Concentration Investigate_Resistance Test for Resistance Mechanisms (e.g., P-gp) Optimize_Concentration->Investigate_Resistance Still inconsistent Consistent_Results Consistent Results Achieved Optimize_Concentration->Consistent_Results Consistent Investigate_Resistance->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

Resistance_Mechanisms cluster_cell Cancer Cell Vinblastine_in This compound (Intracellular) Pgp P-glycoprotein (P-gp) Vinblastine_in->Pgp Substrate for Tubulin_alt Altered Tubulin Isotypes/Mutations Vinblastine_in->Tubulin_alt Reduced binding Reduced_Effect Reduced Therapeutic Effect Pgp->Reduced_Effect Vinblastine_out This compound (Extracellular) Pgp->Vinblastine_out Efflux Tubulin_alt->Reduced_Effect Apoptosis_evasion Apoptosis Evasion (e.g., high Bcl-2) Apoptosis_evasion->Reduced_Effect Vinblastine_out->Vinblastine_in Enters cell

Caption: Key mechanisms of cellular resistance to this compound.

References

Technical Support Center: Enhancing Vinblastine Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies aimed at enhancing the efficacy of vinblastine.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: The primary mechanisms of resistance to this compound observed in preclinical models include:

  • Overexpression of ATP-binding cassette (ABC) transporters : P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene, is a major contributor. This protein acts as an energy-dependent efflux pump, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.

  • Alterations in β-tubulin : this compound's mechanism of action is to inhibit microtubule polymerization by binding to tubulin. Mutations in the genes encoding β-tubulin isotypes or changes in their expression levels can reduce the binding affinity of this compound, leading to resistance.

  • Activation of anti-apoptotic pathways : The BCL-2 family of proteins plays a crucial role in regulating apoptosis. Overexpression of anti-apoptotic proteins like BCL-2 and MCL-1 can make cells resistant to the apoptotic cell death induced by this compound.

Q2: What are the most common strategies to enhance this compound's efficacy in preclinical studies?

A2: Common strategies focus on overcoming resistance and improving drug delivery:

  • Combination Therapy : Using this compound with other agents can create synergistic effects. This includes combining it with P-glycoprotein inhibitors, drugs that target parallel survival pathways (like mTOR inhibitors), or other chemotherapeutics that induce apoptosis through different mechanisms.

  • Novel Drug Delivery Systems : Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. These systems can also be designed for targeted delivery to tumor tissues, increasing local drug concentration while minimizing systemic toxicity.

Q3: How does combining this compound with a BCL-2 inhibitor like ABT-737 enhance its effect?

A3: this compound treatment induces the expression of the pro-apoptotic protein NOXA (encoded by the PMAIP1 gene). NOXA is a BH3-only protein that primarily neutralizes the anti-apoptotic protein MCL-1. ABT-737 is a BH3 mimetic that inhibits BCL-2, BCL-xL, and BCL-w, but not MCL-1. By inducing NOXA, this compound removes the MCL-1-mediated resistance to ABT-737. This dual action on the BCL-2 family proteins leads to a potent synergistic induction of apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent or Weak Synergy in Combination Therapy Studies

Q: My in vitro experiments combining this compound with another agent are showing inconsistent or weaker-than-expected synergistic effects. What could be the cause?

A: This is a common issue that can arise from several factors:

  • Suboptimal Dosing Ratios and Schedules:

    • Problem: Synergy is often dependent on the specific concentrations and the ratio of the two drugs. The sequence of administration (e.g., sequential vs. simultaneous) can also be critical.

    • Solution: Perform a checkerboard (matrix) titration experiment using a range of concentrations for both drugs to identify the optimal synergistic ratio. Test different administration schedules (e.g., pre-treating with one agent for a few hours before adding the second).

  • Cell Line-Specific Resistance Mechanisms:

    • Problem: The target cell line may possess intrinsic resistance mechanisms that are not addressed by the chosen drug combination. For example, if the cells have very high P-glycoprotein expression, a combination that doesn't inhibit P-gp might be ineffective.

    • Solution: Characterize the resistance mechanisms of your cell line. Use Western blotting or qPCR to check the expression levels of key proteins like P-glycoprotein (ABCB1) and relevant β-tubulin isotypes. If P-gp is highly expressed, consider incorporating a P-gp inhibitor like verapamil as a positive control to confirm that efflux is a contributing factor.

  • Assay-Related Issues:

    • Problem: The endpoint assay (e.g., MTT, SRB) may not be optimal. For instance, if the combination causes a shift from proliferation to a cytostatic state rather than cell death, a metabolic assay like MTT might not fully capture the synergistic effect.

    • Solution: Use multiple assays to measure different endpoints. Complement a viability/metabolic assay with a direct measure of apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay) or a long-term clonogenic survival assay.

Issue 2: Problems with this compound-Loaded Nanoparticle Formulations

Q: I am having trouble with my this compound nanoparticle formulation, specifically low encapsulation efficiency and poor stability.

A: These are frequent challenges in nanoparticle development. Here are some potential causes and solutions:

  • Low Encapsulation Efficiency (EE%):

    • Problem: this compound may have poor affinity for the nanoparticle core material, or it may be leaking out during the formulation process. This compound's poor aqueous solubility can also be a challenge.

    • Solution 1 (Formulation Process): Optimize the preparation method. For example, in nanoprecipitation, adjusting the solvent-to-antisolvent ratio and the mixing speed can significantly impact encapsulation. If using an emulsion-based method, try varying the homogenization speed or sonication energy.

    • Solution 2 (Polymer/Lipid Choice): The interaction between the drug and the carrier is critical. If using a polymeric nanoparticle like PLA, the hydrophobicity of the polymer plays a key role. Consider blending polymers or using copolymers to better match the properties of this compound. For liposomes, adjust the lipid composition (e.g., adding charged lipids) to improve drug retention.

    • Solution 3 (Drug Form): Using this compound sulfate, which has higher water solubility, might require different formulation strategies than the free base. Ensure the pH during formulation is optimized to favor the partitioning of the drug into the nanoparticle.

  • Poor Stability (Aggregation or Drug Leakage):

    • Problem: Nanoparticles can aggregate over time, especially in biological media. The encapsulated drug can also prematurely leak from the carrier.

    • Solution 1 (Surface Modification): Coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG). This "stealth" coating provides steric hindrance that prevents aggregation and reduces clearance by the immune system.

    • Solution 2 (Lyophilization): To improve long-term storage stability, lyophilize (freeze-dry) the nanoparticle formulation. It is crucial to use a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation during the freezing and drying process.

    • Solution 3 (Cross-linking): For some types of nanoparticles, increasing the degree of cross-linking in the polymer matrix can reduce the rate of drug leakage.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Synergy Analysis

This protocol is used to assess cell metabolic activity as an indicator of viability and is commonly used to determine the IC50 of a drug and to analyze the synergistic effects of drug combinations.

Materials:

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent. For synergy analysis, treat cells with:

    • This compound alone (multiple concentrations)

    • Agent B alone (multiple concentrations)

    • This compound and Agent B in combination (at a fixed ratio, e.g., based on their individual IC50 values)

    • Include "untreated" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Determine the IC50 values using non-linear regression analysis.

    • For synergy, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

This protocol is used to qualitatively or semi-quantitatively measure the expression level of the P-gp protein in cell lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-P-glycoprotein/ABCB1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensity using software like ImageJ. Normalize the P-gp band intensity to a loading control protein (e.g., β-actin or GAPDH) from the same blot.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on enhancing this compound's efficacy.

Table 1: Synergistic Effects of this compound in Combination with Docetaxel in H1299 Lung Cancer Cells

Treatment (48 hr)IC50 (nM)Fold Reduction in IC50
This compound Alone30 ± 5.9-
This compound + Docetaxel (5 nM)5 ± 5.66.0
Docetaxel Alone30 ± 3.1-
Docetaxel + this compound (10 nM)15 ± 2.62.0
Data derived from a study on H1299 non-small cell lung carcinoma cells.

Table 2: Nanoparticle Formulations for this compound Delivery

Nanoparticle SystemMean Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference Cell Line
Folate-conjugated BSA156.6N/A84.8342.37N/A
Molecularly Imprinted Polymer (VBL-NPs-PEG-FA)258.30.25045.82N/AHeLa
Chitosan-coated PLA220 ± 7.90.20053 ± 6.83N/AHepG2
N/A: Not Available in the cited source.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 BCL-2 Family Interactions cluster_2 Combination Effect VBL This compound MT Microtubule Disruption VBL->MT NOXA NOXA Upregulation MT->NOXA MCL1 MCL-1 NOXA->MCL1 Inhibits BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibits BCL2 BCL-2 / BCL-xL BCL2->BAX_BAK Inhibits APOP Apoptosis BAX_BAK->APOP Induces ABT ABT-737 ABT->BCL2 Inhibits

Caption: Synergistic pathway of this compound and ABT-737 inducing apoptosis.

G cluster_workflow Preclinical Workflow for this compound Combination Therapy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Hypothesis: Agent B enhances This compound efficacy ic50 1. Determine IC50 of single agents (MTT Assay) start->ic50 synergy 2. Assess Synergy (Checkerboard Assay, Combination Index) ic50->synergy mechanistic 3. Mechanistic Studies (Western Blot, Apoptosis Assay) synergy->mechanistic model 4. Select Xenograft/ PDX Model mechanistic->model Promising Results efficacy 5. Evaluate Anti-Tumor Efficacy (Tumor Volume, Survival) model->efficacy toxicity 6. Assess Toxicity (Body Weight, Histology) efficacy->toxicity conclusion Conclusion: Combination is synergistic and tolerated in vivo toxicity->conclusion

Caption: Workflow for preclinical evaluation of this compound combination therapy.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane VBL_in This compound (Extracellular) VBL_mem This compound (in membrane) VBL_in->VBL_mem Diffusion VBL_mem->VBL_in Efflux VBL_cyto This compound (Intracellular) VBL_mem->VBL_cyto Enters Cytosol VBL_cyto->VBL_mem MT Target VBL_cyto->MT Inhibits Microtubules PGP P-glycoprotein (P-gp) ADP ADP + Pi PGP->ADP ATP ATP ATP->PGP powers

Caption: Mechanism of P-glycoprotein (P-gp) mediated this compound efflux.

Technical Support Center: Addressing Vinblastine Degradation in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with vinblastine stability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and cell culture media?

A1: this compound sulfate is relatively stable in aqueous solutions at or below room temperature.[1][2] However, its stability can be affected by temperature, light, and the composition of the solution. In aqueous solution at 37°C, this compound has a t90 (time to 90% of initial concentration) of 16.6 days.[1][2] At 25°C, the estimated t90 is 150 days, and at 5°C, it extends to 10.7 years.[1][2] In common infusion fluids like 0.9% sodium chloride, 5% dextrose, and Ringer's Lactate, this compound and other vinca alkaloids show no significant degradation for up to three weeks when stored at 4°C or 25°C.[3] While specific data for long-term stability in complex cell culture media at 37°C is less defined, degradation is expected to be a factor in experiments spanning several days or weeks.

Q2: What are the main factors that contribute to this compound degradation in my experiments?

A2: The primary factors contributing to this compound degradation in cell culture are:

  • Temperature: As an anti-cancer agent, this compound is used in experiments conducted at a physiological temperature of 37°C, which can accelerate its degradation over time.[1][2]

  • Light: Exposure to light can lead to a different degradation pathway for this compound compared to heat-induced degradation.[1][2] It is crucial to protect this compound solutions from light.

  • pH: The pH of the culture medium can influence the stability of this compound.[4]

  • Enzymatic Degradation: Cells can metabolize this compound, and components in the serum of the culture medium may also contribute to its breakdown.[5]

Q3: How should I prepare and store this compound stock solutions to maximize stability?

A3: To maximize the stability of your this compound stock solutions, follow these guidelines:

  • Reconstitution: Reconstitute lyophilized this compound sulfate in a suitable solvent such as DMSO or sterile water.[6][7] For a 10 mM stock, you can reconstitute 5 mg in 550 μl of DMSO.[6]

  • Aliquoting: After reconstitution, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid multiple freeze-thaw cycles which can degrade the compound.[6]

  • Storage: Store the aliquots at -20°C in a desiccated environment.[6] When stored in lyophilized form, this compound is stable for 24 months. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[6]

Q4: I'm seeing a decrease in the cytotoxic effect of this compound in my long-term experiment. Could this be due to degradation?

A4: Yes, a decrease in cytotoxicity over time is a strong indicator of this compound degradation. If the concentration of active this compound in the culture medium decreases, its ability to inhibit microtubule formation and induce apoptosis will be diminished.[8][9] This can lead to inconsistent and unreliable results in long-term studies. It is advisable to replenish the this compound-containing medium at regular intervals to maintain a consistent effective concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. This compound degradation leading to variable active concentrations.1. Prepare fresh this compound dilutions from a frozen stock for each experiment. 2. Standardize the media change schedule to ensure consistent drug exposure time.[10] 3. Perform a stability test of this compound in your specific cell culture medium.
Loss of drug activity over the course of a multi-day experiment. Degradation of this compound at 37°C in the incubator.1. Replenish the culture medium with freshly prepared this compound-containing medium every 48-72 hours.[10] 2. Consider using a lower, but still effective, concentration of this compound and extending the exposure time with regular media changes.
Unexpected cell recovery or regrowth after initial cytotoxicity. The concentration of active this compound has fallen below the therapeutic threshold due to degradation.1. Measure the concentration of this compound in your culture medium over time using HPLC to determine its degradation rate. 2. Based on the degradation rate, design a media replenishment schedule that maintains the desired concentration.
High variability in cell viability assays (e.g., MTT, LDH). In addition to this compound degradation, this could be due to inconsistent cell seeding or edge effects in multi-well plates.1. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.[10] 2. Avoid using the outer wells of multi-well plates for experimental samples, as they are prone to evaporation.[10]

Quantitative Data on this compound Stability

Table 1: Stability of this compound Sulfate in Aqueous Solutions

Temperaturet90 (Time to 90% Concentration)Reference
37°C16.6 days[1][2]
25°C150 days[1][2]
5°C10.7 years[1][2]

Table 2: Recommended Storage Conditions for this compound Sulfate Solutions

Solution TypeSolventStorage TemperatureRecommended DurationReference
Lyophilized Powder--20°C (desiccated)24 months[6]
Stock SolutionDMSO-20°CUp to 3 months (aliquoted)[6]
Working Dilution in MediaCell Culture Media37°CPrepare fresh for each use/media changeBest Practice

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a method to determine the concentration of this compound in cell culture media, allowing you to assess its stability under your specific experimental conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Methanol, acetonitrile, and a phosphate buffer (e.g., 5 mM, pH 6.0)[11][12]

  • This compound sulfate standard

  • Cell culture medium samples containing this compound

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Collect aliquots of your this compound-containing cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) from your experiment. b. Centrifuge the samples to pellet any cells or debris. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Standard Curve Preparation: a. Prepare a stock solution of this compound sulfate of a known concentration in the same type of cell culture medium used in your experiment. b. Create a series of serial dilutions from the stock solution to generate a standard curve (e.g., ranging from 1 µg/mL to 50 µg/mL).

  • HPLC Analysis: a. Set the HPLC system with the C18 column and equilibrate with the mobile phase. The specific gradient and flow rate will need to be optimized for your system, but a starting point could be a gradient elution with a flow rate of 2.0 mL/min and detection at 254 nm.[11][12] b. Inject the prepared standards and samples onto the HPLC system. c. Record the retention time and peak area for this compound in each chromatogram.

  • Data Analysis: a. Plot the peak area of the standards against their known concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of this compound in your experimental samples based on their peak areas. c. Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0) to determine the degradation rate.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound and can be used to indirectly observe the effects of its degradation over time.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound sulfate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, 72 hours or longer). For long-term experiments, remember to change the media with freshly prepared this compound at regular intervals.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Visualizations

Vinblastine_Mechanism_of_Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to SAPK_JNK SAPK/JNK Pathway (Activated) This compound->SAPK_JNK Activates Microtubule Microtubule Assembly (Inhibited) Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis cJun c-Jun (Phosphorylation) SAPK_JNK->cJun Bcl2_BclxL Bcl-2 / Bcl-xL (Phosphorylation) SAPK_JNK->Bcl2_BclxL Bcl2_BclxL->Apoptosis Modulates

Caption: this compound's mechanism of action leading to apoptosis.

Vinblastine_Stability_Workflow Start Start: Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C Start->Incubate Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Collect_Samples Collect Aliquots at Time Points (0, 24, 48, 72h) Incubate->Collect_Samples HPLC_Analysis Quantify this compound Concentration using HPLC Collect_Samples->HPLC_Analysis Analyze_Degradation Calculate Degradation Rate HPLC_Analysis->Analyze_Degradation Analyze_Activity Assess Change in IC50 Cytotoxicity_Assay->Analyze_Activity Correlate Correlate Degradation with Loss of Activity Analyze_Degradation->Correlate Analyze_Activity->Correlate Optimize Optimize Media Replenishment Schedule Correlate->Optimize

Caption: Workflow for assessing this compound stability and activity.

References

refining vinblastine treatment duration for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Refining Vinblastine Treatment Duration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound treatment duration for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to treatment duration?

A1: this compound's primary mechanism of action is the disruption of microtubule dynamics.[1][2] At low concentrations, it suppresses the dynamic instability of microtubules without causing net depolymerization.[3][4] It achieves this by binding to tubulin and preventing the formation of the mitotic spindle, which is crucial for cell division. This leads to an arrest of the cell cycle in the M-phase (mitosis) and subsequently induces apoptosis (programmed cell death).[5] The relationship with treatment duration is critical; a sufficient duration is required for cells to enter mitosis and be susceptible to the drug's effects. However, prolonged exposure can lead to the development of resistance.[6][7]

Q2: How do I determine the optimal starting concentration and duration for my specific cell line?

A2: The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line being used.[8] It is recommended to start by consulting the literature for established IC50 (half-maximal inhibitory concentration) values for your cell line or similar cell types.[8][9] A typical starting point for in vitro experiments is in the nanomolar (nM) range.[3][4] To determine the optimal conditions for your experiment, it is essential to perform a dose-response and a time-course experiment.[10]

  • Dose-Response: Test a range of this compound concentrations (e.g., from 1 nM to 1 µM) for a fixed duration (e.g., 24, 48, or 72 hours).[11]

  • Time-Course: Use a fixed, effective concentration of this compound and measure the cellular response at various time points (e.g., 6, 12, 24, 48, and 72 hours).

The results of these experiments will help you identify the concentration and duration that yield the desired therapeutic effect with minimal off-target effects.

Q3: What are the key signaling pathways activated by this compound that influence its therapeutic effect?

A3: this compound treatment activates several signaling pathways that contribute to its apoptotic effect. A key pathway involves the activation of c-Jun N-terminal kinase (JNK).[1][12][13] The activation of JNK is often crucial for this compound-induced apoptosis.[1][13] Additionally, this compound can influence the expression and activity of Bcl-2 family proteins, which are critical regulators of apoptosis.[1][12][14] Specifically, it can lead to the induction of the pro-apoptotic protein NOXA and the suppression of the anti-apoptotic protein Mcl-1.[1][15] The balance between these pro- and anti-apoptotic signals often determines the ultimate fate of the cell.

Troubleshooting Guides

Problem 1: High cell viability despite this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration The IC50 of this compound can vary significantly between cell lines.[16][17] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Insufficient Treatment Duration The effects of this compound are cell cycle-dependent. A short exposure may not be sufficient for a significant portion of the cell population to enter mitosis. Conduct a time-course experiment to identify the optimal treatment duration.[10]
Drug Inactivity Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Cellular Resistance Cells can develop resistance to this compound, often through the overexpression of drug efflux pumps like P-glycoprotein.[6][7][18] Assess the expression of resistance markers. Consider using a combination therapy to overcome resistance.[18]

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Seeding Density Inconsistent initial cell numbers can lead to variability in the final readout. Ensure precise and consistent cell seeding for all experiments.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth, leading to an "edge effect". To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cell viability, especially at higher concentrations.[19] Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the drug treatment) in your experiments.[10]
Passage Number of Cells Cell characteristics can change with prolonged culturing. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.

Problem 3: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Step
High Drug Concentration Very high concentrations of this compound can induce non-specific cytotoxicity that is not related to its primary mechanism of action. Lower the concentration to a more specific, nanomolar range.
Prolonged Treatment Duration Long-term exposure to this compound can induce cellular stress responses and adaptive mechanisms that may confound the interpretation of results.[6] Optimize the treatment duration to capture the primary therapeutic effect before these secondary effects become prominent.
Contamination Microbial contamination can significantly impact cell health and experimental outcomes. Regularly check cell cultures for any signs of contamination.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Duration (hours)Reference
MCF-7Breast Carcinoma0.68Not Specified[16]
H1299Non-small cell lung cancer3048[18]
HeLaCervical CancerVaries24[20]
MDA-MB-231Triple Negative Breast Cancer~4000 (4 µM)Not Specified[14]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific cell line and assay.[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After allowing cells to adhere overnight, treat them with a range of this compound concentrations. Include untreated and vehicle-only controls.[11]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[9]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[9][11]

  • Washing: Wash the cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[11]

  • PI Staining: Resuspend the cells in a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Vinblastine_Signaling_Pathway This compound This compound Microtubules Microtubule Dynamics (Suppression) This compound->Microtubules Mcl1 Mcl-1 Inhibition This compound->Mcl1 Suppresses Mcl-1 Induction MitoticArrest Mitotic Arrest (M-Phase) Microtubules->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2_Family Bcl-2 Family Modulation MitoticArrest->Bcl2_Family Apoptosis Apoptosis JNK->Apoptosis Mcl1->Apoptosis Bcl2_Family->Apoptosis Experimental_Workflow Start Start: Select Cell Line DoseResponse 1. Dose-Response Experiment (Fixed Duration) Start->DoseResponse TimeCourse 2. Time-Course Experiment (Fixed Concentration) DoseResponse->TimeCourse Analysis 3. Data Analysis (IC50 & Optimal Duration) TimeCourse->Analysis Downstream 4. Downstream Assays (Apoptosis, Cell Cycle) Analysis->Downstream End End: Optimized Protocol Downstream->End Troubleshooting_Logic Problem High Cell Viability? CheckConc Check Concentration (Dose-Response) Problem->CheckConc Yes CheckDur Check Duration (Time-Course) CheckConc->CheckDur Concentration OK CheckRes Assess for Resistance (e.g., P-gp expression) CheckDur->CheckRes Duration OK Solution Optimized Protocol CheckRes->Solution Address Resistance

References

techniques for preventing vinblastine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinblastine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your experiments.

Troubleshooting Guide

Issue: My this compound sulfate precipitated after reconstitution in an aqueous buffer.

Potential Cause Recommended Solution
Incorrect pH This compound sulfate is more soluble in acidic conditions. The pH of a 1 mg/mL solution in water is typically between 3.5 and 5.0.[1] Ensure your final solution pH is within this range. Adjust with dilute HCl or NaOH as needed, monitoring for any signs of precipitation.
Low Temperature While refrigeration (2-8°C) is recommended for long-term storage of the powder and reconstituted solutions to ensure stability, dissolution should be performed at room temperature unless otherwise specified.[2] Ensure all components are at room temperature before mixing.
High Concentration The solubility of this compound sulfate in aqueous buffers like PBS (pH 7.2) is limited (approx. 0.5 mg/mL).[3] If you require a higher concentration, consider using a co-solvent system or alternative formulation strategy.
Slow Dissolution Although this compound sulfate typically dissolves readily in saline, vigorous mixing can aid dissolution.[2] Vortex or sonicate the solution briefly to ensure complete dissolution.
Buffer Composition Certain buffer components may interact with this compound and reduce its solubility. If possible, try dissolving the compound in sterile 0.9% Sodium Chloride Injection first before diluting it into your final buffer.[2]

Frequently Asked Questions (FAQs)

Solubility and Stability

Q1: What is the solubility of this compound sulfate in different solvents?

This compound sulfate shows varied solubility across different solvents. It is generally described as freely soluble in water.[4] For easier comparison, the table below summarizes its solubility in common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
Water≥ 10 mg/mL~11.0 mMFreely soluble.[4]
PBS (pH 7.2)~0.5 mg/mL~0.55 mMLimited solubility. Aqueous solutions are not recommended for storage for more than one day.[3]
DMSO~100 mg/mL~110.0 mMHighly soluble. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
Dimethylformamide (DMF)~6 mg/mL~6.6 mMSoluble.[3]
MethanolSoluble-This compound base is soluble in methanol.[5]
EthanolInsoluble/Slightly Soluble-This compound sulfate has low solubility in ethanol.[1][4]

Q2: How does pH affect the stability and solubility of this compound?

The pH of the solution is a critical factor. This compound sulfate is an alkaloid salt and is most stable and soluble in acidic pH, typically between 3.5 and 5.0.[1] As the pH becomes more neutral or alkaline, the solubility can decrease, increasing the risk of precipitation. In a study using nanoparticles, different formulations showed maximum solubility at varying pH levels, with some reaching optimal solubility at pH 7, 8.6, and even 10.4, indicating that formulation can significantly alter pH-dependent solubility.[6]

Q3: What are the recommended storage conditions for this compound solutions?

For long-term stability, this compound sulfate powder should be stored at -20°C.[3] Reconstituted solutions in preservative-containing saline can be stored in a refrigerator (2-8°C) for up to 28 days.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] Aqueous solutions in buffers like PBS are not recommended for storage for more than one day.[3]

Formulation Strategies

Q4: How can I increase the aqueous solubility of this compound for my experiment?

If the required concentration exceeds the aqueous solubility of this compound, several strategies can be employed:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.[3] Ensure the final concentration of the organic solvent is low (e.g., <0.1% for DMSO) to avoid affecting your experimental system.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[8] Formulations with cyclodextrins like heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) and sulfobutylether-β-cyclodextrin (SBECD) have been successfully prepared.[9]

  • Nanoparticles: Encapsulating this compound in nanoparticles can significantly improve its solubility and stability across a wider pH range.[6]

Q5: Are there any known incompatibilities for this compound solutions?

Yes, this compound is known to be incompatible with some substances. For instance, it should not be mixed with heparin, as this can cause precipitation. When preparing solutions for administration, it is recommended to use compatible diluents such as 0.9% Sodium Chloride (NS) or D5W.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Sulfate Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution of this compound sulfate using DMSO.

Materials:

  • This compound sulfate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound sulfate powder into a sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound sulfate). Add the DMSO to the vial.

  • Dissolution: Vortex the vial until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -80°C. The solution is stable for up to 6 months when stored under these conditions.[4]

Protocol 2: Reconstitution of Lyophilized this compound Sulfate in Saline

This protocol is for the standard reconstitution of commercially available lyophilized this compound sulfate for injection.

Materials:

  • Vial of lyophilized this compound Sulfate for Injection (e.g., 10 mg)

  • Bacteriostatic Sodium Chloride Injection (0.9%) or Sodium Chloride Injection (0.9%)

  • Sterile syringe and needle

  • Vortex mixer

Procedure:

  • Preparation: Bring the vial of this compound sulfate and the saline diluent to room temperature.

  • Reconstitution: Using a sterile syringe, add 10 mL of 0.9% Sodium Chloride Injection to the 10 mg vial of this compound sulfate. This will yield a final concentration of 1 mg/mL.[2]

  • Dissolution: Gently swirl or vortex the vial. The drug should dissolve almost instantly to form a clear solution.[2]

  • Inspection: Visually inspect the solution for any particulate matter or discoloration before use.

  • Storage: If using a preservative-free saline, any unused portion should be discarded immediately. If reconstituted with bacteriostatic saline, the solution can be stored in a refrigerator for up to 28 days.[2]

Protocol 3: Quantification of Soluble this compound using HPLC-UV

This protocol provides a general framework for quantifying the concentration of soluble this compound in a sample, which is essential for precipitation studies.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]

  • Mobile phase components (e.g., Methanol, Acetonitrile, Phosphate buffer)

  • This compound sulfate standard

  • Sample vials

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Take an aliquot of your this compound solution.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 5-50 µg/mL) in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Mobile Phase Example: A gradient elution using Methanol, Acetonitrile, and a 5 mM phosphate buffer (pH 6.0).[11]

    • Flow Rate: 1.0 - 2.0 mL/min.[11]

    • Detection Wavelength: 254 nm or 267 nm.[3][11]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration.

    • Run the prepared samples.

    • Determine the concentration of soluble this compound in your samples by comparing their peak areas to the standard curve.

Visual Guides

G Workflow for Preparing this compound Working Solution cluster_0 Method A: Aqueous Dilution cluster_1 Method B: Co-Solvent Dilution A1 Weigh this compound Sulfate Powder A2 Add 0.9% NaCl or Acidic Buffer (pH 3.5-5.0) A1->A2 A3 Vortex/Sonicate until Completely Dissolved A2->A3 A4 Use Immediately or Store Appropriately (2-8°C) A3->A4 B1 Weigh this compound Sulfate Powder B2 Dissolve in minimal anhydrous DMSO (Stock Sol.) B1->B2 B3 Serially dilute stock into final aqueous buffer B2->B3 B4 Ensure final DMSO % is non-toxic (e.g., <0.1%) B3->B4

Caption: Alternative workflows for preparing this compound working solutions.

G Troubleshooting this compound Precipitation Start Precipitate Observed in Aqueous this compound Solution Q1 Is the solution pH between 3.5 and 5.0? Start->Q1 A1_Yes Check Concentration Q1->A1_Yes Yes A1_No Adjust pH with dilute HCl Q1->A1_No No Q2 Is concentration >0.5 mg/mL in neutral buffer? A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_Yes Precipitation likely due to low solubility. Use co-solvent or formulation aid. Q2->A2_Yes Yes A2_No Check for incompatible excipients (e.g., heparin). Consider buffer exchange. Q2->A2_No No

Caption: A logical guide for troubleshooting this compound precipitation issues.

References

Validation & Comparative

validation of vinblastine's anti-proliferative effects in breast cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anti-proliferative effects of vinblastine in common breast cancer cell lines. We offer a comparative analysis of this compound against other widely used chemotherapeutic agents, supported by experimental data. Detailed protocols for key assays are included to facilitate the replication and further investigation of these findings.

Performance Comparison of Anti-Proliferative Agents

The anti-proliferative activity of this compound and other chemotherapeutic agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of this compound, paclitaxel, and doxorubicin in various breast cancer cell lines as determined by MTT or similar cell viability assays. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (in nM) of this compound and Paclitaxel in Breast Cancer Cell Lines.

Cell LineThis compound (nM)Paclitaxel (nM)Reference
MCF-7 0.68Not Reported[1]
MDA-MB-231 Not Reported in this studyNot Reported[1]
SK-BR-3 Not Reported~5[2]
T-47D Not Reported~1577[3]

Table 2: Comparative IC50 Values (in µg/ml) of this compound, Doxorubicin, and Paclitaxel in Various Cancer Cell Lines, including Breast Cancer.

Cell LineThis compound (µg/ml)Doxorubicin (µg/ml)Paclitaxel (µg/ml)
SKBR3 (Breast) ~0.05~0.10~0.05
MCF7 (Breast) ~0.025~0.50~0.025
MDA-MB-435 (Breast/Melanoma) ~0.05~0.10~0.05
T47D (Breast) ~0.05~0.10~0.025

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells with medium alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5]

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for 24-48 hours. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Propidium Iodide (PI) Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Assessing Anti-Proliferative Effects

G cluster_0 Cell Culture & Treatment cluster_1 Cell Viability Assessment cluster_2 Cell Cycle & Apoptosis Analysis Seed Breast Cancer Cells Seed Breast Cancer Cells Treat with this compound / Alternatives Treat with this compound / Alternatives Seed Breast Cancer Cells->Treat with this compound / Alternatives 24h Incubation MTT Assay MTT Assay Treat with this compound / Alternatives->MTT Assay Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treat with this compound / Alternatives->Cell Cycle Analysis (PI Staining) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treat with this compound / Alternatives->Apoptosis Assay (Annexin V/PI) Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Flow Cytometry Flow Cytometry Cell Cycle Analysis (PI Staining)->Flow Cytometry Quantify Cell Cycle Phases Apoptosis Assay (Annexin V/PI)->Flow Cytometry Quantify Apoptotic Cells

Caption: Workflow for evaluating this compound's anti-proliferative effects.

This compound's Mechanism of Action: Signaling Pathway

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Formation->Mitotic_Arrest Disrupts JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Family (e.g., Bcl-2 Phosphorylation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis JNK_Activation->Apoptosis Bcl2_Phosphorylation->Apoptosis

References

Comparative Analysis of Vinblastine and Paclitaxel on Microtubule Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule-targeting agents vinblastine and paclitaxel. By examining their distinct mechanisms of action, effects on microtubule dynamics, and cellular consequences, this document serves as a comprehensive resource, complete with supporting experimental data and detailed protocols.

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to their function. This inherent dynamism makes them a key target for anticancer drugs. This compound and paclitaxel are two of the most well-known microtubule-targeting agents; however, they exert opposing effects on microtubule stability. This compound, a Vinca alkaloid, destabilizes microtubules, while paclitaxel, a taxane, stabilizes them.[1] This guide delves into a comparative analysis of these two drugs, offering insights into their molecular mechanisms and providing the necessary tools for their experimental evaluation.

Mechanisms of Action: A Tale of Two Opposites

This compound and paclitaxel both interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[2] However, they achieve this through fundamentally different mechanisms.

This compound: The Destabilizer

This compound binds to the vinca domain on β-tubulin, at the interface between tubulin dimers.[3] This binding inhibits tubulin polymerization and, at higher concentrations, can induce the depolymerization of existing microtubules.[4] Even at low concentrations, this compound suppresses the dynamic instability of microtubules, reducing both their growth and shortening rates.[4] This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, triggering the spindle assembly checkpoint and ultimately leading to cell cycle arrest in the M phase and apoptosis.[4]

Paclitaxel: The Stabilizer

In contrast, paclitaxel binds to a different site on the β-tubulin subunit, known as the taxane-binding site, located on the inside of the microtubule.[5] This binding promotes the polymerization of tubulin into hyper-stable, non-functional microtubules.[5][6] Paclitaxel effectively lowers the critical concentration of tubulin required for assembly and inhibits depolymerization, making the microtubules resistant to disassembly by factors such as cold or calcium.[6][7] The resulting rigid microtubule bundles disrupt the normal formation and function of the mitotic spindle, leading to a prolonged mitotic block and subsequent apoptosis.[5][7]

Quantitative Comparison of Efficacy

The following tables summarize key quantitative data comparing the effects of this compound and paclitaxel on tubulin polymerization and cellular cytotoxicity. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 1: In Vitro Tubulin Polymerization Inhibition

ParameterThis compoundPaclitaxelReference(s)
Effect on Polymerization InhibitsPromotes[2]
IC50 (Tubulin Assembly) ~1-3 µMN/A (Promoter)[3]

Table 2: Cellular Cytotoxicity (IC50 Values in Cancer Cell Lines)

Cell LineThis compound (nM)Paclitaxel (nM)Reference(s)
MCF-7 (Breast Cancer) 67.7 ± 15.4~2-10[2][8]
HeLa (Cervical Cancer) Not specified13.4[9]
MCF-10A (Non-tumorigenic Breast) 2.8 ± 0.4Not specified[8]
MDA-MB-231 (Breast Cancer) 4.4 ± 0.4Not specified[8]

Note: The presented IC50 values are sourced from different studies and should be interpreted with caution due to variations in experimental methodologies.

Signaling Pathways

Both this compound and paclitaxel trigger downstream signaling cascades that culminate in apoptosis. Key pathways involved include the JNK and Bcl-2 signaling pathways.

This compound-Induced JNK Activation

This compound has been shown to be a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[10][11][12] JNK activation can lead to the phosphorylation of various downstream targets, including c-Jun, which can promote the expression of pro-apoptotic genes.[10][13] Inhibition of the JNK pathway has been shown to protect cells from this compound-induced apoptosis.[10][12]

Vinblastine_JNK_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Stress_Signal Cellular Stress Microtubule_Disruption->Stress_Signal JNK JNK Activation Stress_Signal->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

This compound-induced JNK signaling pathway leading to apoptosis.

Paclitaxel and Bcl-2 Phosphorylation

Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[14][15][16] Phosphorylation of Bcl-2 can inactivate its anti-apoptotic function, thereby promoting cell death.[16] The JNK pathway has also been implicated in mediating paclitaxel-induced Bcl-2 phosphorylation.[14][15]

Paclitaxel_Bcl2_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization JNK_Activation JNK Activation Microtubule_Stabilization->JNK_Activation Bcl2 Bcl-2 JNK_Activation->Bcl2 phosphorylates pBcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->pBcl2 Apoptosis Apoptosis pBcl2->Apoptosis promotes

Paclitaxel-induced Bcl-2 phosphorylation pathway promoting apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparative analysis of this compound and paclitaxel.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound and Paclitaxel stock solutions (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare serial dilutions of this compound and paclitaxel in G-PEM buffer. Include a DMSO vehicle control.

  • Add 5 µL of the compound dilutions (or vehicle) to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the reaction by adding 95 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass. For this compound, determine the IC50 value for polymerization inhibition. For paclitaxel, observe the enhancement of polymerization.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_Reconstitution Reconstitute Tubulin in G-PEM Buffer Add_Tubulin Add Tubulin to Initiate Polymerization Tubulin_Reconstitution->Add_Tubulin Compound_Dilution Prepare Drug Dilutions (this compound, Paclitaxel, Control) Add_Compounds Add Drugs to Pre-warmed Plate Compound_Dilution->Add_Compounds Add_Compounds->Add_Tubulin Incubate_Read Incubate at 37°C & Read Absorbance (340 nm) Add_Tubulin->Incubate_Read Plot_Curves Plot Absorbance vs. Time Incubate_Read->Plot_Curves Calculate_Parameters Calculate Rate, Max Polymer, and IC50 (for this compound) Plot_Curves->Calculate_Parameters

Experimental workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of this compound and paclitaxel on the microtubule network within cells.

Principle: Cells are treated with the drugs, fixed, and then stained with an antibody specific for tubulin, which is then visualized using a fluorescently labeled secondary antibody.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound and Paclitaxel stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, paclitaxel, or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

  • Data Analysis: Compare the microtubule morphology in treated cells to the control. Look for depolymerization (diffuse staining) with this compound and microtubule bundling with paclitaxel.[17]

Immunofluorescence_Workflow Start Seed Cells on Coverslips Treat Treat with this compound, Paclitaxel, or Control Start->Treat Fix Fix with PFA Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with Primary Antibody (anti-tubulin) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Image Image with Fluorescence Microscope Mount->Image

Experimental workflow for immunofluorescence microscopy of microtubules.

Conclusion

This compound and paclitaxel, despite both targeting microtubules, represent two distinct classes of anticancer agents with opposing mechanisms of action. This compound acts as a microtubule destabilizer, inhibiting polymerization and promoting depolymerization, while paclitaxel is a potent stabilizer, promoting the formation of hyper-stable, non-functional microtubule bundles. This comparative guide provides a framework for understanding and experimentally evaluating these differences. The provided data and protocols offer researchers the necessary tools to further investigate the nuanced effects of these drugs on microtubule stability and to inform the development of novel therapeutic strategies.

References

A Comparative Guide to the Mechanism of Action of Vinblastine and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of vinblastine with other clinically important vinca alkaloids, including vincristine, vinorelbine, and vindesine. By presenting comparative experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: A Shared Path of Microtubule Disruption

Vinca alkaloids exert their cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in various cellular processes, most critically, mitosis.[1][2][3] The fundamental mechanism involves the binding of these agents to β-tubulin, the protein subunit of microtubules, at the vinca-binding domain.[4][5] This interaction inhibits the polymerization of tubulin into microtubules.[6][7][8] The disruption of microtubule assembly leads to a dysfunctional mitotic spindle, causing cells to arrest in the M phase of the cell cycle.[6][9][10] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of rapidly dividing cancer cells.[2][7][11]

While this core mechanism is common to all vinca alkaloids, significant differences exist in their binding affinities, effects on microtubule dynamics, and consequently, their clinical efficacy and toxicity profiles.

Comparative Analysis of Vinca Alkaloids

The subtle structural differences among this compound, vincristine, vinorelbine, and vindesine account for their distinct pharmacological properties. For instance, vincristine and this compound differ only by the substitution of a formyl group for a methyl group on the vindoline nucleus, yet this minor change results in significant variations in their anti-tumor spectra and neurotoxicity.[1]

Quantitative Comparison of Tubulin Binding and Cytotoxicity

The following table summarizes the relative binding affinities of vinca alkaloids to tubulin and provides a qualitative comparison of their cytotoxic and neurotoxic potential.

Vinca AlkaloidRelative Tubulin Binding AffinityRelative CytotoxicityRelative Neurotoxicity
Vincristine Highest[12][13]HighHighest[14]
This compound High[12][13]HighModerate[14]
Vindesine High (similar to Vincristine)[15]HighHigh[14]
Vinorelbine Lowest[12][13]ModerateLowest[16]

Note: Relative cytotoxic and neurotoxic potentials are generalizations derived from preclinical and clinical observations.

Differential Effects on Microtubule Dynamics

Recent studies have revealed more nuanced differences in how vinca alkaloids affect microtubule dynamics beyond simple polymerization inhibition. While at high concentrations all vinca alkaloids induce microtubule depolymerization, at lower, more clinically relevant concentrations, they suppress microtubule dynamics.

FeatureThis compoundVinorelbine
Effect on Microtubule Growth Rate Minor effectSlows growth rate[17][18]
Effect on Microtubule Shortening Rate Reduces shortening rate[17][18]No significant reduction[17][18]
Time in Attenuated State (Paused) Increases[17][18]No significant increase[17][18]
Treadmilling Suppression Strong[17][18]Less strong than this compound[17][18]

These differential effects on the dynamic instability of microtubules may contribute to the varying therapeutic indices and anti-tumor specificities of these drugs.[17]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G General Mechanism of Action of Vinca Alkaloids Vinca_Alkaloids Vinca Alkaloids (this compound, Vincristine, etc.) Tubulin β-Tubulin Subunits Vinca_Alkaloids->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization Inhibits Microtubule_Dynamics Microtubule Dynamics Vinca_Alkaloids->Microtubule_Dynamics Suppresses Tubulin->Microtubule_Polymerization Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Mitosis Mitosis Mitotic_Spindle->Mitosis Cell_Cycle_Arrest M-Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional spindle leads to Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: General mechanism of action of vinca alkaloids.

G Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Tubulin Purified Tubulin on Ice Mix Combine Tubulin, Buffer, and Test Compound Prep_Tubulin->Mix Prep_Buffer Polymerization Buffer (with GTP) Prep_Buffer->Mix Prep_Compound Test Compound (Vinca Alkaloid) or Vehicle Prep_Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Change in Absorbance (340nm) or Fluorescence Incubate->Measure Plot Generate Polymerization Curve Measure->Plot Analyze Determine IC50 or Degree of Inhibition Plot->Analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of vinca alkaloids on the rate and extent of microtubule formation from purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[19]

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a polymerization buffer containing general tubulin buffer supplemented with GTP and a crowding agent like glycerol.

    • Prepare serial dilutions of the vinca alkaloids in the appropriate vehicle (e.g., DMSO).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the polymerization buffer.

    • Add the test compound (vinca alkaloid) or vehicle control to the respective wells.

    • Initiate the reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • The inhibitory effect of the vinca alkaloids can be quantified by comparing the maximum rate of polymerization or the final plateau of absorbance to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with vinca alkaloids.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[20]

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of vinca alkaloids or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[20]

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The percentage of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.[21]

Methodology:

  • Cell Culture and Treatment:

    • Treat cells with vinca alkaloids as described for the cell cycle analysis.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Analyze the cells by flow cytometry without delay.

    • The cell population can be gated as follows:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound and other vinca alkaloids share a common mechanism of action centered on the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis. However, subtle but significant differences in their interactions with tubulin and their effects on microtubule dynamics contribute to their distinct clinical profiles. A thorough understanding of these differences, supported by robust experimental data, is crucial for the rational design of novel chemotherapeutic strategies and the optimization of existing treatment regimens. The experimental protocols detailed in this guide provide a framework for the continued investigation and cross-validation of these important anti-cancer agents.

References

The Synergistic Power of Vinblastine: A Comparative Guide to Novel Cancer Therapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning to combination therapies to overcome drug resistance and enhance therapeutic efficacy. Vinblastine, a venerable chemotherapeutic agent, is experiencing a renaissance as its synergistic potential with a range of novel cancer therapies is being unlocked. This guide provides an in-depth comparison of preclinical and clinical studies investigating the synergistic effects of this compound-based combination therapies, offering valuable insights for researchers, scientists, and drug development professionals.

Preclinical Synergy: Unveiling the Mechanisms

Preclinical studies have illuminated the diverse mechanisms through which this compound synergizes with other anticancer agents to inhibit tumor growth and induce cancer cell death. These investigations provide the foundational evidence for advancing promising combinations into clinical trials.

This compound in Combination with Targeted Therapies

Targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, have shown significant promise when combined with this compound.

A key mechanism of synergy involves the inhibition of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. The combination of This compound and rapamycin , an mTOR inhibitor, has demonstrated a synergistic anti-angiogenic effect in neuroblastoma models. This combination not only inhibits endothelial cell proliferation but also induces apoptosis and cell cycle arrest.[1][2] The synergistic effect is attributed to the dual targeting of different phases of the cell cycle and the downregulation of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2).[2]

Similarly, combining low-dose This compound with a monoclonal antibody targeting VEGF Receptor-2 (DC101) has resulted in sustained tumor regression in neuroblastoma xenografts.[3][4] This combination enhances the antivascular effects of this compound by blocking VEGF-mediated survival signals in newly formed blood vessels.[4]

Another successful strategy involves overcoming multidrug resistance. The combination of This compound and docetaxel , another microtubule-targeting agent, has been shown to synergistically increase apoptosis in non-small cell lung carcinoma cells by neutralizing the overexpression of P-glycoprotein (P-gp), a key drug efflux pump.[5][6][7]

The addition of tamoxifen to this compound treatment has also demonstrated enhanced apoptotic and anti-proliferative effects in breast and lung cancer cell lines.

This compound and BH3 Mimetics: A Pro-Apoptotic Partnership

A promising area of investigation is the combination of this compound with BH3 mimetics, a class of drugs that promote apoptosis by targeting anti-apoptotic BCL-2 family proteins. In chronic lymphocytic leukemia (CLL) cells, this compound has been shown to sensitize cells to the BH3 mimetic ABT-737 .[8][9] The proposed mechanism involves the this compound-induced upregulation of the pro-apoptotic protein NOXA, which then allows ABT-737 to more effectively trigger apoptosis.[8][9] This combination has been shown to overcome stroma-mediated resistance to ABT-737 alone.[9]

A Look at an Unconventional Combination: this compound and Laetrile

Intriguingly, a study exploring the combination of This compound and laetrile (amygdalin) reported a synergistic effect in reducing the viability of HeLa cervical cancer cells.[10][11] The antiproliferative effect of the combination was greater than that of either compound used alone, particularly at lower and higher concentrations and with longer incubation times.[10][11]

Quantitative Analysis of Preclinical Synergy

The following table summarizes the quantitative data from key preclinical studies, highlighting the enhanced efficacy of this compound-based combination therapies.

CombinationCancer TypeCell Line(s)Key Quantitative FindingsReference(s)
This compound + Docetaxel Non-Small Cell Lung CarcinomaH1299Decreased IC50 for docetaxel from 30 nM to 15 nM and for this compound from 30 nM to 5 nM.[5][6][7]
This compound + Rapamycin NeuroblastomaSH-SY5Y, GI-LI-NDramatically enhanced antiproliferative effect compared to single agents. Increased apoptosis and G2-M cell cycle arrest.[2][12][13]
This compound + VEGF Receptor-2 Antibody (DC101) NeuroblastomaSK-N-ASFull and sustained regression of large established tumors.[3][4]
This compound + Laetrile Cervical CancerHeLaSynergistic reduction in cell viability across various concentrations and incubation times.[10][11]

Clinical Validation: this compound Combinations in Patient Care

The promising results from preclinical studies have paved the way for clinical trials evaluating this compound in combination with novel therapies for various cancers.

Combination with Other Chemotherapeutic and Targeted Agents

Clinical trials have explored the combination of this compound with other cytotoxic drugs and targeted agents, demonstrating manageable safety profiles and encouraging efficacy.

The combination of This compound and carboplatin has been investigated in pediatric patients with low-grade gliomas. A Phase I study established a recommended Phase II dose and schedule, with some patients achieving partial or minor responses and a majority experiencing stable disease.[14][15]

In another study on pediatric low-grade glioma, the combination of This compound and nilotinib , a tyrosine kinase inhibitor, was found to be well-tolerated with manageable toxicities.[16][17][18] The combination led to an objective response rate of 8.8% and a disease control rate of 85.3%.[16][18]

For relapsed or refractory pediatric anaplastic large cell lymphoma (ALCL), the combination of This compound and crizotinib , an ALK inhibitor, has shown efficacy but was associated with severe toxicities in some patients, highlighting the need for careful dose management and further investigation into potential drug interactions.[19][20][21]

This compound and Immunotherapy: A New Frontier

The most recent and groundbreaking clinical advancements involve the combination of this compound with immune checkpoint inhibitors. The Phase III SWOG S1826 trial is a landmark study in this area.

This trial is evaluating nivolumab (a PD-1 inhibitor) in combination with AVD (doxorubicin, this compound, dacarbazine) for previously untreated advanced-stage classical Hodgkin lymphoma.[22][23][24][25] The combination has demonstrated a significant improvement in progression-free survival compared to the standard of care, brentuximab vedotin plus AVD.[22][26] These results have the potential to establish a new standard of care for this patient population.[22]

Clinical Trial Outcomes: A Comparative Overview

The table below summarizes the key outcomes from clinical trials of this compound in combination with novel therapies.

CombinationCancer TypePhaseKey Efficacy/Outcome DataReference(s)
This compound + Carboplatin Pediatric Low-Grade GliomaI1 partial response, 6 minor responses, and 11 with stable disease out of 21 evaluable patients.[14][15]
This compound + Nilotinib Pediatric Low-Grade GliomaIObjective Response Rate: 8.8%; Disease Control Rate: 85.3%; 12-month Progression-Free Survival: 37.1%.[16][18]
This compound + Crizotinib Pediatric ALK-positive Anaplastic Large Cell LymphomaIb/Off-labelEfficacious with only 2/13 subsequent relapses, but severe toxicities occurred in 11/13 patients.[19][20][21]
Nivolumab + AVD (Doxorubicin, this compound, Dacarbazine) Advanced-Stage Classical Hodgkin LymphomaIII1-year Progression-Free Survival: 94% (vs. 86% with brentuximab vedotin-AVD).[22][24]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

In Vitro Synergy Assessment: this compound and Docetaxel
  • Cell Culture: Human non-small cell lung carcinoma (H1299) cells were cultured in appropriate media.

  • Cytotoxicity Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of this compound, docetaxel, or their combination for 24 and 48 hours. Cell viability was assessed using the MTT assay. IC50 values were calculated.

  • Apoptosis Assay (DAPI Staining): Cells were treated with the drugs, and apoptotic nuclei were visualized and quantified by DAPI staining and fluorescence microscopy.

  • P-glycoprotein Expression Analysis: P-gp mRNA and protein levels were determined by real-time RT-PCR and Western blotting, respectively, after treatment with the drugs.[6][7]

In Vivo Tumor Growth Inhibition: this compound and VEGF Receptor-2 Antibody
  • Animal Model: Human neuroblastoma cell lines (e.g., SK-N-AS) were xenografted into immunodeficient mice.

  • Treatment Regimen: Once tumors were established, mice were treated with low-dose this compound, the anti-VEGFR-2 antibody DC101, or the combination, administered intraperitoneally.

  • Tumor Growth Assessment: Tumor volume was measured regularly to assess the treatment efficacy.

  • Angiogenesis Assessment: Tumor vascularity and perfusion were evaluated using techniques such as FITC-dextran fluorescence.[3]

Visualizing the Pathways of Synergy

Understanding the molecular interactions underlying the synergistic effects of these drug combinations is paramount for rational drug design and patient selection. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows.

Synergy_Pathways cluster_Angiogenesis Angiogenesis Inhibition cluster_Apoptosis Apoptosis Induction cluster_MDR Overcoming Multidrug Resistance VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Endothelial Cell\nSurvival & Proliferation Endothelial Cell Survival & Proliferation VEGFR2->Endothelial Cell\nSurvival & Proliferation Activates Vinblastine_Angio This compound Vinblastine_Angio->Endothelial Cell\nSurvival & Proliferation Inhibits Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR Inhibits VEGF Production VEGF Production mTOR->VEGF Production Regulates VEGFR2_Ab VEGFR-2 Antibody VEGFR2_Ab->VEGFR2 Blocks BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Initiates Caspases Caspases Apoptosis->Caspases Activates BH3_mimetic BH3 Mimetic (e.g., ABT-737) BH3_mimetic->BCL2 Inhibits Vinblastine_Apop This compound NOXA NOXA Vinblastine_Apop->NOXA Induces NOXA->BCL2 Inhibits Pgp P-glycoprotein (P-gp) Drug_in Intracellular Drug Pgp->Drug_in Effluxes Drug_out Extracellular Vinblastine_MDR This compound Vinblastine_MDR->Pgp Upregulates Docetaxel Docetaxel Docetaxel->Pgp Upregulates Combination This compound + Docetaxel Combination->Pgp Neutralizes Overexpression

Caption: Key signaling pathways illustrating the synergistic mechanisms of this compound combinations.

Experimental_Workflow cluster_Preclinical Preclinical In Vitro & In Vivo Assessment start Cancer Cell Lines & Animal Models treatment Treatment with this compound, Novel Agent, or Combination start->treatment invitro_assays In Vitro Assays: - Cell Viability (MTT) - Apoptosis (DAPI, Annexin V) - Cell Cycle Analysis - Western Blot treatment->invitro_assays invivo_assays In Vivo Assays: - Tumor Volume Measurement - Angiogenesis Assessment treatment->invivo_assays data_analysis Data Analysis: - IC50 Calculation - Combination Index - Statistical Analysis invitro_assays->data_analysis invivo_assays->data_analysis outcome Determination of Synergy & Mechanism of Action data_analysis->outcome

Caption: A generalized experimental workflow for assessing the synergy of this compound combinations.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued exploration of this compound-based combination therapies. The synergistic interactions observed in both preclinical and clinical settings, particularly with targeted therapies and immune checkpoint inhibitors, offer the potential for more effective and durable treatment responses. Future research should focus on elucidating the precise molecular mechanisms of synergy to identify predictive biomarkers for patient stratification. Furthermore, optimizing dosing schedules and managing toxicities will be critical for translating these promising combinations into standard clinical practice. The resurgence of this compound as a key player in combination regimens underscores the enduring value of established chemotherapeutics in the modern era of personalized cancer medicine.

References

A Comparative Study of Vinblastine Versus Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, microtubule-targeting agents (MTAs) represent a cornerstone of treatment, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions. This guide provides a detailed comparison of vinblastine, a classical vinca alkaloid, with other classes of MTAs, primarily the taxanes, focusing on their mechanisms of action, cellular effects, and resistance profiles, supported by experimental data.

Opposing Mechanisms on a Common Target: Destabilization vs. Stabilization

Microtubule-targeting agents are broadly classified into two main groups based on their effect on microtubule dynamics: microtubule-destabilizing agents and microtubule-stabilizing agents. This compound falls into the former category, while the well-known taxanes, such as paclitaxel, belong to the latter.[1]

This compound and Vinca Alkaloids: These agents inhibit microtubule polymerization by binding to β-tubulin at the "vinca domain," which is located at the interface of two tubulin heterodimers.[2][3] This binding introduces a wedge, interfering with the straight conformation of protofilaments necessary for microtubule assembly.[3] At high concentrations, vinca alkaloids lead to the depolymerization of microtubules.[4][5] However, at lower, clinically relevant concentrations, they suppress microtubule dynamics, leading to a mitotic arrest in the M-phase and subsequent apoptosis.[4][5]

Taxanes (e.g., Paclitaxel): In contrast, taxanes bind to the interior surface of the β-microtubule chain, enhancing microtubule assembly and stabilizing existing microtubules. This prevents the dynamic disassembly of microtubules, which is crucial for the flexibility of cellular processes, particularly mitosis.[6] The resulting overly stable and non-functional microtubules also lead to mitotic arrest and apoptosis.[7]

Comparative Data on Microtubule-Targeting Agents

The following tables summarize key quantitative data comparing the biochemical and cellular effects of this compound and other representative microtubule-targeting agents.

Table 1: Biochemical Comparison of Microtubule-Targeting Agents

Agent ClassRepresentative DrugBinding Site on TubulinPrimary Effect on Microtubules
Vinca AlkaloidsThis compoundVinca domain on β-tubulin[2][3]Inhibits polymerization, promotes depolymerization at high concentrations[4][5]
TaxanesPaclitaxelTaxane site on β-tubulinPromotes polymerization, stabilizes microtubules[7]
Colchicine Site BindersColchicineColchicine site on β-tubulin[8]Inhibits polymerization[4]

Table 2: Comparative Cellular Effects and Resistance Mechanisms

FeatureThis compound (Vinca Alkaloids)Paclitaxel (Taxanes)
Cell Cycle Arrest M-phase[9]M-phase[7]
Induction of Apoptosis Yes, involves caspase activation[10][11]Yes, involves hyperphosphorylation of Bcl-2 and increased Bax expression[12]
Primary Resistance Mechanisms Overexpression of P-glycoprotein (MDR1) efflux pump, tubulin mutations[4][13]Overexpression of P-glycoprotein (MDR1) efflux pump, tubulin mutations[7][12]
Cross-Resistance Can occur with other MDR1 substrates[4]Can occur with other MDR1 substrates[7]

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by both this compound and taxanes triggers a cascade of intracellular signaling events that culminate in apoptosis.

cluster_this compound This compound cluster_paclitaxel Paclitaxel This compound This compound tubulin_destabilization Microtubule Destabilization This compound->tubulin_destabilization mitotic_arrest_v Mitotic Arrest tubulin_destabilization->mitotic_arrest_v apoptosis_v Apoptosis mitotic_arrest_v->apoptosis_v paclitaxel Paclitaxel tubulin_stabilization Microtubule Stabilization paclitaxel->tubulin_stabilization mitotic_arrest_p Mitotic Arrest tubulin_stabilization->mitotic_arrest_p apoptosis_p Apoptosis mitotic_arrest_p->apoptosis_p

Caption: Opposing mechanisms of this compound and Paclitaxel leading to apoptosis.

The following diagram illustrates a general experimental workflow for comparing the cellular effects of different microtubule-targeting agents.

cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with MTAs (e.g., this compound, Paclitaxel) start->treatment proliferation Cell Proliferation Assay (e.g., MTT, SRB) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis immunofluorescence Immunofluorescence Staining (Microtubule Morphology) treatment->immunofluorescence data_analysis Data Analysis and Comparison proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis immunofluorescence->data_analysis

Caption: Experimental workflow for comparing microtubule-targeting agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of microtubule-targeting agents.

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering or fluorescence.

Protocol:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The tubulin solution is transferred to a temperature-controlled spectrophotometer or fluorometer set at 37°C.

  • A baseline reading is established.

  • The test compound (e.g., this compound or paclitaxel) or a vehicle control is added to the tubulin solution.

  • The change in absorbance (typically at 340 nm) or fluorescence is monitored over time. An increase in signal indicates microtubule polymerization.

  • The extent and rate of polymerization in the presence of the test compound are compared to the control.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay assesses cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the microtubule-targeting agents for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours.

  • A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.

Immunofluorescence Staining for Microtubule Morphology

Principle: This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by drug treatment.

Protocol:

  • Cells are grown on glass coverslips and treated with the microtubule-targeting agents.

  • After treatment, the cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol).

  • The cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

  • The cells are incubated with a primary antibody specific for tubulin (e.g., anti-α-tubulin).

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • The microtubule and nuclear morphology are visualized using a fluorescence microscope.[1]

Conclusion

This compound and other microtubule-targeting agents like taxanes, despite sharing a common target in tubulin, exhibit fundamentally different mechanisms of action. This compound and its class destabilize microtubules, while taxanes have a stabilizing effect.[4] Both actions, however, effectively disrupt the dynamic nature of microtubules, leading to mitotic arrest and apoptosis in cancer cells. Understanding these distinct mechanisms, along with their differential effects on cellular signaling and resistance profiles, is crucial for the strategic development and clinical application of these potent anticancer agents. The choice of agent can be influenced by tumor type, prior treatments, and the expression of resistance-conferring proteins. Further research into the nuances of their interactions with the cellular machinery will continue to refine their use in cancer therapy.

References

Validating the Role of Specific Tubulin Isotypes in Vinblastine Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinblastine, a key vinca alkaloid, is a widely used chemotherapeutic agent that targets microtubules, essential components of the cytoskeleton. It functions by binding to β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.[1] However, the efficacy of this compound can be significantly influenced by the expression of different β-tubulin isotypes. Altered expression of these isotypes is a known mechanism of drug resistance.[2][3] This guide provides a comparative analysis of the role of specific tubulin isotypes in this compound sensitivity, supported by experimental data and detailed methodologies.

The Impact of β-Tubulin Isotype Expression on this compound Sensitivity

The human genome encodes for several β-tubulin isotypes, with classes I, II, III, and IV being the most studied in the context of cancer. While they share a high degree of sequence homology, minor differences, particularly in the C-terminal region, can affect microtubule dynamics and drug binding affinity.[4][5]

βII-tubulin and βIVb-tubulin: Studies have shown that the knockdown of βII-tubulin and βIVb-tubulin in non-small cell lung cancer (NSCLC) cells leads to a significant increase in sensitivity to various Vinca alkaloids, including this compound.[2] This suggests that the expression of these particular isotypes may serve as predictors of Vinca alkaloid response and resistance.[2] The increased sensitivity upon knockdown of βIVb-tubulin is linked to an enhanced induction of apoptosis.[2] Interestingly, it is unlikely that alterations in drug-binding affinity are the primary mechanism for this increased sensitivity, as Vinca alkaloids generally bind to different β-tubulin isotypes with similar affinity.[2]

βIII-tubulin (TUBB3): The role of βIII-tubulin in drug resistance is complex and appears to be drug-class specific. While its overexpression is strongly correlated with resistance to taxanes, its impact on this compound sensitivity is less clear.[6][7] Some studies suggest that this compound and its analogs are not significantly affected by high expression of βIII-tubulin, indicating they may not be prone to this specific resistance mechanism.[6] In fact, some this compound analogs have demonstrated more potent activity against taxol-resistant cells that overexpress βIII-tubulin.[6] However, other research indicates that increased expression of βIII-tubulin can confer resistance to Vinca alkaloids.[8][9] This discrepancy may be due to the use of different cell lines and experimental conditions. In some cancer cell lines, decreased expression of class III β-tubulin has been observed in cells resistant to Vinca alkaloids.[10]

Comparative Data on this compound Sensitivity

The following table summarizes experimental data on the effect of modulating β-tubulin isotype expression on the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Cell LineIsotype InvestigatedExperimental ConditionThis compound IC50 (nM)Fold Change in SensitivityReference
H460 (NSCLC)βII-tubulinMock Transfection2.5 ± 0.3-[2]
H460 (NSCLC)βII-tubulinsiRNA Knockdown1.4 ± 0.21.8x increase[2]
H460 (NSCLC)βIVb-tubulinMock Transfection2.5 ± 0.3-[2]
H460 (NSCLC)βIVb-tubulinsiRNA Knockdown0.9 ± 0.12.8x increase[2]
A549 (NSCLC)βIII-tubulinWild Type3.8 ± 0.4-[6]
A549-T24 (Taxol-Resistant)βIII-tubulinHigh Expression3.6 ± 0.3No significant change[6]

Signaling Pathways and Experimental Workflows

The interplay between tubulin isotypes, microtubule dynamics, and this compound action can be visualized through the following diagrams.

G cluster_0 Molecular Mechanism of this compound Action & Isotype Influence Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Disruption MT->Spindle This compound This compound This compound->Tubulin Binds to This compound->MT Inhibits Polymerization This compound->Spindle Disrupts Isotypes Expression of Specific β-Tubulin Isotypes (e.g., βII, βIII, βIVb) Dynamics Altered Microtubule Dynamics Isotypes->Dynamics Dynamics->MT Affects stability Resistance Drug Resistance Dynamics->Resistance Contributes to Arrest Mitotic Arrest (M-Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound action and tubulin isotype influence.

G cluster_1 Experimental Workflow for Validating Isotype Roles CellLines Select Cancer Cell Lines Transfection Modulate Isotype Expression (siRNA, Overexpression) CellLines->Transfection WesternBlot Verify Protein Expression (Western Blot / qPCR) Transfection->WesternBlot Confirmation DrugTreatment Treat with this compound (Dose-Response) Transfection->DrugTreatment ViabilityAssay Assess Cell Viability (MTT / Clonogenic Assay) DrugTreatment->ViabilityAssay ApoptosisAssay Analyze Apoptosis (Annexin V Staining) DrugTreatment->ApoptosisAssay IC50 Calculate IC50 Values ViabilityAssay->IC50 DataAnalysis Comparative Data Analysis IC50->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Workflow for assessing this compound sensitivity to tubulin isotypes.

Key Experimental Protocols

1. Cell Culture and Isotype Modulation

  • Cell Lines: Use relevant cancer cell lines (e.g., NSCLC lines H460, A549; breast cancer lines MCF-7, MDA-MB-231).

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Isotype Knockdown: For transient knockdown of specific β-tubulin isotypes, transfect cells with targeted small interfering RNAs (siRNAs) using a suitable lipid-based transfection reagent according to the manufacturer's protocol. A non-targeting siRNA should be used as a control.[2]

  • Isotype Overexpression: To overexpress an isotype, transfect cells with a plasmid vector (e.g., pALTER-TUBB3) containing the coding sequence for the desired β-tubulin isotype. Use an empty vector for mock transfection control.[7]

2. Western Blotting for Protein Expression

  • Protein Extraction: After transfection (e.g., 48-72 hours), lyse cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies specific to the tubulin isotype of interest and a loading control (e.g., β-actin or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[11]

3. Drug Sensitivity/Cell Viability Assays

  • Clonogenic Assay:

    • Seed transfected cells at a low density (e.g., 500 cells/well in a 6-well plate).

    • After 24 hours, treat the cells with a range of this compound concentrations for a specified period (e.g., 24 hours).

    • Replace the drug-containing medium with fresh medium and allow colonies to form over 10-14 days.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count colonies (typically >50 cells) to determine the surviving fraction and calculate the IC50 value (the concentration that inhibits colony formation by 50%).[2]

  • MTT Assay:

    • Seed transfected cells in 96-well plates.

    • After 24 hours, add various concentrations of this compound and incubate for an additional 48-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[11]

4. Apoptosis Assay (Annexin V Staining)

  • Cell Treatment: Treat transfected cells with this compound at relevant concentrations (e.g., near the IC50) for 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

References

A Comparative Study of Vinblastine, Vincristine, and Vindesine on Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three closely related vinca alkaloids—vinblastine, vincristine, and vindesine—in inducing mitotic arrest. The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

This compound, vincristine, and vindesine are potent anti-mitotic agents that function by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1] This disruption leads to an arrest of the cell cycle in the M phase and can subsequently trigger apoptosis, or programmed cell death.[2] While sharing a common mechanism of action, these three compounds exhibit notable differences in their potency and efficacy in inducing mitotic arrest. Experimental evidence suggests that vindesine is the most potent of the three in arresting L1210 leukemia cells in mitosis.[3]

Data Presentation

The following tables summarize the key quantitative data comparing the effects of this compound, vincristine, and vindesine.

Table 1: Comparative Cytotoxicity (IC50) in L1210 Mouse Leukemia Cells (Continuous Exposure)

DrugIC50 (nM)
This compound4.0[4][5]
Vincristine4.4[4][5]
VindesineNot explicitly stated in the same study, but found to be the most potent in inhibiting growth and arresting L1210 cells in mitosis.[3]

Table 2: Inhibition of Tubulin Polymerization (Ki)

DrugKi (µM)
This compound0.178 ± 0.025[6]
Vincristine0.085 ± 0.013[6]
Vindesine0.110 ± 0.007[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with vinca alkaloids.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., L1210)

  • Complete cell culture medium

  • This compound, vincristine, and vindesine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound, vincristine, and vindesine in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle, particularly the G2/M phase, following treatment with vinca alkaloids.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound, vincristine, and vindesine stock solutions

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, vincristine, or vindesine for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the vinca alkaloids on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • This compound, vincristine, and vindesine stock solutions

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, add G-PEM buffer, the test compound (this compound, vincristine, or vindesine) at various concentrations, and purified tubulin to the wells of a 96-well plate.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the mass of microtubules formed.

  • Analysis: The inhibitory constant (Ki) can be determined by analyzing the effect of different drug concentrations on the rate and extent of tubulin polymerization.

Mandatory Visualization

MitoticArrestWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results CellCulture Cell Culture (e.g., L1210) Incubation Incubation with Drugs CellCulture->Incubation DrugPrep Drug Preparation (this compound, Vincristine, Vindesine) DrugPrep->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow Flow Cytometry (Cell Cycle Analysis) Incubation->Flow TubulinAssay Tubulin Polymerization Assay Incubation->TubulinAssay IC50 IC50 Values MTT->IC50 MitoticIndex Mitotic Index Flow->MitoticIndex Ki Ki Values TubulinAssay->Ki

Caption: Experimental workflow for comparing the effects of vinca alkaloids.

SignalingPathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Outcome Vinca Vinca Alkaloids (this compound, Vincristine, Vindesine) Microtubule Microtubule Disruption Vinca->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK NFkB NF-κB Pathway Activation MitoticArrest->NFkB Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: Signaling pathways activated by vinca alkaloid-induced mitotic arrest.

References

A Comparative Guide to the Tubulin Binding Affinities of Vinblastine and Vinorelbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the tubulin binding affinities of two prominent vinca alkaloids, vinblastine and vinorelbine. By examining key experimental data and methodologies, this document aims to offer a clear and objective resource for understanding the subtle but significant differences in their interactions with their primary molecular target, tubulin.

Quantitative Comparison of Tubulin Binding Affinity

This compound and vinorelbine, while structurally similar, exhibit distinct affinities for tubulin, which influences their clinical efficacy and toxicity profiles. The overall binding affinity for tubulin has been shown to be greater for this compound than for vinorelbine.[1][2][3] This difference is not due to the initial binding to the tubulin heterodimer, but rather the subsequent steps of tubulin self-association.

Studies have indicated that the affinity of both drugs for individual tubulin heterodimers (K1) is nearly identical.[1][4] The variation in their overall affinity arises from differences in the affinity of the drug-liganded tubulin heterodimers for spiral polymers (K2) and the binding of the drug to unliganded polymers (K3).[1][4]

The following table summarizes the available quantitative data for the tubulin binding affinity of this compound and vinorelbine. It is important to note that these values are compiled from different studies and experimental conditions, and therefore should be interpreted with caution.

ParameterThis compoundVinorelbineReference
Overall Affinity Ranking HigherLower[1][4]
Dissociation Constant (Kd) 0.54 µM (high-affinity site)< 10 µM[5]
IC50 (Inhibition of Microtubule Assembly) ~0.43 µMNot explicitly stated in direct comparison[6]

Mechanism of Action: Disruption of Microtubule Dynamics

Both this compound and vinorelbine exert their cytotoxic effects by interfering with the normal dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the β-tubulin subunit at the vinca domain, these drugs inhibit the polymerization of tubulin into microtubules.[7] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase of mitosis, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis (programmed cell death).[3]

G cluster_0 Vinca Alkaloid Action cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences This compound / Vinorelbine This compound / Vinorelbine Tubulin Heterodimer Tubulin Heterodimer This compound / Vinorelbine->Tubulin Heterodimer Binds to β-tubulin Microtubule Polymerization Microtubule Polymerization Tubulin Heterodimer->Microtubule Polymerization Inhibits Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Dynamic Instability Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Mitotic Arrest (M-phase) Mitotic Arrest (M-phase) Mitotic Spindle Disruption->Mitotic Arrest (M-phase) Apoptosis Apoptosis Mitotic Arrest (M-phase)->Apoptosis

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: tubulin polymerization assays and sedimentation velocity analytical ultracentrifugation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored over time by measuring the absorbance at 340 nm.

General Protocol:

  • Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP is prepared.

  • Initiation: The test compound (this compound or vinorelbine) at various concentrations is added to the tubulin solution in a microplate. The reaction is initiated by raising the temperature to 37°C.

  • Measurement: The absorbance at 340 nm is measured at regular intervals for a defined period.

  • Analysis: The rate and extent of tubulin polymerization are determined from the resulting absorbance curves. The IC50 value, the concentration of the drug that inhibits polymerization by 50%, can then be calculated.

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Purified Tubulin (on ice) B Add Test Compound (this compound or Vinorelbine) C Incubate at 37°C to Initiate Polymerization D Monitor Absorbance at 340 nm E Analyze Data (Calculate IC50)

Sedimentation Velocity Analytical Ultracentrifugation

This technique is used to determine the hydrodynamic properties of macromolecules and their interactions, providing insights into the binding affinity of vinca alkaloids to tubulin and the subsequent self-association of tubulin.

Principle: A solution containing tubulin and the vinca alkaloid is subjected to high centrifugal force. The rate at which the molecules sediment is monitored, providing information about their size, shape, and the formation of complexes.

General Protocol:

  • Sample Preparation: Solutions of purified tubulin are prepared with varying concentrations of the vinca alkaloid.

  • Centrifugation: The samples are loaded into an analytical ultracentrifuge and subjected to high-speed centrifugation.

  • Data Acquisition: The sedimentation of the tubulin and tubulin-drug complexes is monitored over time using absorbance or interference optics.

  • Data Analysis: The sedimentation coefficient distribution is analyzed to determine the extent of drug-induced tubulin self-association. This data can be used to calculate binding constants (Kd or Ka).

Downstream Signaling Pathway: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics by this compound and vinorelbine activates the spindle assembly checkpoint (SAC) , a crucial cellular surveillance mechanism. The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

When microtubules are perturbed by vinca alkaloids, the SAC remains activated, leading to a prolonged arrest in the M-phase of the cell cycle.[3] This sustained mitotic arrest triggers a cascade of events that ultimately lead to apoptosis. Key signaling molecules involved in this process include the mitotic checkpoint proteins (e.g., Mad2, BubR1) and the Bcl-2 family of apoptosis regulators.

G cluster_pathway Vinca Alkaloid-Induced Apoptosis Pathway Vinca_Alkaloids This compound / Vinorelbine Microtubule_Disruption Microtubule Dynamics Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Arrest Prolonged Mitotic Arrest (M-Phase) Apoptosis_Induction Apoptosis

References

Unveiling the Potency of Vinblastine: A Phase-Independent Apoptotic Inducer in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of vinblastine's apoptotic effects in leukemia, with a focus on its ability to induce cell death independently of the cell cycle phase. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms to offer a valuable resource for researchers, scientists, and drug development professionals in oncology.

Executive Summary

This compound, a vinca alkaloid derived from the Madagascar periwinkle, is a potent chemotherapeutic agent. While traditionally known for its role in disrupting microtubule dynamics and inducing mitotic arrest, a growing body of evidence reveals a more nuanced mechanism of action in leukemic cells. Studies have demonstrated that this compound can trigger rapid, or "acute," apoptosis in various leukemia and lymphoma cell lines, a process that is not restricted to the M phase of the cell cycle. This phase-independent cell death is often mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Furthermore, the apoptotic efficacy of this compound can be significantly enhanced when used in combination with agents that suppress anti-apoptotic proteins, such as Mcl-1. This guide delves into the quantitative data supporting these findings, compares this compound to its counterpart vincristine, and provides detailed methodologies for replicating and expanding upon this research.

Data Presentation: Quantitative Comparison of Apoptotic Efficacy

The following tables summarize key quantitative data comparing the efficacy of this compound alone and in combination with other agents in various leukemia cell lines.

Table 1: Comparative Cytotoxicity of this compound and Vincristine in Leukemia Cell Lines

Cell LineDrugExposure TimeIC50 (nM)Reference
L1210 (Mouse Leukemia)This compoundContinuous4.0[1]
VincristineContinuous4.4[1]
HL-60 (Human Promyelocytic Leukemia)This compoundContinuous5.3[1]
VincristineContinuous4.1[1]
L1210 (Mouse Leukemia)This compound4-hour380[1]
Vincristine4-hour100[1]
HL-60 (Human Promyelocytic Leukemia)This compound4-hour900[1]
Vincristine4-hour23[1]

Analysis: Under continuous exposure, this compound and vincristine exhibit comparable cytotoxicity. However, with short-term exposure, vincristine demonstrates significantly higher potency in these cell lines.

Table 2: Enhancement of this compound-Induced Apoptosis with Combination Therapies

Cell LineTreatmentTime (hours)Apoptosis (%)Reference
ML-1 (Myeloid Leukemia)This compound (2.2 µM)4<10%[2]
This compound (2.2 µM) + PD98059 (MEK Inhibitor, 50 µM)470%[2]
Chronic Lymphocytic Leukemia (CLL) CellsDinaciclib (CDK Inhibitor, 0.1 µM)623%
This compound (0.2 µM)614%
Dinaciclib (0.1 µM) + this compound (0.2 µM)680%
NB4 (Leukemia)Sensitized to this compound by ABT-737 (Bcl-2 Inhibitor)6Markedly Sensitized[3]
OCI-AML1 (Leukemia)This compound4100%

Analysis: The combination of this compound with inhibitors of the MEK/ERK pathway (PD98059) or cyclin-dependent kinases (Dinaciclib) dramatically accelerates and enhances apoptosis in leukemia cells.[2] Similarly, inhibiting the anti-apoptotic protein Bcl-2 with ABT-737 sensitizes leukemia cells to this compound.[3] Notably, some leukemia cell lines, such as OCI-AML1, are acutely sensitive to this compound alone, undergoing rapid and complete apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-induced apoptosis and the general methodology for its study, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Comparing Drug Efficacy cluster_assays Downstream Assays start Leukemia Cell Culture (e.g., ML-1, Jurkat, HL-60) treatment Drug Treatment - this compound (alone) - this compound + Mcl-1/CDK Inhibitor - Alternative Chemotherapeutic start->treatment incubation Incubation (Specified Time Points, e.g., 4, 6, 24h) treatment->incubation harvesting Cell Harvesting incubation->harvesting apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvesting->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) harvesting->cell_cycle_analysis western_blot Western Blot Analysis (Protein Expression) harvesting->western_blot data_analysis Data Analysis & Comparison apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for comparing drug efficacy.

G cluster_pathway This compound-Induced JNK-Mediated Apoptosis cluster_downstream Downstream Effects This compound This compound microtubule_disruption Microtubule Disruption This compound->microtubule_disruption stress Cellular Stress microtubule_disruption->stress map3k MAP3K Activation (e.g., ASK1, MEKK1) stress->map3k mkk MKK4/MKK7 Activation map3k->mkk jnk JNK Activation mkk->jnk cjun c-Jun Phosphorylation (AP-1 Activation) jnk->cjun bcl2_inactivation Bcl-2 Family Inactivation (e.g., Bcl-2, Mcl-1) jnk->bcl2_inactivation bim_activation Bim/Noxa Upregulation jnk->bim_activation apoptosis Apoptosis cjun->apoptosis bcl2_inactivation->apoptosis bim_activation->apoptosis

References

Safety Operating Guide

Proper Disposal of Vinblastine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of vinblastine, a potent antineoplastic agent, is critical for protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, adhering to regulatory standards.

This compound waste is categorized as chemotherapy waste and must be segregated and disposed of following specific guidelines to mitigate its hazardous properties. The primary distinction in chemotherapy waste is between "trace" and "bulk" contamination, which dictates the disposal pathway.

Key Disposal Principles:

The disposal of this compound and related materials is governed by federal, state, and local regulations, including those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3] The fundamental principle is to prevent the release of this cytotoxic agent into the environment and to protect personnel from exposure.[4] Incineration is the mandated treatment method for chemotherapy waste.[5][6]

Waste Categorization and Segregation:

Proper segregation of this compound waste at the point of generation is the most critical step in the disposal process.[2][5][7] The waste must be categorized as either trace or bulk chemotherapy waste.

  • Trace Chemotherapy Waste: This category includes materials that contain residual amounts of this compound, defined as less than 3% of the original drug by weight.[7][8] Examples include:

    • Empty drug vials, syringes, and IV bags.[7][9]

    • Personal protective equipment (PPE) such as gloves, gowns, and masks worn during administration.[7][9]

    • Contaminated items like wipes, gauze, and tubing used in the preparation and administration of this compound.[7][9]

  • Bulk Chemotherapy Waste: This category is for materials that do not meet the "RCRA empty" criteria and contain more than a trace amount of this compound.[5][8] This includes:

    • Partially full vials, syringes, or IV bags of this compound.[5][8]

    • Materials used to clean up a this compound spill.[5][8]

    • Unused or expired this compound.[10]

Quantitative Data for this compound Waste Segregation:
Waste CategoryContamination ThresholdExamples
Trace Chemotherapy Waste Less than 3% of the original drug by weight remains.[7][8]Empty vials, syringes, IV bags; contaminated PPE (gloves, gowns); wipes and pads.[7][9]
Bulk Chemotherapy Waste More than 3% of the original drug by weight remains.[7][8]Partially used vials, syringes, IV bags; spill cleanup materials; expired or unused this compound.[5][8][10]

Step-by-Step Disposal Procedures:

Trace this compound Waste Disposal:
  • Segregation at Source: Immediately after use, place all items contaminated with trace amounts of this compound into a designated, properly labeled, yellow chemotherapy waste container.[7][8][9] These containers are specifically for non-hazardous trace chemotherapy waste destined for incineration.[7][8]

  • Sharps Disposal: Any sharps, such as needles or broken glass vials, contaminated with trace amounts of this compound must be placed in a puncture-resistant, yellow sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[6][9][10]

  • Container Management: Ensure the yellow waste containers are readily available at the point of use.[7] Do not overfill containers. When full, securely seal the container.

  • Storage and Collection: Store sealed yellow containers in a designated secure area until they are collected by a licensed medical waste hauler.

Bulk this compound Waste Disposal:
  • Segregation at Source: All bulk this compound waste must be placed in a designated, leak-proof, black RCRA hazardous waste container.[5][7][8] These containers must be approved by the Department of Transportation (DOT) for hazardous pharmaceutical waste.[5][8]

  • Labeling: The black container must be clearly labeled as "Hazardous Drug Waste" or as required by your institution and local regulations.[1]

  • Spill Cleanup: Any materials used to clean up a this compound spill are considered bulk chemotherapy waste and must be disposed of in the black RCRA container.[5][8]

  • Container Management and Storage: Securely seal the black container when it is full. Store it in a designated, secure hazardous waste accumulation area, separate from other waste streams.

  • Disposal: Arrange for the collection of the black RCRA container by a licensed hazardous waste disposal company.[1] This waste will be transported to a permitted hazardous waste incinerator.

This compound Disposal Workflow

VinblastineDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated categorize Categorize Waste: Trace (<3%) or Bulk (>3%)? start->categorize trace_waste Trace Chemotherapy Waste (e.g., empty vials, used PPE) categorize->trace_waste Trace bulk_waste Bulk Chemotherapy Waste (e.g., partially full vials, spills) categorize->bulk_waste Bulk yellow_container Place in Yellow Chemotherapy Waste Container trace_waste->yellow_container trace_sharps Trace Contaminated Sharps trace_waste->trace_sharps black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container seal_yellow Seal Container When Full yellow_container->seal_yellow seal_black Seal Container When Full black_container->seal_black yellow_sharps Place in Yellow Chemo Sharps Container trace_sharps->yellow_sharps yellow_sharps->seal_yellow store_yellow Store in Designated Secure Area seal_yellow->store_yellow store_black Store in Hazardous Waste Accumulation Area seal_black->store_black collect_yellow Collection by Licensed Medical Waste Hauler store_yellow->collect_yellow collect_black Collection by Licensed Hazardous Waste Hauler store_black->collect_black incineration Incineration collect_yellow->incineration collect_black->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

Accidental Release Measures:

In the event of a this compound spill, immediate action is required to prevent exposure and contamination.[4]

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes double gloves, a protective gown, and eye protection. A respirator may be necessary for larger spills or aerosols.[4]

  • Contain the Spill: Use absorbent pads or spill kits to contain the spill.[4] For solid spills, dampen the material with water before cleanup to avoid creating dust.

  • Clean the Area: Decontaminate the area by scrubbing with alcohol or another appropriate deactivating agent.[4]

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including PPE, must be disposed of as bulk chemotherapy waste in a black RCRA hazardous waste container.[5][8]

  • Report the Spill: Follow your institution's procedures for reporting chemical spills.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety protocols and the this compound Safety Data Sheet (SDS) for detailed information.[4][11]

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety protocols and logistical guidance for the handling of Vinblastine, a potent cytotoxic agent. Adherence to these procedures is critical to mitigate health risks associated with occupational exposure. The following information, designed for researchers, scientists, and drug development professionals, outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

This compound, a vinca alkaloid used in chemotherapy, poses significant health risks through inhalation, skin absorption, or ingestion.[1][2] Exposure can lead to a range of adverse effects, including skin and eye irritation, and potentially more severe long-term consequences such as genetic defects and harm to an unborn child.[3][4] Therefore, stringent safety measures are not merely recommended but are a fundamental requirement for all personnel handling this compound.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound. It is imperative that all personnel are trained in the proper donning and doffing of this equipment.[5]

PPE ComponentStandardRationale
Gloves ASTM D6978-tested, powder-free, nitrile gloves. Double gloving is required.[5]Provides a robust barrier against cytotoxic agents. The outer glove should be changed immediately if contaminated.[6]
Gowns Disposable, impermeable gowns made of polyethylene-coated polypropylene or a similar laminate material, with a solid front and cuffed sleeves.[5][7]Protects skin and clothing from contamination.
Eye Protection Safety goggles or a full-face shield.[5]Protects against splashes and aerosols of the hazardous drug.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when there is a risk of aerosolization, such as handling powder or during spill cleanup.[5][6]Prevents the inhalation of hazardous particles.
Shoe Covers Two pairs of disposable shoe covers.[5]Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Safe Handling of this compound

This step-by-step guide outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area with restricted access. Warning signs should be clearly posted.[1]

  • Ventilation: Preparation of this compound, especially in powder form, must be conducted in a Class II biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.[8]

  • Surface Protection: Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[9]

Donning PPE

A strict donning sequence should be followed to ensure complete protection:

  • Don dedicated shoes and the first pair of shoe covers.

  • Don a hair cover and mask.

  • Wash hands thoroughly with soap and water.

  • Don the inner pair of gloves.

  • Don the gown, ensuring the inner gloves are tucked under the cuffs.

  • Don eye/face protection.

  • Don the outer pair of gloves over the gown cuffs.[10]

Handling and Administration
  • Luer-Lock Fittings: Use syringes and IV sets with Luer-lock fittings to prevent accidental disconnection and leakage.[9]

  • Avoid Contamination: Be meticulous in preventing contact of the drug with skin or mucous membranes. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[8] For eye contact, flush with large volumes of water for 15 minutes and seek medical attention.[8]

  • Extravasation: Take extreme care to ensure the needle or catheter is properly positioned before and during administration to prevent leakage into surrounding tissue, which can cause severe irritation.[11]

Doffing PPE

The removal of PPE is a critical step to prevent self-contamination:

  • Remove the outer pair of gloves.

  • Remove the gown and the second pair of shoe covers.

  • Remove eye/face protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[10]

Spill Management

Immediate and proper cleanup of spills is crucial. A spill kit should be readily accessible.

  • Evacuate and Secure: Alert others and restrict access to the spill area.

  • Don PPE: Put on all required PPE from the spill kit, including respiratory protection.[6]

  • Containment:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.[5]

    • Solids: Gently cover with a damp cloth to avoid raising dust, then use a scoop to collect the material.[8]

  • Decontamination: Clean the area with a detergent solution followed by a deactivating agent such as 2% sodium hypochlorite.[5]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Segregation: All disposable items, including gloves, gowns, needles, syringes, and vials, must be segregated into clearly labeled, leak-proof, and puncture-resistant containers.[8][12]

  • Waste Containers:

    • Trace Waste: Items with minimal residual drug (e.g., empty vials, used gloves) should be placed in yellow chemotherapy waste containers.[12]

    • Bulk Waste: Syringes with more than a residual amount of the drug and grossly contaminated items should be disposed of in black hazardous waste containers.[12]

  • Incineration: The recommended method of disposal for this compound waste is incineration at an approved facility.[8] Local, state, and federal regulations must be strictly followed.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the this compound handling procedure, emphasizing safety at each step.

Vinblastine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Designated Area (BSC/CACI, Absorbent Pads) don_ppe 2. Don Full PPE (Double Gloves, Gown, EyePro, etc.) prep_area->don_ppe handle_drug 3. Handle this compound (Luer-Lock, Aseptic Technique) don_ppe->handle_drug administer 4. Administer/Use Drug handle_drug->administer spill Spill? handle_drug->spill doff_ppe 5. Doff PPE Correctly administer->doff_ppe disposal 6. Dispose of Waste (Segregated Containers) doff_ppe->disposal spill->doff_ppe No spill_mgmt Spill Management Protocol spill->spill_mgmt Yes caption Figure 1. Procedural workflow for handling this compound.

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.